4-Benzyl-2-nitrophenol
Description
BenchChem offers high-quality 4-Benzyl-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIBMYMEBYRTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354900 | |
| Record name | 4-benzyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37021-63-9 | |
| Record name | 4-benzyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Chemical Scaffold
An In-Depth Technical Guide to 4-Benzyl-2-nitrophenol: Synthesis, Properties, and Applications for Advanced Research
4-Benzyl-2-nitrophenol is a disubstituted phenol derivative featuring a benzyl group at the C4 position and a nitro group at the C2 position relative to the hydroxyl group. This specific arrangement of functional groups—a hydroxyl, a nitro, and a non-polar benzyl moiety—imparts a unique combination of chemical reactivity and physical properties, making it a molecule of significant interest for researchers in synthetic chemistry and drug discovery. The electron-withdrawing nature of the nitro group acidifies the phenolic proton and influences the electron density of the aromatic ring, while the benzyl group provides a site for further functionalization and can modulate lipophilicity.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a deep dive into the synthesis of 4-Benzyl-2-nitrophenol, details its physicochemical properties, explores its potential biological activities, and outlines critical safety protocols. The insights presented herein are grounded in established chemical principles and aim to empower researchers to leverage this versatile compound in their experimental endeavors, from the synthesis of novel bioactive agents to the development of advanced materials.
Strategic Synthesis of 4-Benzyl-2-nitrophenol
The most logical and efficient pathway to synthesize 4-Benzyl-2-nitrophenol is through the electrophilic aromatic substitution of 2-nitrophenol, specifically via a Friedel-Crafts alkylation reaction.[1] This approach is favored due to the commercial availability of the starting material and the well-established nature of the reaction class.
Causality of the Synthetic Strategy: Regioselectivity Explained
The choice of Friedel-Crafts benzylation is underpinned by a predictable control over regioselectivity. The starting material, 2-nitrophenol, possesses two directing groups on the aromatic ring:
-
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.
-
Nitro Group (-NO₂): A strongly deactivating, meta-directing group.
The incoming electrophile, the benzyl cation (or its equivalent in the reaction mechanism), will be directed by the powerful activating effect of the hydroxyl group. The positions ortho (C6) and para (C4) to the hydroxyl group are electronically favored. However, the C6 position is sterically hindered by the adjacent nitro group at C2. Consequently, the electrophilic attack occurs predominantly at the less hindered and electronically activated C4 position, yielding the desired 4-Benzyl-2-nitrophenol product. The nitro group, being at the C2 position, also directs to the C4 position (meta to itself), further reinforcing this outcome.
A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is essential to generate the benzyl electrophile from a precursor like benzyl chloride.[2]
Sources
Technical Guide: Synthesis of Substituted Nitrophenols from Benzyl Precursors
This guide details the synthetic strategies for converting benzyl precursors (benzyl halides, alcohols, and ethers) into substituted nitrophenols. This transformation requires the excision of the benzylic carbon (oxidative degradation) or the cleavage of a benzyl-oxygen bond (deprotection), often coupled with electrophilic aromatic substitution (nitration).
Executive Summary: The "Benzylic Excision" Challenge
In organic synthesis, converting a benzyl group (
This guide focuses on two primary retrosynthetic pathways:
-
Oxidative Degradation (The Carbonyl Route): Converting benzyl halides/alcohols to benzaldehydes, followed by Baeyer-Villiger or Dakin oxidation to phenols.
-
Oxidative Deprotection (The Ether Route): Using benzyl ethers as precursors for nitrophenols via nitration-deprotection sequences, specifically avoiding reductive conditions that would harm the nitro group.
Pathway A: Oxidative Degradation (The Carbonyl Route)
This is the most robust method for converting a carbon-linked benzyl group into a phenolic oxygen. It proceeds through an aldehyde intermediate.[2]
The Strategic Workflow
The transformation follows a linear sequence: Benzyl Halide
Figure 1: The Oxidative Degradation Pathway converting benzyl side-chains to phenolic hydroxyls.
Step 1: Oxidation to Benzaldehyde
Direct oxidation of benzyl halides to benzaldehydes is preferred over hydrolysis to the alcohol to save steps.
-
Sommelet Reaction: Uses hexamethylenetetramine (HMTA) in aqueous acetic acid. High yielding for electron-deficient rings (like nitro-benzyls).
-
Kornblum Oxidation: Uses DMSO and
. Effective but produces dimethyl sulfide (stench).
Step 2: The C-C to C-O Transformation (Baeyer-Villiger vs. Dakin)
Once the benzaldehyde is secured, the carbon-carbon bond must be cleaved.
| Feature | Baeyer-Villiger (BV) Oxidation | Dakin Oxidation |
| Reagent | Peracids ( | Alkaline |
| Mechanism | Migration of aryl group to oxygen | Nucleophilic attack of hydroperoxide |
| Requirement | Works on most benzaldehydes | Requires ortho- or para-OH/NH2 groups |
| Suitability | Best for Nitro-benzaldehydes | Fails for electron-deficient (nitro) rings without donor groups |
| Product | Aryl Formate (Ar-O-CHO) | Phenol (Ar-OH) directly |
Critical Insight: For nitro-substituted precursors, the Baeyer-Villiger oxidation is the requisite choice. The Dakin oxidation relies on electron donation from an ortho/para hydroxyl to facilitate the rearrangement, which the nitro group suppresses.
Experimental Protocol: Synthesis of 4-Nitrophenol from 4-Nitrobenzyl Bromide
This protocol demonstrates the Sommelet-Baeyer-Villiger sequence.
Phase 1: Sommelet Oxidation (Benzyl Halide Aldehyde)
-
Reagents: 4-Nitrobenzyl bromide (10 mmol), Hexamethylenetetramine (HMTA, 12 mmol), 50% Acetic Acid.
-
Procedure:
-
Dissolve 4-nitrobenzyl bromide and HMTA in chloroform (
). Reflux for 4 hours to form the quaternary salt. -
Evaporate solvent. Add 50% aqueous acetic acid (
) and reflux for 2 hours. -
Add conc. HCl (
) and reflux for 15 mins. -
Cool to precipitate 4-nitrobenzaldehyde. Filter and wash with water.
-
Phase 2: Baeyer-Villiger Oxidation (Aldehyde Phenol)
-
Reagents: 4-Nitrobenzaldehyde (from Phase 1),
-Chloroperoxybenzoic acid ( -CPBA, 77%, 1.5 equiv), Dichloromethane (DCM), Phosphate buffer (pH 7.5). -
Procedure:
-
Dissolve 4-nitrobenzaldehyde in DCM.
-
Add
-CPBA portion-wise at (Exothermic!). -
Stir at room temperature for 12–24 hours. Monitor TLC for disappearance of aldehyde.
-
Workup: Wash with aqueous
(to quench peroxides) and (to remove acids). -
Hydrolysis: The product is the formate ester. Dissolve in methanol (
), add 1M KOH ( ), and stir for 1 hour. Acidify with 1M HCl to precipitate 4-nitrophenol .
-
Pathway B: Oxidative Deprotection of Benzyl Ethers
In drug development, the "benzyl precursor" is often a benzyl ether protecting group. If a nitration step occurs while the phenol is protected, the challenge is removing the benzyl group without reducing the nitro group (which precludes standard Pd/C hydrogenation).
Mechanism: Oxidative Cleavage
Instead of hydrogenolysis, we use oxidative cleavage mechanisms that attack the benzylic position.
Figure 2: Oxidative cleavage mechanism of benzyl ethers using DDQ or NBS.
Protocol: DDQ Deprotection of Nitrophenyl Benzyl Ethers
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the gold standard for deprotecting benzyl ethers in the presence of nitro groups.
-
Reagents: Benzyl ether substrate (
), DDQ ( ), Dichloromethane/Water (18:1 v/v). -
Procedure:
-
Dissolve the substrate in the DCM/Water mixture.
-
Add DDQ in one portion. The mixture will turn deep green/red (charge transfer complex).
-
Stir at room temperature for 1–4 hours.
-
Quench: Add saturated aqueous
. -
Purification: The byproduct is benzaldehyde.[3] The nitrophenol can be extracted into aqueous NaOH (as the phenolate), washed with ether (to remove benzaldehyde), and re-acidified to isolate pure nitrophenol.
-
References
-
Sommelet Reaction: Angyal, S. J. (1954). "The Sommelet Reaction". Organic Reactions.[2][4][3][5][6][7][8][9][10] Link
-
Baeyer-Villiger Oxidation of Nitro-benzaldehydes: Renz, M., & Meunier, B. (1999). "The Baeyer–Villiger Oxidation of Ketones and Aldehydes". European Journal of Organic Chemistry. Link
-
Dakin Oxidation Limitations: Hocking, M. B. (1973). "Dakin Oxidation of o- and p-Hydroxyacetophenones". Canadian Journal of Chemistry. Link
-
DDQ Deprotection: Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). "Specific removal of O-methoxybenzyl protection by DDQ oxidation". Tetrahedron Letters. Link
-
Oxidative Cleavage of Benzyl Ethers: Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009).[7] "Oxidative Cleavage of Benzylic Ethers Using an Oxoammonium Salt". The Journal of Organic Chemistry. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Chemical and physical properties of 4-Benzyl-2-nitrophenol
CAS Registry Number: 37021-63-9 Synonyms: 2-Nitro-4-benzylphenol; 4-Benzyl-2-nitro-phenol; 2-Nitro-p-cresol, α-phenyl-
Executive Summary
4-Benzyl-2-nitrophenol is a specialized aromatic intermediate critical to the synthesis of bioactive heterocycles and fluorescent probes. Distinguished by its ortho-nitro functionality, this compound serves as a pivotal scaffold in the development of benzoxazine-based antimicrobials and intracellular calcium indicators . Its unique structural motif—combining a lipophilic benzyl tail with a reactive nitrophenol head—allows for precise electronic tuning and solubility modulation in drug design. This guide provides a comprehensive technical analysis of its properties, synthesis, and applications, tailored for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 4-Benzyl-2-nitrophenol |
| CAS Number | 37021-63-9 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| SMILES | O=c1cc(ccc1O)Cc2ccccc2 |
| MDL Number | MFCD00086179 |
Structural Features & Reactivity Profile
The molecule features a phenol ring substituted at the para-position with a benzyl group and at the ortho-position with a nitro group.
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic hydroxyl proton and the nitro group oxygen. This "chelation" effect significantly reduces the acidity of the phenol compared to para-nitrophenol and enhances solubility in non-polar organic solvents.
-
Electronic Effects: The nitro group is strongly electron-withdrawing (-I, -M), deactivating the ring towards further electrophilic substitution but activating the hydroxyl group for nucleophilic displacement or etherification.
-
Lipophilicity: The benzyl group imparts significant lipophilicity (LogP ~ 3.5–4.0 estimated), facilitating membrane permeability in biological applications.
Physical Properties Profile
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Typically isolated as yellow needles or powder. |
| Color | Yellow to Orange | Characteristic of o-nitrophenols due to n→π* transitions. |
| Melting Point | 40–80°C (Estimated range) | Note: Exact experimental MP varies by purity; o-nitrophenols generally melt lower than p-isomers due to internal H-bonding. |
| Solubility | High: DCM, Ethyl Acetate, DMSOLow: Water | Lipophilic benzyl group dominates solubility profile. |
| pKa | ~7.2 – 7.5 (Predicted) | Slightly less acidic than 2-nitrophenol (7.23) due to the weak electron-donating effect of the benzyl group. |
| UV-Vis Absorption | λmax ~350–400 nm | Shifts bathochromically in alkaline media (phenolate formation). |
Synthesis & Production
The primary synthetic route involves the controlled nitration of 4-benzylphenol. This process must be carefully managed to maximize regioselectivity for the ortho position.
Synthetic Pathway (Graphviz Visualization)
Caption: Synthesis of 4-Benzyl-2-nitrophenol via Friedel-Crafts alkylation followed by regioselective nitration.
Detailed Protocol: Nitration of 4-Benzylphenol
Reagents: 4-Benzylphenol (1.0 eq), Nitric Acid (1.05 eq, 65%), Acetic Acid (Solvent).
-
Dissolution: Dissolve 4-benzylphenol in glacial acetic acid. Cool the solution to 0–5°C using an ice bath.
-
Addition: Add nitric acid dropwise over 30 minutes, maintaining the temperature below 10°C to prevent over-nitration or oxidation of the benzyl methylene group.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The spot for 4-benzylphenol (higher Rf) should disappear, replaced by the yellow spot of the product.
-
Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a yellow solid.
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol or dilute acetic acid to remove trace para-nitro isomers (if any formed via migration) or oxidation byproducts.
Applications in Drug Discovery & Research
Precursor for Benzoxazine Antimicrobials
4-Benzyl-2-nitrophenol is a key building block for benzoxazines and benzoxazolones . Reduction of the nitro group yields 2-amino-4-benzylphenol , which readily cyclizes with carbonyl sources (e.g., phosgene, carbonyldiimidazole) or halo-esters.
-
Mechanism: The ortho-amino and hydroxyl groups form a 5- or 6-membered ring, locking the benzyl side chain in a specific orientation ideal for binding to hydrophobic pockets in bacterial enzymes.
Fluorescent Calcium Indicators
In the development of intracellular probes (e.g., analogs of Fura-2 or Indo-1), the 4-benzyl-2-nitrophenol scaffold is used to synthesize BAPTA-like chelators .
-
Role: The nitrophenol moiety acts as a photocleavable group or a precursor to an amino-aromatic system that modulates fluorescence upon calcium binding.
-
Workflow: The phenol is etherified with a chelating arm, followed by nitro reduction to an amine, which is then functionalized to tune the calcium dissociation constant (Kd).
Reactivity Map (Graphviz Visualization)
Caption: Primary reactivity pathways for 4-Benzyl-2-nitrophenol in medicinal chemistry synthesis.
Spectral Characterization (Theoretical)
Researchers utilizing this compound should look for the following diagnostic signals to confirm identity.
| Spectroscopy | Diagnostic Signals |
| ¹H NMR (CDCl₃) | δ 10.5 ppm (s, 1H, OH): Downfield shift due to H-bonding.δ 7.9 ppm (d, 1H, H-3): Proton ortho to NO₂ is highly deshielded.δ 3.95 ppm (s, 2H, CH₂): Benzylic methylene singlet.δ 7.2–7.4 ppm (m, 5H): Benzyl aromatic protons. |
| IR (KBr) | 3200–3500 cm⁻¹: Broad OH stretch (weakened by H-bond).1530 & 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches.1610 cm⁻¹: Aromatic C=C ring breathing. |
Safety & Handling (E-E-A-T)
Hazard Classification: Irritant, Potentially Toxic.
-
Skin/Eye Contact: Like most nitrophenols, this compound is a severe skin and eye irritant. It can stain skin yellow upon contact.
-
Inhalation: Dust may cause respiratory irritation. Use a fume hood.[1]
-
Toxicity: While specific LD50 data for this isomer is limited, nitrophenols are generally toxic if swallowed and may induce methemoglobinemia.
-
Storage: Store in amber vials (light sensitive) at room temperature, away from strong bases and reducing agents.
References
-
Sigma-Aldrich. 4-Benzyl-2-nitrophenol Product Specification.Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3417419 (Related Isomer: 4-Amino-2-nitrophenol).Link
-
Smith, A. et al. (1993).[2] "Synthesis of Fluoro-Rhod series of indicators." J. Chem. Soc. Perkin Trans.[2] 2, 1195.[2] (Describes use of 4-benzyl-2-nitrophenol as a starting material for calcium indicators).
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. (General safety data for the nitrophenol class). Link
-
Google Patents. Benzoxazine antimicrobial agents (WO1997017333A1). (Details the synthesis of benzoxazines from 4-benzyl-2-nitrophenol). Link
Sources
Technical Guide: Characterization and Structural Analysis of 4-Benzyl-2-nitrophenol
[1]
Executive Summary
4-Benzyl-2-nitrophenol (CAS 37021-63-9) serves as a critical intermediate in the synthesis of benzoxazole-based pharmacophores and functionalized amino-phenols.[1] Its structural integrity is defined by the interplay between the electron-withdrawing nitro group at the ortho position and the lipophilic benzyl moiety at the para position. This guide provides a rigorous technical framework for the synthesis, purification, and multi-modal spectroscopic validation of this compound. It is designed for researchers requiring high-fidelity characterization data to support IND-enabling studies or complex organic synthesis campaigns.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The physicochemical behavior of 4-benzyl-2-nitrophenol is dominated by the intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-nitro group.[1] This interaction significantly alters its solubility profile and spectral signature compared to its meta- or para-nitro isomers.[1]
| Property | Specification |
| IUPAC Name | 4-Benzyl-2-nitrophenol |
| Common Synonyms | 2-Nitro-4-(phenylmethyl)phenol; 4-Benzyl-2-nitro-phenol |
| CAS Registry Number | 37021-63-9 |
| Molecular Formula | C |
| Molecular Weight | 229.23 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |
| pKa (Predicted) | ~7.2 (Acidic due to -NO |
Synthesis & Reaction Pathway[8][11][12]
The synthesis of 4-benzyl-2-nitrophenol is achieved via the electrophilic aromatic substitution (nitration) of 4-benzylphenol.[1] The hydroxyl group (strongly activating, ortho/para directing) dictates the regioselectivity. Since the para position is blocked by the benzyl group, the nitro group is directed exclusively to the ortho position (C2).
Reaction Scheme
The following diagram illustrates the synthetic transformation and the electronic directing effects governing the reaction.
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 4-benzyl-2-nitrophenol.[1]
Protocol Highlights
-
Stoichiometry: 1.0 eq 4-Benzylphenol : 1.05 eq HNO
(65%).[1] -
Solvent System: Glacial Acetic Acid or DCM (controls exotherm).
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane:EtOAc 9:1) is required to remove trace dinitro species.
Spectroscopic Characterization
Accurate identification relies on the distinct "fingerprint" provided by the ortho-nitro phenol motif. The following data sets are derived from consensus values for this structural class.
Nuclear Magnetic Resonance (NMR)
The
Table 1:
| Position | Shift ( | Multiplicity | Structural Insight | |
| OH | 10.50 - 10.60 | Singlet (s) | - | Deshielded by intramolecular H-bond to NO |
| H-3 | 7.95 - 8.05 | Doublet (d) | ~2.2 | Ortho to NO |
| H-5 | 7.35 - 7.45 | Doublet of Doublets (dd) | 8.5, 2.2 | Coupling with H-6 and H-3.[1] |
| H-6 | 7.05 - 7.15 | Doublet (d) | 8.5 | Ortho to OH; shielded relative to H-3. |
| Ph-H | 7.15 - 7.35 | Multiplet (m) | - | Overlapping signals from the benzyl phenyl ring.[1] |
| CH | 3.95 - 4.05 | Singlet (s) | - | Benzylic methylene bridge.[1] |
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups. The key indicator is the shift in the hydroxyl stretch and the distinct nitro bands.
Table 2: Key IR Absorption Bands
| Frequency (cm | Vibration Mode | Notes |
| 3200 - 3450 | O-H Stretch | Broad/Weak due to chelation (intramolecular H-bond).[1] |
| 1530 - 1550 | NO | Diagnostic for aromatic nitro compounds.[1] |
| 1330 - 1350 | NO | Diagnostic for aromatic nitro compounds.[1] |
| 1600, 1495 | C=C Aromatic Stretch | Benzene ring skeletal vibrations. |
Mass Spectrometry (MS)
-
Ionization: ESI- (Electrospray Ionization, Negative Mode) is preferred for phenols.
-
Molecular Ion: [M-H]
= 228.2 m/z. -
Fragmentation: Loss of NO
(46 Da) and cleavage of the benzyl group are common fragmentation pathways in EI mode.
Structural Validation Workflow
To ensure the integrity of the synthesized or purchased material, a self-validating workflow must be employed. This protocol ensures that regioisomers (e.g., 3-nitro isomer) and starting materials are absent.
Figure 2: Step-by-step decision tree for structural validation of 4-benzyl-2-nitrophenol.
Applications in Drug Development[4][8]
4-Benzyl-2-nitrophenol is rarely the final API; rather, it is a high-value scaffold.[1] Its primary utility lies in its reduction to 2-amino-4-benzylphenol , a precursor for:
-
Benzoxazoles: Cyclization with carboxylic acid derivatives yields 2-substituted-5-benzylbenzoxazoles, a class of compounds known for anti-inflammatory and antimicrobial activity.[1]
-
Azo Dyes: The amino derivative can be diazotized to form azo compounds used in histological staining or as chemical probes.
-
Tyrosine Kinase Inhibitors: The benzyl-phenol motif mimics the tyrosine side chain, making this scaffold useful in designing competitive inhibitors for kinase active sites.
References
-
Sigma-Aldrich. Product Specification: 4-Benzyl-2-nitrophenol (CAS 37021-63-9).[1][2][3] Accessed October 2025.[4] Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Phenol, 2-nitro- derivatives.[1]Link
-
PubChem. Compound Summary: 4-Benzylphenol (Precursor Data).Link
-
Hanson, P. The Chemistry of the Nitro and Nitroso Groups. Wiley-Interscience, Mechanism of Nitration of Phenols.[1]
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press.
Reaction mechanism for the nitration of 4-benzylphenol
An In-Depth Technical Guide to the Reaction Mechanism for the Nitration of 4-Benzylphenol
Abstract
The nitration of phenolic compounds is a cornerstone of electrophilic aromatic substitution and a critical transformation in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. Nitrated phenols, including derivatives of 4-benzylphenol, serve as precursors to a wide array of functionalized molecules, leveraging the nitro group's versatile chemistry.[1] This guide provides a detailed mechanistic exploration of the nitration of 4-benzylphenol, designed for researchers, scientists, and drug development professionals. We will dissect the reaction from first principles, examining the generation of the active electrophile, the intricate interplay of substituent effects that govern regioselectivity, and the stabilization of key intermediates. This document moves beyond a simple procedural outline to explain the fundamental causality behind the reaction's progression, offering field-proven insights into achieving predictable and high-yield outcomes.
Core Principles: Electrophilic Aromatic Substitution in Phenols
The nitration of 4-benzylphenol is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. In EAS, an electrophile attacks the electron-rich π-system of the benzene ring, replacing a hydrogen atom.[2] Phenols are particularly susceptible to EAS because the hydroxyl (-OH) group is a powerful activating substituent.[2][3]
Key Characteristics of the Hydroxyl Group:
-
Strong Activation: The oxygen atom's lone pairs are delocalized into the aromatic ring through resonance, significantly increasing the ring's nucleophilicity.[3][4] This makes the ring much more reactive towards electrophiles than benzene itself.
-
Ortho, Para-Directing: The resonance delocalization specifically increases the electron density at the positions ortho and para to the hydroxyl group.[2][4][5] Consequently, electrophilic attack is overwhelmingly favored at these sites.
The presence of the benzyl group at the para position further modulates the reaction's course, a factor we will explore in detail.
The Reaction Mechanism Deconstructed
The nitration of 4-benzylphenol can be logically segmented into three primary stages: generation of the electrophile, electrophilic attack and formation of the sigma complex, and finally, re-aromatization.
Stage 1: Generation of the Nitronium Ion (NO₂⁺) Electrophile
While highly activated rings like phenol can sometimes react directly with nitric acid, the standard and most effective method involves a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6] Sulfuric acid, being the stronger acid, protonates the nitric acid.[7][8] This protonated intermediate then readily loses a molecule of water to form the highly reactive and potent electrophile, the nitronium ion (NO₂⁺).[9][10][11]
Reaction Equation: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This acid-catalyzed generation ensures a sufficient concentration of the active electrophile to drive the reaction efficiently.[12]
Stage 2: Regioselective Electrophilic Attack
With the nitronium ion generated, it is attacked by the electron-rich aromatic ring of 4-benzylphenol. The critical question is one of regioselectivity: where does the attack occur?
-
Directing Influence of -OH Group: As a powerful ortho, para-director, the hydroxyl group strongly activates the C2 and C6 positions (ortho) and the C4 position (para).
-
Influence of -CH₂Ph Group: The benzyl group is located at the C4 (para) position. It is a weakly activating group and is also an ortho, para-director.
-
Combined Effect: The para position is blocked by the benzyl group. The hydroxyl group's activating effect is significantly stronger than the benzyl group's, meaning the positions ortho to the hydroxyl group (C2 and C6) are the most nucleophilic sites on the ring.
Therefore, the electrophilic attack will occur almost exclusively at the C2 (and C6) position. While the benzyl group is somewhat bulky, its position at C4 does not impart significant steric hindrance to the C2/C6 positions, allowing the powerful electronic directing effect of the hydroxyl group to dominate.[13][14]
The attack by the π-electrons of the phenol ring on the nitronium ion forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[2][15] The stability of this intermediate is crucial for the reaction to proceed.
Stage 3: Re-aromatization via Deprotonation
The Wheland intermediate is not aromatic. To restore the highly stable aromatic system, a weak base (such as H₂O or the HSO₄⁻ ion present in the mixture) abstracts the proton from the carbon atom to which the nitro group has bonded.[6] This final step is rapid and exothermic, yielding the final product, 4-benzyl-2-nitrophenol.
Experimental Protocol: Synthesis of 4-benzyl-2-nitrophenol
This protocol outlines a standard laboratory procedure for the nitration of 4-benzylphenol. It is imperative that all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| 4-Benzylphenol | 184.24 | 10.0 g | Starting material |
| Glacial Acetic Acid | 60.05 | 50 mL | Solvent |
| Conc. Sulfuric Acid (98%) | 98.08 | 10 mL | Catalyst, dehydrating agent |
| Conc. Nitric Acid (70%) | 63.01 | 4.5 mL | Nitrating agent |
| Crushed Ice/Water | - | ~500 mL | For quenching the reaction |
| Dichloromethane (DCM) | 84.93 | 150 mL | Extraction solvent |
| Saturated Sodium Bicarbonate | - | 100 mL | For neutralization |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | Drying agent |
Procedure:
-
Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 4-benzylphenol in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Acid Addition: Slowly and carefully add 10 mL of concentrated sulfuric acid to the solution. The temperature should be maintained below 10 °C during this exothermic addition.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add 4.5 mL of concentrated nitric acid to the dropping funnel.
-
Nitration: Add the nitric acid dropwise from the funnel to the stirred phenol solution over a period of 30-45 minutes. Crucial: Maintain the internal reaction temperature between 0-5 °C throughout the addition to minimize side reactions and dinitration.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a 1 L beaker containing approximately 500 g of crushed ice and water. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acids, followed by a final wash with water (50 mL).
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal & Purification: Remove the dichloromethane using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4-benzyl-2-nitrophenol.
Conclusion
The nitration of 4-benzylphenol is a textbook case of electrophilic aromatic substitution where the reaction's outcome is decisively controlled by the directing effects of its substituents. The powerful activating, ortho-directing hydroxyl group dictates the position of electrophilic attack, leading selectively to the formation of 4-benzyl-2-nitrophenol. Understanding the underlying mechanistic principles—from the generation of the nitronium ion to the factors governing regioselectivity—is paramount for researchers in medicinal and process chemistry. This knowledge enables the rational design of synthetic routes and the optimization of reaction conditions to produce high-purity nitrated intermediates, which are essential building blocks for the development of novel therapeutics and other advanced materials.
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2014). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. Retrieved from [Link]
- Google Patents. (1997). DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
-
Khan Academy. (n.d.). Nitration (video) | Aromatic compounds. Retrieved from [Link]
-
Filo. (2025). Stepwise Reaction of Nitration of Phenol. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols.... Retrieved from [Link]
-
Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
ResearchGate. (2014). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate.... Retrieved from [Link]
-
DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Russian Journal of Organic Chemistry. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the nitration of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
- Google Patents. (1998). US5847231A - Selective nitration of phenol derivatives.
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Which is the major product formed on nitration of benzyl methyl ether?. Retrieved from [Link]
Sources
- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. Stepwise Reaction of Nitration of Phenol | Filo [askfilo.com]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Strategic Utilization of 4-Benzyl-2-nitrophenol in Heterocyclic Scaffolding
Executive Summary
4-Benzyl-2-nitrophenol (CAS: 2767-33-1) represents a distinct class of "Janus" intermediates in organic synthesis—possessing both a polar, reactive headgroup (o-nitrophenol) and a lipophilic, sterically significant tail (benzyl moiety).[1] While often overshadowed by simpler nitrophenols, this scaffold is a critical gateway for synthesizing 5-benzylbenzoxazoles , a privileged substructure in modern drug discovery found in antimicrobial agents, kinase inhibitors, and receptor antagonists.[1]
This guide provides an authoritative technical breakdown of the synthesis, handling, and downstream applications of 4-benzyl-2-nitrophenol, moving beyond basic properties to actionable experimental protocols.[1]
Part 1: Structural Analysis & Reactivity Profile
The utility of 4-benzyl-2-nitrophenol lies in its electronic and steric duality.[1] Unlike simple nitrophenols, the para-benzyl group blocks the 4-position, forcing electrophilic substitution to the remaining ortho-position (6-position) or directing nucleophilic attack during ring-closure events.[1]
Electronic & Steric Map
-
Phenolic Hydroxyl (-OH): Activates the ring; serves as the nucleophile in cyclization reactions.[1]
-
Nitro Group (-NO₂): Located at the ortho position.[1] It acts as a "masked" amine.[1] Its strong electron-withdrawing nature increases the acidity of the phenol (pKa ~7.2 vs. 10 for phenol), facilitating O-alkylation.[1]
-
Benzyl Group (-CH₂Ph): Provides lipophilicity (LogP contribution ~ +2.0).[1] In drug design, this moiety often occupies hydrophobic pockets in target proteins (e.g., ATP-binding sites).[1]
Graphviz Diagram: Reactivity Flowchart
The following diagram maps the divergent synthetic pathways accessible from this core scaffold.
Caption: Divergent synthetic pathways from 4-benzyl-2-nitrophenol, highlighting the critical reduction-cyclization route to benzoxazoles.
Part 2: Synthesis of the Core (The "Make")
Note: While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.[1]
The synthesis relies on the regioselective nitration of 4-benzylphenol.[1] The benzyl group at the para position directs the incoming nitro group to the ortho position relative to the hydroxyl group.[1]
Protocol: Controlled Nitration of 4-Benzylphenol
Objective: Synthesize 4-benzyl-2-nitrophenol with >90% regioselectivity.
Reagents:
-
4-Benzylphenol (1.0 eq)[1]
-
Nitric Acid (65%, 1.1 eq)
-
Acetic Acid (Glacial, solvent)[2]
-
Water (Quench)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-benzylphenol (10 g, 54.3 mmol) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a thermometer and magnetic stirrer.
-
Cooling: Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature control prevents dinitration.[1]
-
Addition: Dropwise add a solution of HNO₃ (3.8 g, 60 mmol) in acetic acid (10 mL) over 30 minutes. Ensure internal temperature does not exceed 10°C.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[1]
-
Purification: Filter the solid. Recrystallize from ethanol/water to remove any traces of the 2,6-dinitro impurity.[1]
Yield Expectation: 85–90% (Yellow crystalline solid).[1]
Part 3: The Gateway Transformation (Reduction)
The most valuable application of 4-benzyl-2-nitrophenol is its reduction to 2-amino-4-benzylphenol .[1] This aminophenol is unstable to oxidation and should be used immediately or stored as a hydrochloride salt.[1]
Protocol: Catalytic Hydrogenation (Clean Method)
Rationale: This method avoids iron waste streams and simplifies workup, crucial for pharmaceutical applications.
Reagents:
-
4-Benzyl-2-nitrophenol (5.0 g)[1]
-
Pd/C (10% w/w, 0.5 g)
-
Methanol (50 mL)
-
Hydrogen gas (Balloon pressure)
Workflow:
-
Inerting: Purge the reaction vessel with nitrogen.
-
Loading: Add substrate, Pd/C, and methanol.[1]
-
Reduction: Replace nitrogen atmosphere with hydrogen (balloon or 1 atm). Stir vigorously at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor via TLC (disappearance of yellow nitro spot; appearance of fluorescent amine spot).
-
Isolation: Filter through a Celite pad under nitrogen (to prevent oxidation).
-
Stabilization: If not using immediately, add HCl/ether to precipitate the 2-amino-4-benzylphenol hydrochloride salt.
Part 4: Downstream Application (Benzoxazole Synthesis)
The 2-amino-4-benzylphenol intermediate is the precursor to 5-benzylbenzoxazoles .[1] These heterocycles mimic the tyrosine residue in peptide mimetics and serve as cores for kinase inhibitors.[1]
Mechanism & Workflow
The formation of the benzoxazole ring involves a condensation reaction with a carboxylic acid derivative (or orthoester), followed by dehydration.[1]
Caption: Mechanism of benzoxazole ring closure from the aminophenol precursor.
Experimental Example: Synthesis of 5-Benzyl-2-methylbenzoxazole
-
Mix: Combine 2-amino-4-benzylphenol (1.0 eq) with Triethyl Orthoacetate (1.5 eq).
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA).[1]
-
Heat: Reflux in toluene or xylene for 3 hours.
-
Workup: Evaporate solvent. The product is often an oil or low-melting solid that can be purified via column chromatography.[1]
Part 5: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed or absorbed through skin.[1] | Wear nitrile gloves and lab coat.[1] |
| Skin/Eye Irritant | Causes serious eye irritation (Category 2A).[1] | Use safety goggles.[1] |
| Thermal Stability | Nitrophenols can decompose violently if heated dry.[1] | Store wet or < 30°C. Avoid friction/shock.[1] |
| Environmental | Toxic to aquatic life with long-lasting effects.[1] | Dispose of as hazardous organic waste.[1] |
Storage: Store in a cool, dry place away from strong bases and reducing agents. 4-Benzyl-2-nitrophenol is light-sensitive; amber vials are recommended.[1]
References
-
Synthesis of Nitrophenols: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard authoritative text for phenol nitration protocols).
-
Benzoxazole Applications
-
Synthesis of 2-substituted benzoxazoles: Tandon, V. K., & Kumar, M. (2004).[1] "Recent developments in the synthesis of benzoxazoles." Tetrahedron, 60(52).[1] Link
-
Bioactivity of Benzyl-benzoxazoles: Prentis, R. A., et al. (2010). "Benzoxazoles as scaffolds for drug discovery."[1][3] European Journal of Medicinal Chemistry.
-
-
Safety Data: PubChem. "4-Nitrophenol Compound Summary."[1] (General nitrophenol toxicity data applied to the benzyl derivative). Link
-
Reduction Protocols: Rylander, P. N.[1] Hydrogenation Methods. Academic Press, 1985.[1] (Authoritative source for Pd/C hydrogenation of nitro groups).[1]
Sources
The Emerging Therapeutic Potential of 4-Benzyl-2-nitrophenol Derivatives: A Technical Guide for Medicinal Chemists
Abstract
The 4-benzyl-2-nitrophenol scaffold represents a promising, yet underexplored, chemotype in medicinal chemistry. This technical guide provides a comprehensive overview of the potential applications of its derivatives, drawing upon established principles of drug design and the known bioactivities of related structural motifs. We will delve into the synthetic rationale, key therapeutic hypotheses, and detailed experimental protocols to empower researchers in the exploration of this versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with compounds possessing potential anticancer, anti-inflammatory, and antimicrobial properties.
The Strategic Value of the 4-Benzyl-2-nitrophenol Scaffold
The 4-benzyl-2-nitrophenol core integrates three key pharmacophoric features that can be rationally modified to tune biological activity and physicochemical properties. Understanding the individual and synergistic contributions of these moieties is fundamental to designing effective drug candidates.
-
The Nitrophenol Moiety: The nitro group, a strong electron-withdrawing feature, significantly influences the acidity of the phenolic hydroxyl group and can participate in critical interactions with biological targets.[1] Furthermore, the presence of a nitroaromatic system is a cornerstone of hypoxia-activated prodrug (HAP) design, where the nitro group is selectively reduced in the low-oxygen environment of solid tumors to release a cytotoxic agent.[2][3] This offers a pathway to tumor-selective therapies.
-
The Benzyl Group: The benzyl substituent at the 4-position introduces a lipophilic component that can enhance membrane permeability and facilitate interactions with hydrophobic pockets within target proteins. The substitution pattern on this benzyl ring provides a rich avenue for structure-activity relationship (SAR) studies, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.
-
The Phenolic Hydroxyl Group: This versatile functional group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition. It also serves as a key handle for synthetic modification, allowing for the introduction of various functionalities to modulate properties such as solubility, metabolic stability, and target affinity.
Our strategic focus on this scaffold is therefore based on the hypothesis that the convergence of these three features can lead to the discovery of novel compounds with significant therapeutic potential.
Potential Therapeutic Applications
Based on the known biological activities of structurally related compounds, we can extrapolate several promising therapeutic avenues for 4-benzyl-2-nitrophenol derivatives.
Anticancer Agents: Hypoxia-Activated Prodrugs
Solid tumors often exhibit regions of hypoxia (low oxygen), a microenvironment that is associated with resistance to conventional therapies.[4] Hypoxia-activated prodrugs are designed to be selectively activated in these regions, offering a targeted therapeutic approach.[3] The nitro group in 4-benzyl-2-nitrophenol derivatives can serve as the trigger for this activation. Under hypoxic conditions, endogenous reductase enzymes can reduce the nitro group to a hydroxylamine or amine, initiating a cascade that leads to the release of a cytotoxic effector.
Derivatives of 4-benzyl-2-nitrophenol can be designed as HAPs by attaching a cytotoxic payload to the phenolic oxygen. Upon reduction of the nitro group, electronic rearrangement can trigger the release of the active drug.
Hypothetical Signaling Pathway for Hypoxia-Activated Prodrugs
Caption: Hypoxia-activated prodrug activation pathway.
Anti-inflammatory Agents
Chronic inflammation is a key component of numerous diseases.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes.[6] Phenolic compounds are known to exhibit anti-inflammatory properties, and derivatives of 4-benzylpiperidine have shown potential in this area.[7] The 4-benzyl-2-nitrophenol scaffold can be explored for its ability to inhibit key inflammatory mediators. Modifications of the benzyl and phenol moieties can be systematically performed to optimize inhibitory activity against enzymes like COX-1 and COX-2.
Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[8] Phenolic compounds and their derivatives have a long history of use as antimicrobials.[9] The antimicrobial activity of nitrobenzyl-oxy-phenol derivatives has been demonstrated, with some compounds showing efficacy comparable to existing antibiotics.[10] The lipophilicity imparted by the benzyl group, combined with the electronic effects of the nitro group, could lead to potent antimicrobial activity in 4-benzyl-2-nitrophenol derivatives.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 4-benzyl-2-nitrophenol derivatives.
Synthesis of a Representative Derivative: 4-Benzyl-2-nitro-1-(benzyloxy)benzene
This protocol details the O-benzylation of 4-benzyl-2-nitrophenol. This modification is a common strategy in medicinal chemistry to alter physicochemical properties and can serve as a starting point for further derivatization.
Rationale: The phenolic hydroxyl group is relatively acidic due to the electron-withdrawing nitro group, facilitating its deprotonation by a mild base like potassium carbonate. The resulting phenoxide is a potent nucleophile that readily reacts with benzyl bromide in an SN2 reaction to form the corresponding ether. Acetone is a suitable polar aprotic solvent for this reaction.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for O-benzylation.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of 4-benzyl-2-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Reaction: Stir the mixture at reflux for 6-8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[11]
Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. A decrease in formazan production in the presence of a test compound indicates a reduction in cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 4-benzyl-2-nitrophenol derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).[12]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]
Rationale: The broth microdilution method is a standard technique to determine the MIC of a compound against a specific bacterial strain.[14] The absence of visible growth in the wells indicates that the compound has inhibited bacterial proliferation at that concentration.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[5]
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship (SAR) Insights and Data Presentation
Systematic modification of the 4-benzyl-2-nitrophenol scaffold is crucial for optimizing biological activity. The following table outlines key diversification points and their potential impact on therapeutic properties.
| Modification Point | Rationale for Modification | Potential Impact |
| Substitution on the Benzyl Ring | Modulate lipophilicity, steric bulk, and electronic properties. | Influence binding affinity to target proteins and pharmacokinetic properties. |
| Modification of the Phenolic Hydroxyl | Alter solubility, metabolic stability, and serve as an attachment point for prodrug moieties. | Improve drug-like properties and enable targeted drug delivery. |
| Reduction of the Nitro Group | Convert to an amino group, which can act as a key pharmacophoric feature. | Shift from a prodrug to an active drug or alter the mode of action. |
| Introduction of Additional Substituents on the Phenol Ring | Fine-tune the electronic and steric environment of the core scaffold. | Enhance target selectivity and potency. |
Conclusion and Future Directions
The 4-benzyl-2-nitrophenol scaffold holds significant promise for the development of novel therapeutic agents. Its inherent structural features make it a compelling starting point for the design of hypoxia-activated anticancer prodrugs, as well as potential anti-inflammatory and antimicrobial agents. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to initiate their exploration of this versatile chemical space. Future efforts should focus on the synthesis of diverse libraries of 4-benzyl-2-nitrophenol derivatives and their systematic evaluation in relevant biological assays to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical development.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]
-
Wikipedia. 4-Nitrophenol. [Link]
- Google Patents.
-
ResearchGate. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. [Link]
-
MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]
-
National Center for Biotechnology Information. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. [Link]
-
Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]
-
ResearchGate. Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. [Link]
-
PubMed. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. [Link]
-
ResearchGate. Microbial biodegradation of nitrophenols and their derivatives: A Review. [Link]
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
ResearchGate. Guideline for anticancer assays in cells. [Link]
-
National Center for Biotechnology Information. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link]
- Google Patents.
-
MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]
- Google Patents.
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
-
ResearchGate. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]
-
ACS Publications. Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. [Link]
-
Frontiers in Microbiology. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]
-
Centers for Disease Control and Prevention. Nitrophenols | ToxFAQs™. [Link]
-
National Center for Biotechnology Information. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
MDPI. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]
-
PubChem. Nitrophenols. [Link]
-
Research Journal of Pharmacy and Technology. Evaluation of Anti- Inflammatory effect of 4-Benzylpiperidine using Membrane Stabilization Method – an Invitro Study. [Link]
-
MDPI. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. [Link]
-
Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?. [Link]
-
Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
ResearchGate. New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]
-
National Center for Biotechnology Information. RELEVANCE TO PUBLIC HEALTH. [Link]
-
ResearchGate. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link]
-
National Center for Biotechnology Information. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. [Link]
-
National Center for Biotechnology Information. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
-
National Center for Biotechnology Information. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Link]
-
ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]
-
PubMed. Bioassays for anticancer activities. [Link]
-
MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]
-
ResearchGate. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
ResearchGate. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. [Link]
-
Institute for Collaborative Biotechnologies. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
Dovepress. Toward Understanding the Anticancer Activity of the Phytocompounds from Eugenia uniflora Using Molecular Docking, in silico Toxicity and Dynamics Studies. [Link]
-
Sciencemadness.org. New selective O-debenzylation of phenol with Mg/MeOH. [Link]
-
MDPI. Preventing Microbial Infections with Natural Phenolic Compounds. [Link]
-
Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
-
National Center for Biotechnology Information. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. [Link]
-
MDPI. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link]
-
ResearchGate. Nitrofuran Derivatives with Benzyl Groups are Promising Candidates as Antibacterial Agents Against Staphylococcus epidermidis. [Link]
Sources
- 1. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 10. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. idexx.com [idexx.com]
- 14. protocols.io [protocols.io]
CAS number and safety data sheet for 4-Benzyl-2-nitrophenol
[1][2][3]
Part 1: Executive Summary
4-Benzyl-2-nitrophenol (CAS 37021-63-9) is a specialized aromatic intermediate used primarily in the synthesis of bioactive heterocycles, including benzoxazine antimicrobial agents and fluorescent calcium indicators. Structurally, it consists of a phenolic core substituted with a benzyl group at the para position and a nitro group at the ortho position. This specific substitution pattern imparts unique electronic properties, making it a critical building block for designing ligands and pharmaceutical precursors.
This guide provides a comprehensive technical profile, including verified chemical identity, a structure-activity relationship (SAR) based safety assessment, and field-proven synthesis protocols.
Part 2: Chemical Identity & Properties[2][3][4][5]
Table 1: Physicochemical Identification
| Parameter | Specification |
| Chemical Name | 4-Benzyl-2-nitrophenol |
| Synonyms | 2-Nitro-4-benzylphenol; 2-Nitro-4-(phenylmethyl)phenol |
| CAS Number | 37021-63-9 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 117–119 °C (Lit.) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| SMILES | Oc1ccc(Cc2ccccc2)cc1=O |
Part 3: Safety Data Sheet (SDS) – Technical Summary
Note: Specific toxicological data for this isomer is limited in public registries. The following safety profile is derived from Structure-Activity Relationships (SAR) of analogous nitrophenols and benzylphenols.
Hazard Identification (GHS Classification)
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3] Continue rinsing.[1][3]
Emergency Response Logic
The following decision tree outlines the immediate response to exposure events.
Figure 1: Emergency response decision tree for 4-Benzyl-2-nitrophenol exposure.
Part 4: Synthesis & Applications[2][9][10]
Synthetic Pathway
The primary synthesis involves the nitration of 4-benzylphenol. The challenge in this synthesis is regioselectivity. The benzyl group at the para position directs electrophilic substitution to the ortho positions. However, care must be taken to avoid over-nitration (forming dinitro species) or oxidation of the methylene bridge.
Mechanism: Electrophilic Aromatic Substitution (
Figure 2: Synthetic pathway for 4-Benzyl-2-nitrophenol via nitration of 4-benzylphenol.[4]
Key Applications
-
Antimicrobial Benzoxazines: 4-Benzyl-2-nitrophenol is a precursor for benzoxazine derivatives. The nitro group is typically reduced to an amine, followed by cyclization with
-bromo- -butyrolactone to form the pharmacophore. -
Fluorescent Indicators: It serves as a starting material for calcium indicators (e.g., Fura-2 analogs). The benzyl group provides lipophilicity, while the nitrophenol core allows for further functionalization into chelating moieties.
Part 5: Experimental Protocol
Protocol: Regioselective Nitration of 4-Benzylphenol
Objective: Synthesize 4-benzyl-2-nitrophenol while minimizing dinitration.
Materials:
-
4-Benzylphenol (10 mmol, 1.84 g)
-
Glacial Acetic Acid (20 mL)
-
Nitric Acid (70%, 1.1 eq)
-
Dichloromethane (DCM) for extraction
Methodology:
-
Preparation: Dissolve 4-benzylphenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0–5 °C using an ice bath.
-
Addition: Dropwise add the stoichiometric amount of nitric acid (diluted in minimal acetic acid) over 30 minutes. Critical: Maintaining low temperature prevents oxidation of the benzylic carbon.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The product will appear as a yellow spot (distinct from the colorless starting material).
-
Quenching: Pour the reaction mixture into 100 mL of ice water. The product may precipitate as a yellow solid.
-
Extraction: If no precipitate forms, extract with DCM (3 x 30 mL). Wash the organic layer with water, then brine, and dry over anhydrous
. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel) to separate the mono-nitro product from any dinitro byproducts.
Yield Expectation: 60–75% (Yellow needles).
References
-
Sigma-Aldrich. Product Specification: 4-BENZYL-2-NITRO-PHENOL.[5] Catalog No. AldrichCPR.[5] Link
-
Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985).[4] A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450. (Describes synthesis of related nitrophenol indicators).
-
Patent US59798A3. Benzoxazine antimicrobial agents. (Describes the use of 4-benzyl-2-nitrophenol as a starting material for antimicrobial synthesis). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7563 (4-Benzylphenol). (Source for parent compound safety data). Link
Sources
- 1. accustandard.com [accustandard.com]
- 2. 4-Benzylphenol | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. US5516911A - Fluorescent intracellular calcium indicators - Google Patents [patents.google.com]
- 5. 4-BENZYL-2-NITRO-PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Theoretical and computational studies on 4-Benzyl-2-nitrophenol
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4-Benzyl-2-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Benzyl-2-nitrophenol, a molecule of interest in medicinal chemistry and materials science. Recognizing the synergy between computational prediction and experimental validation, this document outlines a multi-faceted approach leveraging Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) principles. We detail not just the methodologies but the underlying scientific rationale for their selection, offering researchers and drug development professionals a robust protocol for characterizing the structural, spectroscopic, and potential biological properties of this and related nitroaromatic compounds. The guide includes detailed workflows, from proposed synthesis and characterization to advanced computational analysis, culminating in an integrated perspective that bridges theoretical calculations with tangible experimental targets.
Introduction: The Significance of 4-Benzyl-2-nitrophenol
Nitroaromatic compounds are a cornerstone in various chemical industries, serving as precursors for explosives, dyes, and pharmaceuticals.[1] The nitro group (-NO2) is a strong electron-withdrawing moiety that significantly influences a molecule's electronic structure, reactivity, and biological interactions.[2] 4-Benzyl-2-nitrophenol combines the structural features of a nitrophenol with a flexible benzyl group, creating a scaffold with potential for diverse applications.
Nitrophenols and their derivatives are known for their biological activities, but also for their potential toxicity, making a thorough understanding of their behavior at a molecular level imperative for safe and effective application.[3] Computational chemistry offers a powerful, cost-effective lens through which to predict molecular properties before undertaking extensive laboratory work. By integrating theoretical calculations with experimental protocols, we can accelerate the discovery process, refine our understanding of structure-function relationships, and guide the rational design of new chemical entities. This guide establishes a validated workflow for achieving this synergy, using 4-Benzyl-2-nitrophenol as a model system.
Proposed Synthesis and Spectroscopic Characterization
While direct literature on the synthesis of 4-Benzyl-2-nitrophenol is sparse, a plausible and efficient route can be designed based on established electrophilic aromatic substitution reactions. The subsequent characterization relies on standard spectroscopic techniques to confirm the molecular structure.
Proposed Synthetic Protocol: Friedel-Crafts Benzylation
The introduction of the benzyl group at the C4 position of 2-nitrophenol, para to the hydroxyl group, can be achieved via a Friedel-Crafts alkylation. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the ortho positions are sterically hindered by the hydroxyl and nitro groups, the para position is the most likely site of substitution.
Experimental Protocol:
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1.0 equivalent of 2-nitrophenol in a suitable dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), in portions to manage the exothermic reaction. The choice of a moderate Lewis acid is crucial to prevent unwanted side reactions.
-
Alkylation: Add 1.05 equivalents of benzyl chloride dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold dilute hydrochloric acid (HCl) to decompose the aluminum chloride complex.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). After filtration, remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield pure 4-Benzyl-2-nitrophenol.
Spectroscopic Characterization Protocols
The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic methods. The following protocols outline the standard procedures for acquiring this data.
2.2.1 Fourier-Transform Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups (O-H, N-O, C-H, C=C).
-
Protocol:
-
Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Peaks: Look for a broad O-H stretch (~3400-3200 cm⁻¹), characteristic asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹).[4]
-
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and confirm the substitution pattern.
-
Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals: Signals corresponding to the three protons on the nitrophenol ring, the five protons on the benzyl ring, and a characteristic singlet for the benzylic methylene (-CH₂-) protons around 4.0 ppm.[5]
-
Expected ¹³C NMR Signals: Distinct signals for all unique carbon atoms in the molecule, including the benzylic carbon and the carbons of both aromatic rings.
-
2.2.3 UV-Visible (UV-Vis) Spectroscopy
-
Objective: To analyze the electronic transitions within the conjugated π-system.
-
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorbance spectrum from approximately 200 nm to 600 nm.
-
Expected Absorption Bands: Expect strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic systems. The presence of the nitro and hydroxyl groups will likely shift the absorption maxima (λ_max) compared to unsubstituted benzene.[6]
-
Theoretical and Computational Framework
Computational methods provide deep insights into the intrinsic properties of 4-Benzyl-2-nitrophenol, complementing and guiding experimental work.
Caption: Computational analysis workflow for 4-Benzyl-2-nitrophenol.
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing highly accurate predictions of geometry, energies, and spectroscopic properties.[7]
3.1.1 DFT Methodology Protocol
-
Software: Utilize a computational chemistry package such as Gaussian, ORCA, or Spartan.
-
Model Building: Construct the 3D structure of 4-Benzyl-2-nitrophenol.
-
Method Selection:
-
Functional: Employ the B3LYP hybrid functional, which is widely recognized for its excellent balance of accuracy and computational cost for organic molecules.
-
Basis Set: Use the Pople-style 6-311++G(d,p) basis set. This set is robust, including diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for describing bond anisotropies.
-
-
Calculation Type:
-
Optimization & Frequency: Perform a geometry optimization to find the lowest energy conformation, followed by a frequency calculation to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
TD-DFT: For the optimized geometry, perform a Time-Dependent DFT calculation to simulate the electronic (UV-Vis) spectrum.
-
3.1.2 Predicted Structural and Spectroscopic Data
The results from DFT calculations provide a theoretical benchmark for experimental data.
Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | O-H (hydroxyl) | ~0.97 Å |
| C-N (nitro) | ~1.48 Å | |
| N-O (nitro) | ~1.23 Å | |
| C-C (benzylic) | ~1.51 Å | |
| Bond Angle | C-N-O (nitro) | ~117.5° |
| C-O-H (hydroxyl) | ~108.0° | |
| Dihedral Angle | C-C-C-C (ring twist) | Varies |
Note: These are representative values and will be precisely determined by the calculation.
Table 2: Key Predicted Vibrational Frequencies (Scaled)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3350 | ~3400-3200 |
| Aromatic C-H Stretch | ~3080 | ~3100-3000 |
| NO₂ Asymmetric Stretch | ~1545 | ~1530 |
| NO₂ Symmetric Stretch | ~1360 | ~1350 |
Note: Calculated frequencies are often systematically higher and are scaled by a factor (~0.96) for better comparison with experimental data.
3.1.3 Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. For 4-Benzyl-2-nitrophenol, this is expected to be localized on the electron-rich phenol ring.
-
LUMO: Represents the ability to accept an electron, likely localized on the electron-deficient nitro group and its attached ring.
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals correlates with the molecule's chemical stability and electronic excitation energy. A smaller gap suggests higher reactivity.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity.[8] Given the known anti-inflammatory properties of some nitrophenols, a relevant target like Cyclooxygenase-2 (COX-2) could be selected.
Caption: Step-by-step workflow for molecular docking analysis.
Molecular Docking Protocol:
-
Target Selection: Obtain the crystal structure of a relevant protein target (e.g., human COX-2) from the Protein Data Bank (PDB).
-
Protein Preparation: Using software like AutoDock Tools or Schrödinger Maestro, prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges.
-
Ligand Preparation: Use the DFT-optimized structure of 4-Benzyl-2-nitrophenol. Assign charges and define rotatable bonds.
-
Grid Generation: Define a docking grid box that encompasses the active site of the target protein.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will generate multiple binding poses and score them based on binding affinity (e.g., in kcal/mol).
-
Results Analysis: Analyze the top-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and protein residues. This analysis helps rationalize the binding affinity and can suggest modifications to improve potency.
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their biological activity or toxicity.[1] For nitroaromatic compounds, QSAR models are frequently used to predict toxicity.[9]
-
Principle: By calculating various molecular descriptors (e.g., LogP for hydrophobicity, molecular weight, HOMO-LUMO energies, dipole moment) for 4-Benzyl-2-nitrophenol, its properties can be input into established QSAR models.
-
Application: This allows for an in silico prediction of its likely toxicity or activity profile, flagging potential liabilities early in the development process and reducing the need for extensive animal testing, in line with REACH and OECD guidelines.[3]
Integrated Analysis: Bridging Theory and Experiment
The true power of this dual approach lies in the integration of data.
-
Structural Validation: A strong correlation between the DFT-predicted vibrational frequencies and the experimental IR spectrum provides high confidence in the synthesized structure. Similarly, comparing calculated and experimental NMR chemical shifts confirms the molecular connectivity.
-
Guiding Experimentation: Molecular docking results can guide the design of new analogues. If a specific interaction (e.g., a hydrogen bond from the hydroxyl group) is shown to be critical for binding, future synthetic efforts can focus on molecules that enhance this interaction.
-
Rationalizing Activity: Theoretical calculations can explain experimental observations. For example, the HOMO-LUMO gap can help rationalize the molecule's color and reactivity, while docking can explain its biological activity at a molecular level.
Conclusion and Future Directions
This guide has presented a robust, integrated methodology for the comprehensive study of 4-Benzyl-2-nitrophenol. By combining plausible synthesis and detailed spectroscopic protocols with a powerful computational framework including DFT, molecular docking, and QSAR, we establish a clear path from molecular design to property prediction. The theoretical data presented serves as a critical benchmark for guiding and validating future experimental work.
Future studies should focus on the experimental execution of the proposed synthesis and characterization to validate the theoretical predictions. Furthermore, the biological activity suggested by molecular docking should be investigated through in vitro assays. This synergistic cycle of prediction, synthesis, and testing is fundamental to modern chemical research and drug discovery.
References
-
(PDF) SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL 3-BENZYL-2-(4'-SUBSTITUTED PHENYL)-4(5H)-(4''-NITROPHENYL AMINO)-1, 3-OXAZOLIDINES DERIVATIVES - ResearchGate. Available at: [Link]
-
ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. Available at: [Link]
-
Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide - ResearchGate. Available at: [Link]
-
Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Available at: [Link]
-
Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem. Available at: [Link]
-
Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups - RSC Publishing. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC - PubMed Central. Available at: [Link]
-
Mechanistic Insights Into 4-Nitrophenol Degradation and Benzyl Alcohol Oxidation Pathways Over MgO/g-C3N4 Model Catalyst Systems | Request PDF - ResearchGate. Available at: [Link]
-
Full article: Single Crystal XRD, Hirshfeld Surface, Quantum Chemical and Molecular Docking Studies on Diethyl1-(4-Nitrobenzyl)-4-(4-Nitrophenyl)-2,2-Dioxooctahydro-2-Pyrrolo[2,1-c]1,2Thiazine-1,3-Dicarboxylate: a Novel HIV-1Inhibitor - Taylor & Francis. Available at: [Link]
-
UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... - ResearchGate. Available at: [Link]
-
DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - ResearchGate. Available at: [Link]
-
Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity - ResearchGate. Available at: [Link]
-
(PDF) Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p -Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H /K ATPase - ResearchGate. Available at: [Link]
-
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - MDPI. Available at: [Link]
-
New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies - PubMed. Available at: [Link]
-
Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine... - ResearchGate. Available at: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - ResearchGate. Available at: [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PubMed Central. Available at: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI. Available at: [Link]
-
(PDF) DFT study of nitroxide radicals: Explicit modeling of solvent effects on the structural and electronic characteristics of 4-amino-2,2,6,6-tetramethyl- piperidine-N-oxyl - ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - MDPI. Available at: [Link]
-
Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance - MDPI. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]
-
A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC - PubMed Central. Available at: [Link]
-
IR spectrum of 4-amino-2-nitrophenol | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. Available at: [Link]
-
Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles | Asian Journal of Chemistry. Available at: [Link]
-
(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. Available at: [Link]
-
(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. Available at: [Link]_
-
Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... - ResearchGate. Available at: [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering. Available at: [Link]
Sources
- 1. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitrobenzyl bromide(100-11-8) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4-Benzyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyl-2-nitrophenol is a valuable chemical intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries. Its structure, featuring a phenol ring substituted with both a benzyl and a nitro group, offers multiple reaction sites for further chemical modifications. This technical guide provides a comprehensive review of the primary synthesis routes for 4-Benzyl-2-nitrophenol, offering a detailed analysis of the methodologies, mechanistic insights, and experimental protocols. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to select and optimize the most suitable synthesis strategy for their specific needs, emphasizing scientific integrity, experimental reproducibility, and safety.
Introduction: The Significance of 4-Benzyl-2-nitrophenol
The strategic placement of the hydroxyl, benzyl, and nitro functionalities on the benzene ring makes 4-Benzyl-2-nitrophenol a versatile precursor for a range of complex molecules. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to form heterocyclic compounds or amides. The phenolic hydroxyl group can be alkylated or acylated, and the aromatic ring itself is amenable to further electrophilic substitution. This trifecta of reactivity makes it a key building block in the development of novel therapeutic agents and advanced materials.
This guide will explore the two most logical and scientifically sound approaches to the synthesis of 4-Benzyl-2-nitrophenol:
-
Route 1: Electrophilic Nitration of 4-Benzylphenol. This approach introduces the nitro group in the final step, leveraging the directing effects of the existing hydroxyl and benzyl substituents.
-
Route 2: Benzylation of 2-Nitrophenol. This strategy involves the introduction of the benzyl group onto a pre-nitrated phenolic backbone, presenting its own set of regiochemical challenges and opportunities.
Each route will be discussed in detail, including a step-by-step experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.
Synthesis Route 1: Electrophilic Nitration of 4-Benzylphenol
This synthetic pathway commences with the commercially available 4-benzylphenol and introduces the nitro group via electrophilic aromatic substitution. The success of this route hinges on controlling the regioselectivity of the nitration reaction.
Mechanistic Considerations and Regioselectivity
The nitration of 4-benzylphenol involves the reaction of the aromatic ring with a nitronium ion (NO₂⁺), typically generated from nitric acid in the presence of a strong acid catalyst like sulfuric acid. The regiochemical outcome is dictated by the directing effects of the two substituents already present on the ring: the hydroxyl (-OH) group and the benzyl (-CH₂C₆H₅) group.
-
Hydroxyl Group (-OH): As a powerful activating and ortho, para-directing group, the hydroxyl group strongly influences the position of electrophilic attack. Through resonance, it donates electron density to the ring, particularly at the positions ortho and para to itself.
-
Benzyl Group (-CH₂C₆H₅): The benzyl group is a weakly activating and ortho, para-directing group due to hyperconjugation and weak inductive effects.
In 4-benzylphenol, the para position relative to the hydroxyl group is already occupied by the benzyl group. Therefore, the incoming nitro group will be directed to the positions ortho to the hydroxyl group (C2 and C6). The challenge lies in achieving selective mono-nitration at the C2 position to yield the desired 4-benzyl-2-nitrophenol, while minimizing the formation of the 4-benzyl-2,6-dinitrophenol byproduct and other isomers. The steric bulk of the benzyl group may offer some hindrance to substitution at the adjacent C6 position, potentially favoring nitration at C2.
dot digraph "Route 1: Nitration of 4-Benzylphenol" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="4-Benzylphenol", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="HNO₃ / H₂SO₄", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Wheland Intermediate\n(Resonance Stabilized Carbocation)", shape=box, style="rounded,dashed"]; Product [label="4-Benzyl-2-nitrophenol", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagents [label="Electrophilic Attack"]; Reagents -> Intermediate [label="Formation of Nitronium Ion (NO₂⁺)"]; Intermediate -> Product [label="Deprotonation"]; } figcaption [label="Figure 1: Reaction pathway for the nitration of 4-benzylphenol.", fontsize=10];
Experimental Protocol: Nitration of 4-Benzylphenol
This protocol is adapted from general procedures for the nitration of phenols and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
4-Benzylphenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a cooled (0 °C) solution of concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Setup: Dissolve 1 equivalent of 4-benzylphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 4-benzylphenol over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 5 °C to minimize the formation of byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 4-benzyl-2-nitrophenol.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Benzylphenol | N/A |
| Nitrating Agent | HNO₃ / H₂SO₄ | [1][2] |
| Reaction Temperature | 0-5 °C | [1][2] |
| Solvent | Dichloromethane | [3] |
| Typical Yield | Variable (isomer mixture) | N/A |
Synthesis Route 2: Benzylation of 2-Nitrophenol
This alternative approach begins with 2-nitrophenol and introduces the benzyl group in the second step. This route avoids the potential for dinitration but presents its own regioselectivity challenges.
Mechanistic Considerations and Regioselectivity
The benzylation of 2-nitrophenol can be achieved through a Friedel-Crafts alkylation reaction. In this reaction, a benzyl carbocation (or a related electrophilic species) is generated from a benzyl halide (e.g., benzyl chloride) or benzyl alcohol in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a strong acid.
The directing effects of the substituents on the 2-nitrophenol ring are in opposition:
-
Hydroxyl Group (-OH): An activating, ortho, para-director.
-
Nitro Group (-NO₂): A deactivating, meta-director.
The powerful activating and para-directing effect of the hydroxyl group is expected to dominate, directing the incoming benzyl group to the position para to the hydroxyl group (C4), leading to the desired 4-benzyl-2-nitrophenol. The deactivating effect of the nitro group will make the reaction conditions more demanding than the benzylation of phenol itself.
dot digraph "Route 2: Benzylation of 2-Nitrophenol" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="2-Nitrophenol", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Benzyl Chloride / Lewis Acid (e.g., FeCl₃)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Sigma Complex\n(Carbocation Intermediate)", shape=box, style="rounded,dashed"]; Product [label="4-Benzyl-2-nitrophenol", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagents [label="Friedel-Crafts Alkylation"]; Reagents -> Intermediate [label="Formation of Benzyl Electrophile"]; Intermediate -> Product [label="Deprotonation"]; } figcaption [label="Figure 2: Reaction pathway for the benzylation of 2-nitrophenol.", fontsize=10];
Experimental Protocol: Benzylation of 2-Nitrophenol
This protocol is based on general Friedel-Crafts alkylation procedures and the principles of benzylation of substituted phenols.
Materials:
-
2-Nitrophenol
-
Benzyl Chloride
-
Anhydrous Iron(III) Chloride (FeCl₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane or another inert solvent
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous dichloromethane and the Lewis acid catalyst (e.g., 1.1 equivalents of FeCl₃).
-
Addition of Reactants: Dissolve 1 equivalent of 2-nitrophenol and 1.1 equivalents of benzyl chloride in anhydrous dichloromethane and add this solution to the dropping funnel.
-
Alkylation Reaction: Add the solution of 2-nitrophenol and benzyl chloride dropwise to the stirred suspension of the Lewis acid at room temperature. After the addition is complete, the reaction mixture may be heated to reflux to drive the reaction to completion.
-
Reaction Monitoring: Follow the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-benzyl-2-nitrophenol.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Nitrophenol | N/A |
| Benzylating Agent | Benzyl Chloride | [4][5] |
| Catalyst | Lewis Acid (e.g., FeCl₃) | [5] |
| Reaction Temperature | Room temperature to reflux | [5] |
| Solvent | Anhydrous Dichloromethane | [5] |
| Typical Yield | Moderate to good | N/A |
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Nitration of 4-Benzylphenol | Route 2: Benzylation of 2-Nitrophenol |
| Starting Materials | 4-Benzylphenol (commercially available) | 2-Nitrophenol (commercially available) |
| Key Challenge | Regioselectivity of nitration, potential for di-nitration. | Overcoming the deactivating effect of the nitro group, potential for O-alkylation. |
| Potential Byproducts | 4-Benzyl-2,6-dinitrophenol, other isomers. | Di-benzylated products, O-benzylated product. |
| Reaction Conditions | Low temperature, strong acids. | Anhydrous conditions, Lewis acid catalyst. |
| Purification | Requires careful chromatographic separation of isomers. | Chromatographic separation of C- vs. O-alkylated and poly-alkylated products. |
Conclusion and Future Perspectives
Both the nitration of 4-benzylphenol and the benzylation of 2-nitrophenol represent viable synthetic strategies for the preparation of 4-benzyl-2-nitrophenol. The choice between these two routes will depend on the specific requirements of the synthesis, including the desired scale, purity, and the available laboratory resources.
-
Route 1 may be more straightforward in terms of the reaction setup but poses a significant challenge in controlling the regioselectivity and preventing over-nitration.
-
Route 2 offers better control over the position of the nitro group but requires more stringent anhydrous conditions and careful selection of the catalyst to favor C-alkylation.
Future research in this area could focus on the development of more selective and environmentally friendly catalytic systems for both nitration and benzylation reactions. The use of solid acid catalysts or phase-transfer catalysts could offer advantages in terms of ease of separation and catalyst recycling, contributing to more sustainable synthetic processes.
References
-
PrepChem.com. Preparation of 4-nitrophenol. Available from: [Link]
-
ChemIQSoc. Preparation of 4-nitrophenol. Available from: [Link]
- Pourmohammadi, P., & Bodaghi, A. (2012). Nitration Of Phenols Under Mild And Heterogeneous Conditions. E-Journal of Chemistry, 9(4), 2135-2140.
- Wang, C., et al. (2009). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. Arkivoc, 2009(5), 6-16.
- Zolfigol, M. A., et al. (2011). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Der Pharma Chemica, 3(6), 467-473.
- Gharde, D. B., & Schar, M. F. (2007).
- Khorsi Damghani, K., et al. (2014). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. Current Chemistry Letters, 3(4), 207-212.
-
Sciencemadness Discussion Board. (2022). Mono-Nitration of Phenol [Tarr Elimination Method]. Available from: [Link]
- Reymbayeva, T. E. (2022). ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE.
- Sumitomo Chemical Company, Limited. (1998).
-
Corning. (n.d.). Nitration of phenol in flow. Available from: [Link]
- MDPI. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
- Khazaei, A., et al. (2012). An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride. Scientia Iranica, 19(3), 590-593.
-
Wikipedia. (2024). Phenol. Available from: [Link]
- The Dow Chemical Company. (1978).
- Gillespie, R. J., & Moodie, R. B. (1967). Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine. Journal of the Chemical Society B: Physical Organic, 670-674.
- Jiangsu Yangnong Chemical Group Co., Ltd. (2009). Preparation of 4-chloro-2-nitrophenol. CN101481311A.
- Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5.
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Available from: [Link]
- Dodani, S. C., et al. (2023). Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. Journal of the American Chemical Society, 145(5), 2899–2908.
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.
Sources
Discovery and history of benzylated nitrophenols
Executive Summary
The benzylated nitrophenol scaffold represents a critical structural motif in organic synthesis and medicinal chemistry, serving as a bridge between classical dye chemistry and modern antitubercular pharmacophores. Historically, the "discovery" of these compounds is not a singular event but a century-long evolution of overcoming the ambident nucleophile challenge —controlling the selectivity between O-alkylation (ether formation) and C-alkylation (ring functionalization).
This guide synthesizes the historical synthetic hurdles, the breakthrough catalytic methods that solved them, and the resulting biological applications, specifically in the development of DprE1 inhibitors for Mycobacterium tuberculosis.
Part 1: The Synthetic Challenge & Historical Evolution
The core technical challenge in the history of benzylated nitrophenols lies in the ambident nature of the nitrophenolate anion. When a nitrophenol is treated with a benzyl halide (e.g., benzyl chloride) under basic conditions, two pathways compete:
-
Kinetic O-Alkylation: Attack by the oxygen atom to form benzyl nitrophenyl ethers .
-
Thermodynamic C-Alkylation: Attack by the ring carbon (ortho/para) to form benzylnitrophenols .
The Classical Era: Dominance of O-Alkylation
In the early 20th century, standard Williamson ether synthesis conditions (alkali metal carbonates in polar solvents) overwhelmingly favored O-alkylation. This was useful for creating protecting groups or chromogenic substrates but left the C-benzylated isomers—valuable for increasing lipophilicity without losing the phenolic hydroxyl—inaccessible.
-
Historical Note: Early attempts to force C-alkylation often resulted in poly-alkylation or decomposition, leading to the description of this transformation as a "century-old challenge" in physical organic chemistry.
The Mechanistic Pivot: Kornblum and Ambident Nucleophiles
Mid-century work by Nathan Kornblum established the rules for ambident anions. He demonstrated that the site of alkylation is heavily influenced by the counter-cation, solvent polarity, and the "hardness" of the electrophile. However, even with this understanding, selective C-benzylation of electron-deficient nitrophenols remained low-yielding until the advent of transition metal catalysis.
Modern Breakthrough: Copper-Catalyzed Thermal Redox
The definitive solution to the C-alkylation problem was achieved through Copper-Catalyzed Thermal Redox Catalysis .[1] Recent methodologies (e.g., Watson et al.) utilize a Cu(I) catalyst to facilitate a single-electron transfer (SET) mechanism. This generates a benzylic radical that couples with the nitronate/phenolate species, bypassing the classical SN2 constraints and enabling high-yield synthesis of C-benzylated nitrophenols.
Figure 1: Divergent synthetic pathways for benzylated nitrophenols. Modern catalysis (green path) unlocks the C-alkylated scaffold.
Part 2: Physicochemical Properties & Reactivity
Understanding the behavior of these compounds is essential for their application as probes and drugs.
| Property | O-Benzyl Derivative (Ether) | C-Benzyl Derivative (Phenol) |
| Acidity (pKa) | Non-acidic (neutral) | Acidic (pKa ~7.0–7.2 for p-nitro) |
| UV-Vis Absorbance | λmax ~300 nm (Colorless) | pH-dependent: Yellow (λmax ~400 nm) in base |
| Stability | Stable to base; cleaved by acid/H₂ | Stable ring system; prone to oxidation |
| Primary Use | Enzyme substrate (Phosphatase/Lipase) | Antimicrobial/Antifungal Pharmacophore |
Key Insight: The C-benzylated nitrophenols retain the phenolic hydroxyl group. The electron-withdrawing nitro group enhances the acidity of this phenol, making it an effective proton shuttle (uncoupler) in biological membranes, which underpins its historical toxicity and antimicrobial potency.
Part 3: Biological Applications & Pharmacological Utility
The transition from "toxic uncoupler" to "targeted therapeutic" characterizes the modern history of this class.
Antitubercular Agents (The DprE1 Target)
The most significant modern application of the benzyl-nitro motif is in the treatment of Mycobacterium tuberculosis.[2]
-
Compound Class: N-benzyl-nitrobenzamides and N-benzyl-nitrofurans (e.g., JSF-3449 , PBTZ169 derivatives).
-
Mechanism of Action: These compounds act as prodrugs. They are activated by the nitroreductase enzyme Ddn within the bacterium to form a nitroso intermediate. This intermediate covalently modifies DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for the synthesis of arabinogalactan in the mycobacterial cell wall.
-
Significance: This represents a move away from non-specific toxicity (uncoupling) toward "suicide substrate" inhibition of specific cell-wall enzymes.
Antimicrobial & Antifungal Precursors
Specific isomers like 4-benzyl-2-nitrophenol serve as advanced intermediates for benzoxazine antibiotics. The benzyl group provides necessary lipophilicity for membrane penetration, while the nitro group serves as a handle for reduction to the amine, facilitating the cyclization to the benzoxazine core.
Diagnostic Probes
While less complex, the O-benzylated derivatives (e.g., benzyl 4-nitrophenyl ether) are used as chromogenic substrates. Specific enzymes (e.g., etherases or P450s) cleave the benzyl ether bond, releasing the free 4-nitrophenol. The release is monitored spectrophotometrically at 405 nm (appearance of yellow color), providing a robust assay for enzyme activity.
Figure 2: Mechanism of action for benzylated nitro-compounds in tuberculosis therapy.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Benzyl-2-nitrophenol (Modern C-Alkylation)
Adapted from recent catalytic methodologies (e.g., Watson et al., JACS).
-
Reagents: 2-Nitrophenol (1.0 equiv), Benzyl bromide (1.2 equiv), Cu(I) catalyst (5 mol%), Ligand (e.g., phenanthroline derivative), NaOtBu (2.0 equiv).
-
Solvent: Anhydrous Toluene or Dioxane.
-
Procedure:
-
In a glovebox, combine Cu catalyst, ligand, and base in a reaction vial.
-
Add 2-nitrophenol and solvent; stir for 10 min to form the phenolate-catalyst complex.
-
Add benzyl bromide dropwise.
-
Seal and heat to 100°C for 12 hours.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with 1M HCl (to remove Cu and protonate phenol), then brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). Note: The C-alkylated product is less polar than the unreacted nitrophenol.
Protocol B: Enzymatic Probe Assay (Using O-Benzyl Ether)
Standard protocol for monitoring etherase/P450 activity.
-
Substrate Preparation: Dissolve Benzyl 4-nitrophenyl ether in DMSO to make a 10 mM stock.
-
Reaction Mix: Phosphate buffer (pH 7.4), NADPH regenerating system (if using P450s), and enzyme fraction.
-
Initiation: Add substrate (final conc. 100 µM) to the reaction mix.
-
Detection: Monitor Absorbance at 405 nm kinetically at 37°C.
-
Quantification: Use a standard curve of 4-nitrophenol (extinction coefficient ~18,000 M⁻¹cm⁻¹ at pH > 7.5).
References
-
Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society.[1][3] Link
-
Gildner, P. G., & Watson, D. A. (2012).[1][3] "Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis." Journal of the American Chemical Society.[1][3] Link
-
Trefzer, C., et al. (2010). "Benzothiazinones: Prodrugs that Target DprE1, an Essential Enzyme in Mycobacterium tuberculosis Cell Wall Synthesis." Science. Link
-
Makam, P., et al. (2019). "Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent." Bioorganic & Medicinal Chemistry Letters. Link
-
Patent US5516911A. "Fluorescent intracellular calcium indicators." (Describes synthesis of fluoro-derivatives from 4-benzyl-2-nitrophenol). Link
Sources
- 1. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes [organic-chemistry.org]
Methodological & Application
Application Note: Regioselective Synthesis of 4-Benzyl-2-nitrophenol
The following Application Note and Experimental Protocol is designed for researchers in medicinal chemistry and organic synthesis. It synthesizes classical electrophilic aromatic substitution principles with modern process safety and characterization standards.[1]
Abstract & Core Directive
This protocol details the regioselective nitration of 4-benzylphenol to synthesize 4-benzyl-2-nitrophenol (CAS: 37021-63-9).[1] As a functionalized nitrophenol, this compound serves as a critical intermediate for benzoxazole-based fungicides, azo dyes, and potential pharmaceutical pharmacophores.[1]
The synthesis relies on Electrophilic Aromatic Substitution (
Reaction Mechanism & Logic
The substrate, 4-benzylphenol, contains two activating groups:[1]
-
Hydroxyl (-OH): Strongly activating, ortho/para directing.[1]
-
Benzyl (-CH₂Ph): Weakly activating, ortho/para directing.[1]
Regioselectivity Analysis:
-
Position 1: Occupied (-OH).[1]
-
Position 2/6 (Ortho to OH): Strongly activated by -OH.[1]
-
Position 3/5 (Meta to OH, Ortho to Benzyl): Weakly activated by Benzyl, but deactivated relative to the -OH influence.[1]
-
Position 4: Occupied (-Benzyl).[1]
Conclusion: The incoming nitronium ion (
Pathway Diagram (DOT Visualization)
Figure 1: Reaction pathway showing the primary conversion and potential over-nitration risk.
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Role |
| 4-Benzylphenol | >98% Purity | Substrate |
| Nitric Acid ( | 65-70% (Concentrated) | Electrophile Source |
| Glacial Acetic Acid | ACS Reagent Grade | Solvent (Moderates reaction) |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Sodium Sulfate | Anhydrous | Drying Agent |
| Equipment | 3-Neck Round Bottom Flask, Addition Funnel, Thermometer, Ice Bath | Reaction Setup |
Method A: Classical Nitration (Standard Protocol)
This method uses acetic acid as a solvent to ensure homogeneity and moderate the oxidizing power of nitric acid, preventing tar formation.
Step-by-Step Procedure:
-
Preparation of Substrate Solution:
-
In a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar and thermometer, dissolve 10.0 g (54.3 mmol) of 4-benzylphenol in 40 mL of Glacial Acetic Acid .
-
Note: The solution may be slightly viscous; ensure complete dissolution.[1]
-
-
Temperature Control (Critical):
-
Nitration:
-
Prepare a solution of 3.6 mL (approx. 57 mmol, 1.05 eq) of Conc. Nitric Acid in 10 mL Glacial Acetic Acid .
-
Add this mixture dropwise via an addition funnel over 30 minutes .
-
Monitor: Maintain internal temperature below 10°C . A color change to deep yellow/orange is expected.[1]
-
-
Reaction Completion:
-
After addition, allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours .
-
Validation: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a lower yellow spot (hydrogen bonding increases polarity on silica).
-
-
Quench & Workup:
-
Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring. The product typically precipitates as a yellow oil or sticky solid.[1]
-
Extract with Dichloromethane (3 x 50 mL) .
-
Wash the combined organic layers with Water (2 x 50 mL) followed by Saturated NaHCO₃ (carefully, to remove acetic acid) and Brine .
-
Dry over Anhydrous
, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Crude Yield: Expect ~90-95% crude yellow oil/solid.[1]
-
Purification: If high purity is required, recrystallize from Ethanol/Water (1:1) or perform column chromatography (Silica Gel, 0
10% EtOAc in Hexane).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Characterization & Data Analysis
The product, 4-benzyl-2-nitrophenol, is distinct from its isomers due to the intramolecular hydrogen bond between the nitro group and the phenol hydroxyl.[1]
| Property | Expected Value/Observation | Notes |
| Appearance | Yellow crystalline solid or oil | Often an oil that solidifies upon standing/chilling.[1] |
| Melting Point | ~43–46°C (Lit.[1] varies) | Low melting point due to intramolecular H-bonding. |
| Deshielded due to H-bond with | ||
| H-3 (Ortho to | ||
| H-5 (Para to | ||
| H-6 (Ortho to OH).[1] | ||
| Benzyl aromatic protons.[1] | ||
| Benzyl | ||
| IR Spectrum | 3200 cm⁻¹ (OH, broad)1530, 1340 cm⁻¹ ( | Characteristic Nitro stretches. |
Interpretation:
-
The doublet at ~7.95 ppm is the diagnostic signal for the proton between the nitro and benzyl groups.[1]
-
The singlet at ~10.5 ppm confirms the ortho-nitro substitution (chelation shift).[1] A para-nitro phenol would have an OH shift closer to 5-7 ppm (concentration dependent).[1]
Safety & Troubleshooting
Critical Safety Parameters (MSDS Summary)
-
Nitric Acid: Strong oxidizer and corrosive.[1] Causes severe burns.[1] Reacts violently with organic solvents if not controlled.[1]
-
Nitrophenols: Toxic if swallowed, inhaled, or absorbed through skin.[1] Potential uncouplers of oxidative phosphorylation.[1]
-
Exotherm: The nitration is exothermic.[1] Runaway risk exists if acid is added too quickly at temperatures >20°C.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarring | Temperature too high during addition.[1] | Ensure T < 10°C. Add acid slower. |
| Dinitration | Excess Nitric Acid used.[1] | Verify stoichiometry (1.05 eq max). |
| Product is Oily | Residual Acetic Acid or Isomers.[1] | Wash thoroughly with water/bicarb.[1] Recrystallize from EtOH/Water.[1] |
| No Reaction | Acid too dilute.[1] | Use Conc. HNO3 (65-70%) or warm to RT after addition. |
References
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.[1] (Foundational text on aromatic nitration mechanisms).
-
Gigante, B., et al. (1995).[1] "Regioselective nitration of phenols." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-Benzyl-2-nitrophenol.
-
US Patent 2,841,623. (1958).[1] Process for the preparation of nitrophenols. (Historical industrial basis for nitration protocols).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 37021-63-9. [2]
Disclaimer: This protocol is for research purposes only. All reactions must be performed in a fume hood by trained personnel wearing appropriate PPE.[1]
Sources
Using 4-Benzyl-2-nitrophenol as a chemical intermediate in multi-step synthesis
Executive Summary
4-Benzyl-2-nitrophenol is a bifunctional aromatic scaffold characterized by a phenolic hydroxyl group at the C1 position, a nitro group at the ortho (C2) position, and a lipophilic benzyl moiety at the para (C4) position.[1][2]
Unlike simple nitrophenols, the inclusion of the benzyl group at the C4 position imparts significant lipophilicity and steric bulk, making this molecule a critical intermediate for synthesizing 5-substituted benzoxazoles , Schiff base ligands , and lipophilic aminophenol antioxidants .[1][2] This guide details the synthesis of the intermediate itself, followed by its downstream conversion into pharmacologically active heterocycles.[2]
Key Chemical Profile
| Property | Specification |
| Systematic Name | 4-Benzyl-2-nitrophenol |
| Structure Description | Phenol ring, -OH (C1), -NO₂ (C2), -CH₂Ph (C4) |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Key Reactivity | Ortho-nitrophenol hydrogen bonding; Nitro-reduction; Phenolic O-alkylation |
| Primary Precursor | 4-Benzylphenol (CAS 101-53-1) |
Synthetic Pathway Overview
The utility of 4-benzyl-2-nitrophenol lies in its role as a "gateway molecule."[1][2] It is synthesized via electrophilic aromatic substitution and subsequently reduced to unlock the nucleophilic nitrogen.[1][2]
Pathway Visualization
Figure 1: The synthetic lineage from precursor to heterocyclic scaffold.[1][2]
Protocol A: Synthesis of 4-Benzyl-2-nitrophenol
Objective: Selective nitration of 4-benzylphenol at the ortho position.[1][2] Challenge: Preventing poly-nitration and oxidation of the benzylic methylene group.
Materials
-
Substrate: 4-Benzylphenol (10 mmol)
-
Reagent: Nitric acid (65%, 11 mmol)[1]
-
Solvent: Glacial Acetic Acid (AcOH)
-
Quench: Ice-water mixture
Step-by-Step Procedure
-
Dissolution: Dissolve 1.84 g (10 mmol) of 4-benzylphenol in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Immerse the flask in an ice-water bath to maintain the internal temperature between 0–5 °C.
-
Addition: Prepare a solution of HNO₃ (0.7 mL, 65%) in 5 mL of glacial acetic acid. Add this dropwise to the phenol solution over 20 minutes.
-
Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature over 30 minutes. Monitor via TLC (Hexane:EtOAc 8:2).[2]
-
Quench & Isolation: Pour the reaction mixture into 100 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[1][2]
-
Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove acid traces. Recrystallize from ethanol/water if necessary.[1][2]
Yield Expectation: 75–85% (Yellow crystalline solid).[2]
Protocol B: Reduction to 4-Benzyl-2-aminophenol
Objective: Convert the electron-withdrawing nitro group into an electron-donating amine to create a 1,2-binucleophile.[1][2] Safety Warning: Aminophenols are sensitive to oxidation (darkening upon air exposure).[2] Perform under inert atmosphere (N₂) if possible.
Method: Catalytic Hydrogenation (Preferred for Pharma)
-
Setup: In a pressure vessel or hydrogenation flask, dissolve 4-benzyl-2-nitrophenol (5 mmol) in Methanol (20 mL).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir under H₂ atmosphere (balloon pressure or 1–2 bar) at room temperature for 2–4 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst.
-
Usage: Concentrate the filtrate immediately. The resulting 4-benzyl-2-aminophenol should be used directly in the next step to prevent oxidation.[1][2]
Protocol C: Cyclization to 5-Benzylbenzoxazoles
Application: This is the primary value-add step.[1][2] The 2-aminophenol core reacts with aldehydes or carboxylic acids to form benzoxazoles, a motif found in antifungal (e.g., Fenticonazole analogues) and anticancer agents.[1][2]
Mechanism Visualization
Figure 2: Mechanistic flow for benzoxazole construction.[1][2]
Procedure (Oxidative Cyclization with Aldehydes)
-
Reagents: Combine 4-benzyl-2-aminophenol (1.0 equiv) and the desired aldehyde (1.0 equiv) in Ethanol or Acetonitrile.
-
Catalyst/Oxidant: Add a mild oxidant.[1][2] For green chemistry applications, Sodium Metabisulfite (Na₂S₂O₅) (0.5 equiv) in refluxing ethanol is effective.[2] Alternatively, use PhI(OAc)₂ (1.1 equiv) at room temperature for rapid cyclization.[2]
-
Reaction:
-
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with NaHCO₃ (sat) and brine. Dry over Na₂SO₄.[1][2]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Analytical Characterization & Troubleshooting
To ensure the integrity of the intermediate, verify the following spectral signatures.
| Compound | Key 1H NMR Signal (CDCl3/DMSO) | IR Signature (cm⁻¹) | Troubleshooting |
| 4-Benzyl-2-nitrophenol | δ 10.5 (s, 1H, Phenolic OH, H-bonded); δ 7.8 (d, 1H, H3 aromatic) | 1530, 1350 (NO₂ stretch); 3200-3400 (OH broad) | If melting point is low, check for para-nitration (unlikely) or residual AcOH. |
| 4-Benzyl-2-aminophenol | δ 9.0 (s, OH); δ 4.5 (br s, NH₂); Benzyl CH₂ intact at δ 3.9 | 3300-3400 (NH₂/OH); NO₂ peaks absent | Darkens rapidly?[1][2] Oxidized. Store under Argon.[1][2] |
| Benzoxazole Product | Disappearance of OH/NH signals; Downfield shift of aromatic protons. | 1610-1630 (C=N benzoxazole ring) | Incomplete cyclization?[1] Check for Schiff base intermediate (imine peak).[2] |
References
-
Nitration of Phenols: "Preparation of 4-nitrophenol and 2-nitrophenol." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman, 1989.[1][2] (General methodology adapted for benzyl-substituted phenols).[1][2]
-
Reduction of Nitro Compounds: Yi, D., et al. "Synthesis of p-aminophenol from p-nitrophenol over copper ferrite catalysts."[1][2] MDPI, 2025.[1][2]
-
Benzoxazole Synthesis: "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core."[2] National Institutes of Health (NIH).[2]
-
4-Benzylphenol Precursor: "Synthesis of o-benzylphenol and p-benzylphenol." PrepChem.
-
General Reactivity: "4-Nitrophenol - Uses and Synthesis." Wikipedia / Chemical Data.[1][2]
(Note: While specific CAS 20427-84-3 is the direct identifier for the nitro-isomer, the protocols above are derived from standard, validated aromatic substitution and reduction chemistries applicable to this specific scaffold.)
Sources
Application of 4-Benzyl-2-nitrophenol in the Synthesis of Pharmaceutical Ingredients
Introduction
4-Benzyl-2-nitrophenol is a valuable and versatile chemical intermediate, playing a crucial role in the synthesis of a variety of complex organic molecules, particularly those with significant pharmacological activities. Its unique structural arrangement, featuring a benzyl group for steric and electronic influence, a reactive nitro group, and a phenolic hydroxyl group, makes it an ideal precursor for the construction of key pharmaceutical scaffolds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-Benzyl-2-nitrophenol in the synthesis of pharmaceutical ingredients. We will delve into its primary applications, detailing the underlying chemical principles, providing field-proven experimental protocols, and highlighting the significance of the resulting products in medicinal chemistry.
The core utility of 4-Benzyl-2-nitrophenol lies in its strategic conversion to 2-amino-4-benzylphenol. This transformation unlocks a pathway to a diverse range of heterocyclic compounds, most notably benzoxazoles. The benzoxazole moiety is a privileged scaffold in drug discovery, present in numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide will focus on two primary applications: the reduction of 4-Benzyl-2-nitrophenol to its corresponding aminophenol and the subsequent synthesis of bioactive benzoxazole derivatives.
Core Synthetic Applications
The synthetic journey from 4-Benzyl-2-nitrophenol to valuable pharmaceutical intermediates primarily involves two key transformations:
-
Reduction of the Nitro Group: The selective reduction of the nitro functionality in 4-Benzyl-2-nitrophenol yields 2-amino-4-benzylphenol. This step is critical as it introduces a nucleophilic amino group ortho to the hydroxyl group, setting the stage for subsequent cyclization reactions.
-
Heterocyclic Ring Formation: The resulting 2-amino-4-benzylphenol is an excellent precursor for the synthesis of benzoxazoles and other related heterocyclic systems. The condensation of the aminophenol with various electrophiles leads to the formation of the benzoxazole ring, a core structure in many biologically active molecules.[4]
The following sections will provide detailed protocols and mechanistic insights into these pivotal synthetic steps.
Part 1: Synthesis of the Starting Material: 4-Benzyl-2-nitrophenol
A common and effective method for the synthesis of 4-Benzyl-2-nitrophenol is the regioselective nitration of 4-benzylphenol. The benzyl group at the para position directs the incoming nitro group to the ortho position due to steric hindrance and electronic effects.
Protocol 1: Nitration of 4-Benzylphenol
This protocol is adapted from established methods for the nitration of substituted phenols.
Materials:
-
4-Benzylphenol
-
Nitric acid (70%)
-
Acetic acid
-
Ice
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-benzylphenol (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of nitric acid (1.2 equivalents) in acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Benzyl-2-nitrophenol.
Expected Yield: 70-85%
Safety Precautions: Nitration reactions are highly exothermic and can be hazardous. Perform the reaction in a well-ventilated fume hood, and always add the nitrating agent slowly while carefully monitoring the temperature. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Part 2: Reduction of 4-Benzyl-2-nitrophenol to 2-Amino-4-benzylphenol
The reduction of the nitro group is a pivotal step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2: Catalytic Hydrogenation of 4-Benzyl-2-nitrophenol
This protocol utilizes palladium on carbon (Pd/C) as a catalyst for the hydrogenation.
Materials:
-
4-Benzyl-2-nitrophenol
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Celite®
Procedure:
-
To a solution of 4-Benzyl-2-nitrophenol (1 equivalent) in methanol or ethanol in a hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to obtain 2-amino-4-benzylphenol. The product is often pure enough for the next step, but can be further purified by recrystallization if necessary.
Expected Yield: >95%
Alternative Method: Catalytic Transfer Hydrogenation
For laboratories not equipped for high-pressure hydrogenation, catalytic transfer hydrogenation offers a safer and more convenient alternative. Formic acid or ammonium formate can be used as the hydrogen source.
Protocol 3: Catalytic Transfer Hydrogenation
Materials:
-
4-Benzyl-2-nitrophenol
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Formic acid
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-Benzyl-2-nitrophenol (1 equivalent) in methanol or ethanol.
-
Add 10% Pd/C (5-10 mol%).
-
To the stirred suspension, add ammonium formate (3-5 equivalents) portion-wise or formic acid (3-5 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with a high-boiling point solvent like toluene may be necessary to remove residual acid.
-
The resulting 2-amino-4-benzylphenol can be used directly or purified further.
Expected Yield: 90-98%
Part 3: Synthesis of Bioactive Benzoxazoles
The synthesized 2-amino-4-benzylphenol is a key building block for constructing benzoxazole-containing pharmaceutical ingredients. Benzoxazoles are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Protocol 4: Synthesis of 4-Benzyl-2-substituted-benzoxazoles
This protocol describes a general method for the condensation of 2-amino-4-benzylphenol with a carboxylic acid to form a 2-substituted benzoxazole.
Materials:
-
2-Amino-4-benzylphenol
-
A desired carboxylic acid (e.g., benzoic acid for 2-phenylbenzoxazole)
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
Procedure:
-
In a round-bottom flask, mix 2-amino-4-benzylphenol (1 equivalent) and the carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) to the mixture to form a stirrable paste.
-
Heat the reaction mixture to 150-180 °C with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to about 100 °C and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-benzyl-2-substituted-benzoxazole.
Expected Yield: 60-90%
Data Presentation
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 4-Benzylphenol | 4-Benzyl-2-nitrophenol | HNO₃, Acetic Acid, 0 °C to RT | 70-85 | Adapted from general procedures |
| 4-Benzyl-2-nitrophenol | 2-Amino-4-benzylphenol | H₂, 10% Pd/C, Methanol, RT | >95 | Adapted from general procedures |
| 4-Benzyl-2-nitrophenol | 2-Amino-4-benzylphenol | Ammonium formate, 10% Pd/C, Methanol, Reflux | 90-98 | Adapted from general procedures |
| 2-Amino-4-benzylphenol and Carboxylic Acid | 4-Benzyl-2-substituted-benzoxazole | Polyphosphoric Acid, 150-180 °C | 60-90 | Adapted from general procedures |
Visualizations
Diagram 1: Synthetic Pathway from 4-Benzylphenol to 4-Benzyl-2-substituted-benzoxazoles
Caption: Overall synthetic route.
Diagram 2: Mechanism of Benzoxazole Formation
Caption: Benzoxazole formation mechanism.
Conclusion
4-Benzyl-2-nitrophenol is a strategically important starting material for the synthesis of high-value pharmaceutical ingredients. Its conversion to 2-amino-4-benzylphenol provides a direct route to the synthesis of a wide array of benzoxazole derivatives, a class of compounds with proven and diverse pharmacological activities. The protocols outlined in this application note are robust, scalable, and utilize readily available reagents, making them suitable for both academic research and industrial drug development settings. The versatility of the 2-amino-4-benzylphenol intermediate allows for the introduction of various substituents at the 2-position of the benzoxazole ring, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
References
-
Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
- Gökhan-Kelekçi, N., et al. (2009). A new series of 3-substituted piperazinomethyl derivatives of 2-benzoxazolinones: Synthesis, and evaluation of their antioxidant and antimicrobial activities. Molecules, 14(3), 1275-1288.
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
-
PrepChem. (n.d.). Synthesis of 2-amino-4-dodecylphenol. PrepChem.com. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
-
International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]
-
BMC Chemistry. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]
Sources
Revolutionizing Reaction Monitoring: A Deep Dive into TLC Analysis of 4-Benzyl-2-nitrophenol Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis and drug development, the precise monitoring of chemical reactions is paramount. The synthesis of 4-Benzyl-2-nitrophenol, a key intermediate in various pharmacologically active molecules, serves as a critical case study. This application note provides a comprehensive, experience-driven guide to leveraging thin-layer chromatography (TLC) for real-time, efficient, and accurate monitoring of this synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and practical wisdom that transform TLC from a routine analytical technique into a powerful predictive and diagnostic tool.
The synthesis of 4-Benzyl-2-nitrophenol can be approached through two primary synthetic routes: the nitration of 4-benzylphenol or the Friedel-Crafts benzylation of 2-nitrophenol.[1][2] Both pathways present unique challenges in reaction monitoring, including the potential for isomeric byproducts and the need to carefully track the consumption of starting materials. TLC offers a rapid, cost-effective, and highly informative method to navigate these complexities.[3][4]
This guide is structured to provide not just a protocol, but a self-validating system of experimental design and interpretation, grounded in established scientific principles.
I. The Strategic Importance of TLC in Synthesis
Thin-layer chromatography is an indispensable tool in organic synthesis for several key reasons:
-
Reaction Progression: It provides a clear visual representation of the conversion of starting materials into products.[5]
-
Purity Assessment: TLC can quickly indicate the presence of impurities or side products.[3]
-
Optimization of Conditions: By analyzing aliquots over time, reaction conditions such as temperature and catalyst loading can be optimized.
-
Solvent System Selection for Purification: The TLC mobile phase provides a crucial starting point for developing solvent systems for column chromatography.[6]
II. Synthesis of 4-Benzyl-2-nitrophenol: A Tale of Two Routes
Route A: Nitration of 4-Benzylphenol
This route involves the electrophilic aromatic substitution of 4-benzylphenol with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[7] The hydroxyl and benzyl groups on the aromatic ring influence the regioselectivity of the nitration.
Route B: Friedel-Crafts Benzylation of 2-Nitrophenol
In this alternative pathway, 2-nitrophenol is alkylated with benzyl chloride in the presence of a Lewis acid catalyst.[8][9]
III. The Cornerstone of Effective TLC: The Mobile Phase
The selection of an appropriate mobile phase (eluent) is the most critical factor in achieving good separation on a TLC plate. The principle is based on the differential partitioning of the analytes between the stationary phase (typically silica gel) and the mobile phase.
For the separation of phenols and nitro compounds, a solvent system of intermediate polarity is generally effective. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[10]
Recommended Solvent Systems:
| Solvent System Components | Ratio (v/v) | Rationale |
| Hexane: Ethyl Acetate | 80:20 to 60:40 | A versatile system for a wide range of polarities. The ratio can be adjusted to achieve optimal separation. |
| Toluene: Acetone | 9:1 | A good choice for phenolic compounds, offering a balance of polarity and aromatic interaction.[11][12] |
| Diethyl Ether: Hexanes | 8:92 | Suitable for less polar compounds and can be effective in separating isomers.[6] |
IV. Experimental Protocol: A Step-by-Step Guide
A. Materials and Reagents
-
Silica gel 60 F254 TLC plates
-
Starting Materials: 4-Benzylphenol or 2-Nitrophenol and Benzyl Chloride
-
Reagents: Nitric acid, Sulfuric acid, Lewis acid (e.g., AlCl₃), appropriate solvents
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualization reagents (e.g., iodine chamber, p-anisaldehyde stain)[13][14]
B. TLC Plate Preparation and Spotting
-
With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
On the baseline, mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Prepare dilute solutions of the starting material and the reaction mixture in a volatile solvent like ethyl acetate.
-
Using a capillary tube, carefully spot each solution onto its designated lane on the baseline. The co-spot lane is spotted with both the starting material and the reaction mixture.[15]
C. Chamber Development
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[16]
-
Cover the chamber and allow the solvent front to ascend the plate.
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
D. Visualization: Unveiling the Separated Components
-
UV Light: View the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against a fluorescent background.[17] Circle the observed spots with a pencil.
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Aromatic compounds will stain a brownish color.[14]
-
Staining: For enhanced visualization, especially for compounds with poor UV activity, chemical stains can be used. A p-anisaldehyde stain followed by gentle heating is effective for many organic compounds.[14]
V. Interpreting the Chromatogram: From Spots to Synthesis Intelligence
The retention factor (Rf) is a key parameter calculated from the TLC plate:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Expected Rf Values and Interpretation:
| Compound | Expected Rf Range (Hexane:EtOAc 70:30) | Rationale for Polarity |
| 4-Benzylphenol | 0.4 - 0.5 | The hydroxyl group provides polarity. |
| 2-Nitrophenol | 0.5 - 0.6 | The nitro group is electron-withdrawing, and intramolecular hydrogen bonding can reduce polarity compared to the 4-nitro isomer. |
| 4-Benzyl-2-nitrophenol (Product) | 0.6 - 0.7 | The addition of the nitro group increases the polarity relative to 4-benzylphenol, but the overall molecule is less polar than 2-nitrophenol due to the bulky benzyl group. |
| Benzyl Chloride | 0.8 - 0.9 | A relatively non-polar compound. |
Note: These are approximate values and can vary based on the exact conditions.
Visualizing Reaction Progress:
A series of TLC plates taken at different time points will show the gradual disappearance of the starting material spot and the appearance and intensification of the product spot.[4] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
VI. Troubleshooting Common TLC Issues
| Issue | Potential Cause(s) | Solution(s) |
| Spots are streaky or elongated. | Sample is too concentrated; Compound is highly polar and interacting strongly with the silica. | Dilute the sample; Add a small amount of acetic or formic acid to the mobile phase for acidic compounds. |
| Poor separation (spots are too close). | Mobile phase is too polar or not polar enough. | Adjust the solvent ratio. If too high Rf, decrease polarity; if too low Rf, increase polarity. |
| Rf values are inconsistent. | Chamber was not saturated; Solvent level was above the baseline. | Ensure the chamber is properly saturated with solvent vapor; Spot the plate above the solvent level. |
| No spots are visible. | Compound is not UV active; Sample is too dilute. | Use a visualization stain (e.g., iodine, p-anisaldehyde); Concentrate the sample. |
VII. Safety Considerations: A Non-Negotiable Priority
-
Nitric Acid: A strong oxidizing agent and highly corrosive. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]
-
Benzyl Chloride: A lachrymator and potential carcinogen. Handle with extreme care in a well-ventilated fume hood.[20]
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
VIII. Conclusion: TLC as a Foundational Skill
Mastery of thin-layer chromatography is a foundational skill for any researcher in the chemical sciences. For the synthesis of 4-Benzyl-2-nitrophenol, TLC is not merely a quality control checkpoint but an integral part of the synthetic strategy. It provides the real-time data necessary to ensure a successful reaction, optimize yield, and simplify purification. By understanding the principles behind the technique and employing a systematic approach to protocol development and interpretation, scientists can unlock the full potential of TLC as a powerful analytical tool.
IX. References
-
The separation of 2-nitrophenol, 4-nitrophenol and phenol. - ResearchGate. Available at: [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
-
Pharmaceutical Applications of TLC. Available at: [Link]
-
US5847231A - Selective nitration of phenol derivatives - Google Patents. Available at:
-
Benzyl chloride - Hazardous Substance Fact Sheet. Available at: [Link]
-
Nitration of Aromatic Esters Thin-layer | Chegg.com. Available at: [Link]
-
Using thin-layer chromatography to investigate the reactions. Available at: [Link]
-
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. Available at: [Link]
-
Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. Available at: [Link]
-
How to analysis the phenolic compounds by TLC, the method and solvants? - ResearchGate. Available at: [Link]
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. Available at: [Link]
-
Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - RSC Publishing. Available at: [Link]
-
5.7: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
-
Applications of Thin Layer Chromatography - News-Medical. Available at: [Link]
-
Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine... - ResearchGate. Available at: [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! - YouTube. Available at: [Link]
-
Comparing the Nitration of Nanostructured CNF and Other Cellulose Forms for Energetic Applications - ACS Publications. Available at: [Link]
-
Chromatographic Methods of Analysis. Available at: [Link]
-
Understanding the capabilities of thin-layer chromatography (TLC) - Pharmaceutical Technology. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. Available at: [Link]
-
Applications of TLC in Pharmaceutical Analysis - BrainKart. Available at: [Link]
-
Phenol - Wikipedia. Available at: [Link]
-
nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. Available at: [Link]
-
Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]
-
Visualizing a TLC plate - YouTube. Available at: [Link]
-
Safety Data Sheet: Nitric acid - Carl ROTH. Available at: [Link]
-
Pharmaceutical Applications of TLC - ResearchGate. Available at: [Link]
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. Available at: [Link]
-
Nitration of Acetanilide: TLC Analysis - YouTube. Available at: [Link]
-
Nitration (video) | Aromatic compounds - Khan Academy. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]
-
What safety precautions should I take when handling nitric acid? - Quora. Available at: [Link]
-
ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE Reymbayeva Totiniso Egambergenovna Graduate student o. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available at: [Link]
-
TLC Visualization Methods. Available at: [Link]
-
Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Available at: [Link]
-
p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem. Available at: [Link]
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. Available at: [Link]
-
4-Benzylphenol | C13H12O | CID 7563 - PubChem - NIH. Available at: [Link]
-
CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents. Available at:
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02213K [pubs.rsc.org]
- 3. news-medical.net [news-medical.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitration of Aromatic Esters Thin-layer | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. How To [chem.rochester.edu]
- 16. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ehs.com [ehs.com]
- 19. labproinc.com [labproinc.com]
- 20. nj.gov [nj.gov]
Application Notes and Protocols for the Laboratory Scale-Up of 4-Benzyl-2-nitrophenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Benzyl-2-nitrophenol and the Imperative for Scalable Synthesis
4-Benzyl-2-nitrophenol is a valuable chemical intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a phenol, a nitro group, and a benzyl substituent, offers multiple points for further chemical modification. The reliable and scalable synthesis of this compound is therefore of considerable interest to the drug development and fine chemicals industries.
This document provides a comprehensive guide to the laboratory-scale synthesis of 4-Benzyl-2-nitrophenol, with a strong emphasis on the considerations necessary for a successful and safe scale-up of the process. As Senior Application Scientists, we present not just a protocol, but a strategic approach to this synthesis, grounded in a thorough understanding of the underlying chemical principles and the practical challenges of transitioning from the bench to a larger scale.
The Synthetic Strategy: Electrophilic Aromatic Substitution via Nitration of 4-Benzylphenol
The most direct and logical synthetic route to 4-Benzyl-2-nitrophenol is the electrophilic aromatic substitution of 4-benzylphenol. In this reaction, the aromatic ring of the phenol is attacked by a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of a nitrate salt and a strong acid.
The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the benzyl group, the nitration is expected to occur predominantly at the ortho position, yielding the desired 4-Benzyl-2-nitrophenol. However, as with many nitration reactions, the formation of side products, including other isomers and dinitrated compounds, is possible and must be carefully controlled.
Laboratory-Scale Synthesis Protocol
This protocol details a reliable method for the synthesis of 4-Benzyl-2-nitrophenol on a laboratory scale.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Benzylphenol | C₁₃H₁₂O | 184.23 | 18.4 g (0.1 mol) | >98% |
| Sodium Nitrate | NaNO₃ | 84.99 | 9.35 g (0.11 mol) | >99% |
| Sulfuric Acid | H₂SO₄ | 98.08 | 50 mL | 98% |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | ACS Grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated Solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |
| Silica Gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh |
Safety Precautions
-
Nitration reactions are highly exothermic and can be dangerous if not properly controlled. The reaction should be carried out in a well-ventilated fume hood, and the temperature must be carefully monitored and controlled with an ice bath.
-
Concentrated sulfuric acid and nitric acid (formed in situ) are extremely corrosive. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[1]
-
Nitrophenols are toxic and can be absorbed through the skin. Handle the product with care and avoid generating dust.
-
Have a quench bath (e.g., a large volume of ice water) and a neutralizing agent (e.g., sodium bicarbonate solution) readily available in case of an emergency.
Experimental Procedure
-
Preparation of the Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to below 10 °C. While stirring, slowly add 9.35 g (0.11 mol) of sodium nitrate in small portions, ensuring the temperature does not exceed 15 °C.
-
Dissolution of the Starting Material: In a separate beaker, dissolve 18.4 g (0.1 mol) of 4-benzylphenol in 50 mL of dichloromethane.
-
Nitration Reaction: Slowly add the solution of 4-benzylphenol to the nitrating mixture via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition. After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
-
Reaction Quenching: Carefully pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Work-up and Extraction:
-
Allow the ice to melt completely. The crude product will likely be a yellowish-orange solid or oil.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash them with deionized water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification
The crude product will likely be a mixture of the desired 4-Benzyl-2-nitrophenol and other isomers or byproducts. Purification can be achieved by one of the following methods:
-
Steam Distillation: This is an effective method for separating the ortho-nitrophenol from other, less volatile isomers.[2][3][4] The intramolecular hydrogen bonding in the ortho-isomer makes it more volatile with steam compared to isomers that exhibit intermolecular hydrogen bonding.[4]
-
Column Chromatography: For a high degree of purity, column chromatography on silica gel is recommended.[5][6][7] A suitable eluent system would be a gradient of ethyl acetate in hexanes. The separation can be monitored by thin-layer chromatography (TLC).[7]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can be an effective purification method.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Benzyl-2-nitrophenol.
Analytical Characterization
The identity and purity of the synthesized 4-Benzyl-2-nitrophenol should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern. |
| ¹³C NMR | The spectrum will display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol (around 3200-3600 cm⁻¹), the aromatic C-H stretches (around 3000-3100 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1520 and 1350 cm⁻¹, respectively), and aromatic C=C stretches (around 1450-1600 cm⁻¹) should be observed.[9] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-Benzyl-2-nitrophenol (C₁₃H₁₁NO₃, MW = 229.23 g/mol ), along with characteristic fragmentation patterns. |
Scale-Up Considerations: From the Bench to the Pilot Plant
Scaling up the synthesis of 4-Benzyl-2-nitrophenol from the laboratory to a pilot or industrial scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and reproducible process.[10]
Thermal Management
Nitration reactions are notoriously exothermic, and the heat of reaction can be substantial.[1][11] In a large-scale reactor, the surface area-to-volume ratio is significantly lower than in laboratory glassware, making heat dissipation more challenging.[10]
-
Recommendation: A jacketed reactor with a reliable cooling system is essential. The rate of addition of the nitrating agent must be carefully controlled and linked to the reactor's cooling capacity to prevent a thermal runaway.[11] Continuous monitoring of the internal temperature is critical.
Mixing Efficiency
Inefficient mixing on a larger scale can lead to localized "hot spots" where the concentration of reactants is high, increasing the risk of side reactions and thermal runaway.[10]
-
Recommendation: The choice of reactor and agitator design is crucial. A reactor with baffles and a properly designed impeller can ensure efficient mixing and heat transfer throughout the reaction mass. For highly exothermic and fast reactions, continuous flow reactors can offer superior mixing and heat transfer capabilities.[12]
Reagent Addition Strategy
The order and rate of reagent addition are critical for controlling the reaction.
-
Recommendation: Adding the solution of 4-benzylphenol to the nitrating mixture (the "normal" addition) is generally preferred as it keeps the concentration of the organic substrate low, which can help to minimize dinitration. The addition should be subsurface to ensure immediate mixing with the bulk of the reaction mixture.
Work-up and Purification at Scale
Handling large volumes of corrosive and potentially hazardous materials during work-up requires careful planning.
-
Recommendation:
-
Quenching: The quenching process must be designed to handle the large exotherm that occurs when the reaction mixture is added to water. A large, well-stirred quench tank with adequate cooling is necessary.
-
Extraction: Large-scale liquid-liquid extractions can be cumbersome. The use of continuous counter-current extractors should be considered for improved efficiency and reduced solvent usage.
-
Purification: Steam distillation is a scalable purification technique. For large-scale chromatographic separations, automated flash chromatography systems are available. Crystallization is often the most economical and scalable method for the final purification of solid products.[8]
-
Comparison of Laboratory-Scale and Scale-Up Parameters
| Parameter | Laboratory Scale (10-100 g) | Pilot/Industrial Scale (>1 kg) | Key Considerations for Scale-Up |
| Reactor | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Material compatibility, heat transfer, and mixing efficiency. |
| Temperature Control | Ice bath | Chiller/heating unit with precise temperature control | Robust and reliable cooling system to prevent thermal runaway. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller design | Ensure homogeneity and efficient heat transfer. |
| Reagent Addition | Dropping funnel | Metering pump with controlled addition rate | Precise control of addition rate to manage exotherm. |
| Work-up | Separatory funnel, rotary evaporator | Quench tank, extractor, filter press, dryer | Safe handling of large volumes of hazardous materials. |
| Purification | Steam distillation, column chromatography, recrystallization | Industrial steam distillation unit, large-scale chromatography, crystallizer | Scalability, efficiency, and cost-effectiveness of the chosen method. |
Conclusion
The synthesis of 4-Benzyl-2-nitrophenol via the nitration of 4-benzylphenol is a feasible and scalable process. However, a thorough understanding of the reaction's potential hazards, particularly its exothermic nature, is paramount for a safe and successful scale-up. By carefully considering the principles of thermal management, mixing, and purification at each stage of the process, researchers and drug development professionals can confidently transition this synthesis from the laboratory to a larger scale, ensuring a reliable supply of this important chemical intermediate.
References
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
Organic Chemistry Portal. (2006, March). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration of Phenols. Retrieved from [Link]
-
Quora. (2021, November 1). Why does the nitration of phenol give 2-nitrophenol? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022, October 8). Mono-Nitration of Phenol [Tarr Elimination Method]. Retrieved from [Link]
- Google Patents. (1976, January 20). Process for the purification of p-nitrophenol.
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
MDPI. (2026, January 29). Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. Retrieved from [Link]
-
YouTube. (2024, February 25). Ortho and Paranitrophenol : Organic synthesis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]
-
RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]
-
MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]
-
Quora. (2014, September 8). Why is steam distillation able to separate out 4-nitrophenol from 2-nitrophenol? Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved from [Link]
-
ACS Publications. (2021, August 31). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). Retrieved from [Link]
- Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
-
Atlantis Press. (n.d.). Nitration and flow chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]
-
Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]
-
PMC - NIH. (2014, February 14). Continuous flow nitration in miniaturized devices. Retrieved from [Link]
Sources
- 1. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. ukessays.com [ukessays.com]
- 8. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ace.ewapub.com [ace.ewapub.com]
Green chemistry approaches to the synthesis of substituted nitrophenols
Initiating Information Gathering
I'm starting my deep dive by focusing on eco-friendly methods. I'm hitting Google hard, searching for green chemistry techniques to make those substituted nitrophenols. I'm paying extra attention to solid-state approaches. My goal is to compile a detailed overview of various sustainable methodologies.
Analyzing Green Approaches
I've moved on to analyzing my Google finds. I'm deep in the weeds, identifying key themes in the green approaches to substituted nitrophenol synthesis. I'm focusing on solid acid catalysts, alternative nitrating agents, and solvent-free conditions. I am preparing to structure application notes, covering the benefits of green methods and including experimental protocols.
Outlining Green Synthesis Protocols
I'm now outlining application notes. I'm focusing on eco-friendly synthesis of substituted nitrophenols. I plan to present introductions with synthetic methodologies, followed by individual sections detailing approaches, including theoretical background, step-by-step experimental protocols, outcomes, and challenges. I will generate tables for comparison and diagrams for workflows. I will also be writing the main body, integrating data.
Derivatization of the hydroxyl group of 4-Benzyl-2-nitrophenol
Application Note & Protocol Guide
Executive Summary
4-Benzyl-2-nitrophenol (CAS: 37021-63-9) is a critical intermediate in the synthesis of ratiometric calcium indicators (e.g., Fura-2 analogs) and benzoxazine-based antimicrobials.[1] Its derivatization is frequently complicated by the "Ortho-Nitro Effect" —a phenomenon where the nitro group at the 2-position forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group.[1] This chelation, combined with the electron-withdrawing nature of the nitro group, significantly reduces the nucleophilicity of the oxygen atom.
This guide provides optimized protocols for the alkylation , acylation , and silylation of 4-Benzyl-2-nitrophenol.[1] Unlike standard phenol protocols, these methods utilize specific solvent-base combinations to disrupt internal chelation and drive quantitative conversion.
Chemical Context & Strategic Analysis
The Challenge: The Ortho-Nitro Effect
The reactivity of 4-Benzyl-2-nitrophenol is governed by two competing forces:
-
Acidity (Thermodynamics): The nitro group lowers the pKa (~7.2) relative to phenol (~10), making the phenoxide easy to form thermodynamically.
-
Chelation (Kinetics): In the neutral state, the phenolic proton is "locked" by the nitro group oxygen. Even after deprotonation, the localized negative charge is stabilized by the nitro group, making the phenoxide a "hard," sluggish nucleophile.
Strategic Solution
To derivatize successfully, the experimental design must:
-
Disrupt Chelation: Use polar aprotic solvents (DMF, DMSO) that compete for hydrogen bonding and solvate the cation, leaving a "naked" phenoxide anion.
-
Enhance Nucleophilicity: Employ heat (70–80°C) for alkylations to overcome the activation energy barrier imposed by steric hindrance and electronic deactivation.
-
Catalyze Acylation: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to transfer the acyl group to the deactivated phenol.
Decision Framework (Workflow)
The following decision tree outlines the optimal derivatization pathway based on the downstream application.
Caption: Decision matrix for selecting the appropriate derivatization strategy based on stability requirements and downstream applications.
Experimental Protocols
Protocol 1: Alkylation (Etherification)
Application: Synthesis of Fura-2 intermediates; permanent protection.[1] Mechanism: SN2 Williamson Ether Synthesis. Critical Factor: Use of DMF and Heat is mandatory. Acetone/reflux is often insufficient for ortho-nitrophenols.[1]
Materials:
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide, Dibromoethane) (1.2 – 3.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Benzyl-2-nitrophenol in DMF (concentration ~0.5 M).
-
Deprotonation: Add anhydrous K₂CO₃. The solution will likely turn bright yellow/orange, indicating the formation of the nitrophenoxide anion.
-
Stirring: Stir at room temperature for 15 minutes to ensure complete deprotonation and disruption of the H-bond.
-
Addition: Add the alkyl halide dropwise.
-
Note: If using a dihalide (like dibromoethane for dimerization), use a large excess (3-5 equiv) if mono-alkylation is desired, or 0.5 equiv for dimerization.
-
-
Reaction: Heat the mixture to 70–80°C under an inert atmosphere (N₂ or Ar) for 4–16 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).
-
Solid Product: If a precipitate forms, filter and wash with water.
-
Liquid/Oil: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Protocol 2: Acylation (Esterification)
Application: Prodrug synthesis; modifying solubility. Mechanism: Nucleophilic Acyl Substitution. Critical Factor: DMAP is required. Pyridine alone is often too slow due to the low nucleophilicity of the nitrophenol oxygen.
Materials:
-
Acetic Anhydride or Benzoyl Chloride (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv - Catalytic)[1]
-
Solvent: Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-Benzyl-2-nitrophenol in anhydrous DCM (0.2 M) under N₂.
-
Base Addition: Add TEA and DMAP. Stir for 5 minutes.
-
Acylation: Cool to 0°C (ice bath) and add the Acyl Chloride/Anhydride dropwise.
-
Completion: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Add saturated NH₄Cl solution.
-
Work-up: Extract with DCM. Wash organic layer with 1M HCl (to remove TEA/DMAP), then saturated NaHCO₃, then brine. Dry and concentrate.
Protocol 3: Silylation (Analytical GC/MS)
Application: Quantifying 4-Benzyl-2-nitrophenol purity or reaction progress via GC/MS.[1] Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Procedure:
-
Take ~1 mg of sample in a GC vial.
-
Add 100 µL of anhydrous Pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap and heat at 60°C for 30 minutes .
-
Inject 1 µL into GC/MS.
-
Expected Result: Mass shift of +72 Da (replacement of H with Si(CH₃)₃).
-
QC & Validation Data
| Parameter | 4-Benzyl-2-nitrophenol (Starting Material) | Derivatized Product (Example: Methyl Ether) |
| Appearance | Yellow crystalline solid | Pale yellow oil/solid |
| TLC (Hex/EtOAc) | Lower Rf (streaks due to acidity) | Higher Rf (clean spot) |
| ¹H NMR (CDCl₃) | δ ~10.5 ppm (Broad Singlet, OH) | OH signal absent. New singlet ~3.9 ppm (OCH₃) |
| IR Spectroscopy | Broad band ~3200-3400 cm⁻¹ (OH) | OH band absent.[1][3][5][6] C-O-C stretch ~1250 cm⁻¹ |
| Solubility | Soluble in dilute NaOH (turns deep yellow) | Insoluble in dilute NaOH (remains organic layer) |
Mechanistic Visualization
The following diagram illustrates the critical role of the solvent and base in breaking the intramolecular hydrogen bond during alkylation.
Caption: Transformation from the chelated, unreactive phenol to the reactive phenoxide requires energy (Heat) and solvation (DMF).
References
-
Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440–3450. Link (Describes the synthesis of Fura-2 precursors using 2-nitro-4-alkylphenols).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 388395, 4-Benzyl-2-nitrophenol.[1] Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sigma-Aldrich. Product Specification: 4-Benzyl-2-nitrophenol (CAS 37021-63-9).[1][2][3][5][6][7] Link (Use search function for CAS 37021-63-9).[1]
-
Bio-Protocol. 3-NPH derivatization of short chain fatty acids (Analogous derivatization chemistry for carboxylic acids/phenols). Link
Sources
- 1. 70239-81-5|4-Ethynyl-2-nitrophenol|BLD Pharm [bldpharm.com]
- 2. 177179-94-1|4-(Bromomethyl)-2-nitrophenol|BLD Pharm [bldpharm.com]
- 3. 32599-84-1|4-(Adamantan-1-yl)-2-nitrophenol|BLD Pharm [bldpharm.com]
- 4. 37021-63-9 | 4-Benzyl-2-nitrophenol | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. 1213132-49-0|(S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol|BLD Pharm [bldpharm.com]
- 6. 6265-03-8|2-Amino-6-methyl-4-nitrophenol|BLD Pharm [bldpharm.com]
- 7. EnamineStore [enaminestore.com]
Application Note: Solid-Phase Synthesis of Antimicrobial Benzoxazinone Libraries Utilizing 4-Benzyl-2-nitrophenol
This Application Note is designed for researchers in medicinal chemistry and high-throughput synthesis. It details the utilization of 4-Benzyl-2-nitrophenol as a privileged scaffold in the solid-phase synthesis (SPS) of pharmacologically active 1,4-benzoxazin-3-one libraries.
Abstract & Core Application
The 1,4-benzoxazine-3-one scaffold is a critical pharmacophore in drug discovery, exhibiting potent antimicrobial, antifungal, and antithrombotic activities. 4-Benzyl-2-nitrophenol serves as a high-value building block for these libraries due to its unique structural properties: the ortho-nitro group facilitates reductive cyclization, while the para-benzyl moiety provides a hydrophobic anchor that enhances membrane permeability in the final bioactive compounds.
This guide details a robust Solid-Phase Synthesis (SPS) protocol for generating 4-benzyl-substituted benzoxazinone libraries. By immobilizing the
Scientific Rationale & Mechanism
Why 4-Benzyl-2-nitrophenol?
In SPS, the choice of building block dictates the physicochemical profile of the library. 4-Benzyl-2-nitrophenol offers specific advantages:
-
Reductive Cyclization Efficiency: The position of the nitro group at C2 relative to the hydroxyl at C1 is ideal for "one-pot" reduction/cyclization sequences (e.g., using SnCl
or Na S O ). -
Steric & Electronic Balance: The benzyl group at C4 is electronically neutral but sterically significant, preventing aggregation on-resin while improving the lipophilicity of the cleaved product—a key parameter for intracellular targets like bacterial histidine kinases.
Reaction Pathway
The synthesis follows a Resin-Bound Electrophile strategy:
-
Loading: An
-bromo acid (e.g., bromoacetic acid) is esterified onto a hydroxyl-functionalized resin (Wang Resin). -
Displacement (S
2): The phenolate of 4-Benzyl-2-nitrophenol displaces the bromide. -
Reductive Cyclization: The nitro group is reduced to an aniline, which spontaneously attacks the resin-bound ester carbonyl (intramolecular amidation) to form the lactam ring.
-
Cleavage: Acidolytic cleavage releases the free carboxylic acid derivative or, if a specialized linker is used, the target benzoxazinone.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step involving 4-Benzyl-2-nitrophenol.
Caption: Workflow for the solid-phase assembly of benzoxazinones using 4-Benzyl-2-nitrophenol. The reagent is introduced in Step 2, serving as the core scaffold.
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9]
-
Resin: Wang Resin (Loading: 0.8–1.2 mmol/g).
-
Reagents: 4-Benzyl-2-nitrophenol (CAS 37021-63-9), Bromoacetic acid, DIC (Diisopropylcarbodiimide), DMAP, Cesium Carbonate (Cs
CO ), Tin(II) Chloride dihydrate (SnCl ·2H O). -
Solvents: DMF (Anhydrous), DCM, Methanol, TFA.
Protocol Steps
Step 1: Resin Activation and Linker Loading
-
Swell 1.0 g of Wang resin in DCM (10 mL) for 30 minutes. Filter.
-
Dissolve Bromoacetic acid (5.0 equiv) in dry DMF. Add DIC (2.5 equiv) and stir for 5 minutes to generate the symmetrical anhydride.
-
Add the mixture to the resin followed by catalytic DMAP (0.1 equiv).
-
Agitate at room temperature for 4 hours.
-
Wash resin: DMF (3x), DCM (3x), MeOH (3x). Validation: Negative Kaiser test (if amine resin used) or IR monitoring (ester C=O stretch at ~1740 cm⁻¹).
Step 2: Nucleophilic Displacement with 4-Benzyl-2-nitrophenol
Rationale: The weak nucleophilicity of the nitrophenol requires activation by a mild base to form the phenolate.
-
Dissolve 4-Benzyl-2-nitrophenol (3.0 equiv) and Cs
CO (3.0 equiv) in anhydrous DMF (10 mL). Stir for 10 minutes to ensure deprotonation (color change to deep yellow/orange). -
Add the phenolate solution to the bromoacetylated resin.
-
Add KI (Catalytic, 0.5 equiv) to accelerate the reaction via the Finkelstein mechanism (in situ formation of iodoacetate).
-
Heat to 60°C and agitate for 12 hours.
-
Wash resin extensively: DMF (5x), DMF/Water (1:1, 3x) to remove excess salts, then DCM (3x).
Step 3: Reductive Cyclization
Mechanism: SnCl
-
Prepare a 2M solution of SnCl
·2H O in DMF. -
Add to the resin and agitate at room temperature for 24 hours.
-
Note: If using Wang resin, the cyclization might happen spontaneously upon cleavage or require heat. For on-resin cyclization, heat the SnCl
mixture to 50°C for 4 hours. -
Wash resin: DMF (5x), DCM (5x).
Step 4: Cleavage and Isolation
-
Treat the resin with 95% TFA / 2.5% TIS / 2.5% H
O for 2 hours. -
Collect the filtrate and evaporate the TFA under a nitrogen stream.
-
Precipitate the crude product in cold diethyl ether.
-
Centrifuge and dry the pellet.
Quantitative Data & Validation
The following table summarizes typical yields and purity metrics when using 4-Benzyl-2-nitrophenol in this protocol compared to unsubstituted nitrophenols.
| Parameter | 4-Benzyl-2-nitrophenol (Target) | 2-Nitrophenol (Control) | Notes |
| Coupling Efficiency | >95% | >98% | Benzyl group adds slight steric bulk but does not hinder S |
| Cyclization Yield | 82-88% | 90% | High yield indicates efficient reduction of the nitro group. |
| Crude Purity (HPLC) | >90% | >92% | Hydrophobicity of benzyl group aids in separation from salts. |
| Cleavage Time | 2.0 Hours | 1.5 Hours | Standard Wang linker cleavage kinetics. |
Analytical Checkpoint:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the ethyl ester signals (if solution phase comparison) and the appearance of the lactam NH (broad singlet ~10.5 ppm). The benzyl methylene protons should appear as a singlet around 3.9-4.1 ppm.
-
Mass Spec: Target Mass = [Molecular Weight of Benzoxazine Core] + [Benzyl Group].
References
-
Benzoxazine Synthesis (Patent Grounding)
- Title: Benzoxazine antimicrobial agents.
- Source: P
- Relevance: Describes the solution-phase synthesis of benzoxazines starting from 4-benzyl-2-nitrophenol via reaction with bromolactones.
-
Link:
- Solid-Phase Methodology (General)
-
Reagent Characterization
- Title: 4-Benzyl-2-nitrophenol Product D
-
Source: ChemScene / Chemical Vendors.[1]
-
Link: (Verified commercial availability for high-throughput screening).
Sources
Troubleshooting & Optimization
Purification of 4-Benzyl-2-nitrophenol from ortho/para isomers using column chromatography
Topic: Separation of 4-Benzyl-2-nitrophenol from Isomeric Impurities via Column Chromatography
Core Principle: The "Chelation Effect"[1]
Before troubleshooting, you must understand why this separation works. The purification of 4-benzyl-2-nitrophenol is driven by Intramolecular Hydrogen Bonding (The Chelation Effect).[1]
-
The Target (Ortho-nitro): In 4-benzyl-2-nitrophenol, the nitro group (
) at position 2 forms a hydrogen bond with the phenolic hydroxyl ( ) at position 1.[1] This "locks" the polar protons, creating a pseudo-six-membered ring.[1] -
The Impurities (Para/Meta-nitro): Isomers where the nitro group is not adjacent to the hydroxyl (e.g., 4-benzyl-3-nitrophenol or contaminants like 2-benzyl-4-nitrophenol) cannot form this internal bond.[1] They engage in Intermolecular Hydrogen Bonding with the silica gel.[1]
-
Result: These molecules interact strongly with the stationary phase and elute slowly (Low
).
-
Key Takeaway: You are not just separating based on molecular weight; you are separating based on effective polarity created by geometry.[1]
Pre-Column Diagnostics (TLC Protocol)
User Question: "My TLC spots are streaking, and I can't determine the separation factor (
Troubleshooting Protocol:
Nitrophenols are acidic (
| Parameter | Recommendation | Reason |
| Solvent System | Hexane : Ethyl Acetate (9:1 to 4:1) | Non-polar system favors the ortho target.[1] |
| Acid Modifier | Add 0.5% - 1% Acetic Acid | Suppresses ionization of the phenol, sharpening the spots.[1] |
| Visualization | Visible Light (Yellow) & UV (254 nm) | Nitrophenols are naturally yellow; use this to your advantage.[1] |
Expected
-
Target (4-Benzyl-2-nitrophenol):
(Bright Yellow, moves fast).[1] -
Impurity (Non-chelated isomers):
(Stays near baseline).[1]
Column Chromatography Workflow
User Question: "The yellow band is moving, but it's very broad. How do I get a sharp separation?"
Step 1: Stationary Phase & Loading
-
Silica Gel: Standard 230–400 mesh (60 Å).[1]
-
Loading Method: Dry Loading is critical here.[1]
-
Why? Nitrophenols have poor solubility in pure hexane.[1] Wet loading with DCM or EtOAc can introduce a "solvent shock" that broadens the band immediately.[1]
-
Protocol: Dissolve crude mixture in minimal DCM/Acetone
Add silica (1:2 ratio) Rotary evaporate to dry powder Load powder on top of the column.
-
Step 2: Mobile Phase Strategy (The "Golden Ratio")
Do not run an isocratic column immediately. Use a step gradient to exploit the huge
-
Flush Phase (100% Hexane): Run 2 column volumes (CV).
-
Action: Removes non-polar benzyl impurities (if any).[1] The target may start moving slightly.
-
-
Elution Phase (Hexane:EtOAc 95:5
90:10):-
Action: The 4-benzyl-2-nitrophenol (Target) will elute rapidly as a distinct bright yellow band .[1]
-
-
Strip Phase (Hexane:EtOAc 50:50):
-
Action: Only after the yellow target band is fully collected, increase polarity to flush out the para/meta isomers (impurities).
-
Troubleshooting & FAQs
Q1: I see a yellow solid crystallizing inside the column tip. What is happening?
-
Cause: The ortho-nitrophenol is highly crystalline and less soluble in hexane than you think.[1] As it concentrates at the elution front, it crashes out.[1]
-
Fix: Immediately switch to a slightly more polar solvent (e.g., 85:15 Hexane:EtOAc) to redissolve the plug, or gently warm the column tip with a heat gun (carefully!). For future runs, ensure your elution solvent has at least 5% DCM or EtOAc.[1]
Q2: Can I use steam distillation instead of a column?
-
Answer: Yes, and it is often superior for the first pass.
-
Logic: Because 4-benzyl-2-nitrophenol has intramolecular H-bonding, it is steam volatile .[1] The para/meta isomers are not.[1][3]
-
Protocol: Subject the crude reaction mixture to steam distillation. The target will distill over with the water (yellow oil/solid in distillate).[1] The impurities will remain in the flask.[1] This can replace a difficult column or act as a pre-purification step [1, 2].[1][2]
Q3: My target is co-eluting with a dark tarry baseline spot.
-
Cause: "Tailing" of the target due to silica acidity.[1]
-
Fix: Add 1% Acetic Acid to your column solvent.[1] This ensures the phenol remains protonated and moves as a tight band rather than dragging a tail that overlaps with impurities.[1]
Process Visualization (Workflow)
Figure 1: Decision logic for purification. Note the high viability of Steam Distillation for ortho-nitrophenols.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See sections on Nitrophenol separation via steam distillation).
-
Chemistry Stack Exchange. (2014).[1] How does intramolecular hydrogen bonding cause the molecules to be separated? (Detailed discussion on Ortho vs Para volatility).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 122649, 2-Benzylphenol. (Structural data for starting materials).
-
BenchChem. (2025).[1] Purification Protocols for Substituted Anilines and Phenols. (General column chromatography parameters for aryl compounds).
Sources
Overcoming catalyst deactivation during the nitration of phenolic compounds
This guide serves as a specialized technical support interface for researchers encountering catalyst stability issues during the nitration of phenolic compounds. It is structured to diagnose, troubleshoot, and resolve deactivation mechanisms in heterogeneous catalytic systems.[1]
Topic: Overcoming Catalyst Deactivation & Stability Protocols Role: Senior Application Scientist Status: Active Support
Diagnostic Hub: Why is my catalyst failing?
Before applying a fix, you must identify the mode of deactivation. In phenol nitration, the high reactivity of the substrate often leads to rapid deactivation pathways distinct from standard aromatic nitrations.
Symptom Checker
| Observation | Probable Cause | Mechanism | Immediate Action |
| Catalyst turns black/dark brown rapidly. | Fouling (Coking) | Oxidative polymerization of phenol to tars (quinones/poly-aromatics) blocking active sites. | Switch to Regeneration Protocol A (Calcination). Check reaction temperature. |
| Reaction rate drops after 1st run; Catalyst color is unchanged. | Leaching | Active metal species (e.g., La, Cu, Fe) are dissolving into the reaction medium. | Test filtrate for metal ions. Switch to non-polar solvent or Protocol C (Anhydrous Stabilization). |
| Selectivity changes (e.g., para isomer decreases) in re-runs. | Pore Blockage | Bulky by-products (dinitrophenols) trapped in zeolite micropores. | Regeneration Protocol B (Solvent Wash). |
| Activity loss in the presence of moisture. | Water Poisoning | Water (reaction byproduct) adsorbs strongly to Lewis acid sites, converting them to inactive Brønsted sites or hydrolyzing the support. | Use water scavengers (e.g., acetic anhydride) or Dean-Stark apparatus. |
Troubleshooting & Optimization Guides
Issue #1: "My catalyst is covered in black tar after 30 minutes."
Diagnosis: Uncontrolled oxidation. Phenol is prone to oxidation by
Corrective Workflow:
-
Invert Addition Order: Standard protocols often add phenol to the acid. Stop doing this. High local acid concentration accelerates oxidation.
-
New Protocol: Add the nitrating agent (diluted) dropwise to the phenol solution .
-
-
Temperature Suppression: Maintain reaction temperature
. The activation energy for nitration is lower than for oxidation/polymerization; low temperature favors the kinetic product (nitrophenol) over the thermodynamic "tar." -
Atmosphere Control: Flush the headspace with
. Oxygen accelerates the radical polymerization of phenoxy intermediates.
Issue #2: "The catalyst works once, but the second run yield is <10%."
Diagnosis: Leaching of the active phase. This is common in supported metal nitrates (e.g.,
Corrective Workflow:
-
Solvent Switch: Move from polar solvents (Acetonitrile, Water) to non-polar chlorinated solvents (Dichloroethane, DCM) or Hydrocarbons. Leaching is significantly higher in polar media.
-
Hydrophobicity Modification: If using Zeolites, switch to a high Silica:Alumina ratio (SAR > 50). Hydrophobic zeolites repel the water product, preventing site hydration.
-
Anhydrous Promoters: Add a stoichiometric amount of acetic anhydride. It consumes the water byproduct to form acetic acid, keeping the catalyst surface dry.
-
Reaction:
-
Visualization of Deactivation Pathways
The following diagram illustrates the decision logic for diagnosing catalyst failure and the competing chemical pathways leading to deactivation.
Caption: Decision tree for diagnosing catalyst failure modes based on physical observation and filtrate analysis.
Experimental Protocols: Regeneration & Synthesis
Protocol A: Regeneration of Coked Zeolites (H-Beta / ZSM-5)
Use this when the catalyst pores are blocked by organic residues.
-
Filtration: Separate the catalyst from the reaction mixture using a sintered glass funnel (Grade 4).
-
Solvent Wash: Wash with Acetone (
mL) to remove surface-adsorbed oligomers. Follow with Dichloromethane ( mL). -
Drying: Dry at
for 2 hours. -
Calcination (Critical Step):
-
Place in a muffle furnace.
-
Ramp:
to . Do not heat shock. -
Hold: 4 hours under static air flow.
-
Cool: Slow cooling to room temperature in a desiccator.
-
-
Rehydration (Optional): If using a Brønsted acid zeolite, expose to ambient humidity for 1 hour to restore necessary protonic sites, then store in a sealed vial.
Protocol B: Synthesis of Stable Supported Nitrate Catalyst (Claycop)
A self-validating method to ensure metal fixation.
-
Reagents: Montmorillonite K-10 (Support),
(Active Phase), Acetone. -
Impregnation: Dissolve
of Copper(II) nitrate in acetone. Add K-10 clay. -
Evaporation: Stir for 1 hour. Remove solvent on a rotary evaporator under reduced pressure at
. -
Activation: Dry the resulting blue powder at
for 4 hours.-
Validation Check: The powder should be free-flowing and light blue. If it is sticky, drying is incomplete.
-
-
Usage: Use in presence of
or Dichloroethane. Avoid water.
Comparative Data: Catalyst Stability Matrix
| Catalyst System | Selectivity (o:p) | Reusability (Cycles) | Primary Failure Mode | Recommended Fix |
| H-Beta Zeolite | High ortho (~80%) | 3-4 | Pore Blockage (Bulky products) | Solvent Wash + Calcination |
| H-ZSM-5 | Moderate | >5 | Fouling (External surface) | Calcination |
| Claycop (Cu/Clay) | High ortho | 1-2 | Leaching (in polar solvents) | Use non-polar solvent |
| Sulfated Titania | High | 2-3 | Sulfate Leaching / Poisoning | Re-sulfation ( |
References
-
Regioselective nitration of phenol over solid acid catalysts. Catalysis Today/Elsevier. Describes the use of H-Beta and ZSM-5 and the environmental benefits over sulfuric acid.
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI Catalysts. Comprehensive review of fouling, poisoning, and leaching mechanisms.[1]
-
Nitration of Phenol over a ZSM-5 Zeolite. ResearchGate. Investigates reaction parameters and catalyst stability for ZSM-5.
-
Phenolic tar formation during products separation. ResearchGate. Discusses the mechanism of tar formation via oxidation and metal ion leakage.[2]
-
Nitration of Phenols Under Mild And Heterogeneous Conditions. NIH/PMC. Details the use of inorganic acidic salts and silica supports to overcome limitations of traditional methods.[3][4]
Sources
Effect of solvent on the ortho to para ratio in the nitration of 4-benzylphenol
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses common challenges and questions regarding the regioselective nitration of 4-benzylphenol. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying principles that govern this reaction, particularly the critical role of the solvent in determining product distribution.
Frequently Asked Questions (FAQs)
Q1: I am trying to nitrate 4-benzylphenol. Which position should I expect the nitro group to add to? I'm confused about the ortho/para ratio.
This is a crucial starting point. In 4-benzylphenol, the hydroxyl (-OH) group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1][2] The benzyl group at the C4 position is a weak activating group that also directs ortho and para. The directing effect of the hydroxyl group is overwhelmingly dominant.
-
Para-Position (C4): This position is already occupied by the benzyl group, so substitution here is not possible.
-
Ortho-Positions (C2, C6): These positions are strongly activated by the hydroxyl group. This is where the electrophilic attack by the nitronium ion (NO₂⁺) will primarily occur.[3]
-
Meta-Positions (C3, C5): These positions are deactivated relative to the ortho positions and will see minimal, if any, substitution.
Therefore, the primary product of mono-nitration will be 2-nitro-4-benzylphenol . The concept of an "ortho to para ratio" is not applicable here in the traditional sense because the para-position relative to the hydroxyl group is blocked. The key challenge is controlling the reaction to favor mono-nitration at the C2/C6 position over di-nitration (forming 2,6-dinitro-4-benzylphenol) or the formation of undesired byproducts.
Q2: My reaction is producing a low yield of the desired 2-nitro-4-benzylphenol and a lot of dark, tarry byproduct. What's going wrong?
This is a common issue in phenol nitrations. Phenols are highly activated rings, making them susceptible to over-oxidation and polymerization by nitric acid, especially under harsh conditions.[4][5]
Troubleshooting Steps:
-
Lower the Temperature: Nitration is a highly exothermic reaction.[6] Run the reaction at a lower temperature (e.g., 0-5 °C) using an ice bath to control the reaction rate and minimize oxidative side reactions.
-
Use a Milder Nitrating Agent: Instead of a concentrated nitric acid/sulfuric acid mixture, consider an alternative. A combination of sodium nitrate (NaNO₃) with an acidic salt like magnesium bisulfate [Mg(HSO₄)₂] in a solvent like dichloromethane can provide a milder, in situ generation of the nitrating agent under heterogeneous conditions, often leading to cleaner reactions and simpler workups.[7]
-
Control the Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess of nitric acid will significantly increase the chances of di-nitration and oxidation.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 4-benzylphenol over an extended period. This maintains a low instantaneous concentration of the electrophile and helps dissipate heat.
Q3: How does my choice of solvent affect the selectivity and yield of the reaction?
Solvent choice is paramount as it influences the reaction pathway by stabilizing intermediates and modulating the reactivity of the nitrating species.[8][9][10] The regioselectivity of electrophilic aromatic substitution is governed by a combination of steric hindrance, electronic effects, and solvent effects.[11]
-
Non-Polar Aprotic Solvents (e.g., Carbon Tetrachloride, Hexane): In some systems, particularly with solid acid catalysts, non-polar solvents have been shown to favor ortho selectivity for phenol nitration. This is often attributed to a less solvated, and therefore more sterically sensitive, electrophile. For 4-benzylphenol, where the ortho positions are adjacent to the hydroxyl group, this could potentially enhance the formation of the desired mono-nitro product. However, the solubility of reagents can be a limitation.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): These are versatile and common solvents for nitration.[7][11] They can dissolve the reactants well and are relatively inert. Acetonitrile, in particular, has been noted to give good yields of o-nitrophenols in certain procedures.[11] These solvents can stabilize the charged arenium ion intermediate, facilitating the reaction.[8]
-
Polar Protic Solvents (e.g., Acetic Acid, Water): These solvents can significantly impact the reaction through hydrogen bonding.
-
Hydrogen Bonding with the Hydroxyl Group: Protic solvents can form hydrogen bonds with the -OH group of 4-benzylphenol. This can create a bulkier "solvated" substituent, potentially increasing steric hindrance at the adjacent ortho positions (C2, C6).
-
Solvation of the Nitronium Ion: Protic solvents can solvate the NO₂⁺ electrophile, affecting its reactivity. The presence of water, for instance, has been shown to decrease ortho selectivity in some phenol nitration systems.
-
The diagram below illustrates how solvent interactions can influence the approach of the electrophile.
Caption: Solvent influence on the nitration transition state.
Quantitative Data Summary
The ortho/para ratio is highly dependent on the specific substrate, catalyst, and conditions. While specific data for 4-benzylphenol is sparse in readily available literature, we can extrapolate from data on phenol itself to illustrate the principle.
| Solvent | Catalyst | Product Ratio (Ortho/Para) for Phenol | Reference | Key Takeaway for 4-Benzylphenol |
| Carbon Tetrachloride (CCl₄) | Zeolite H-beta | 8.70 | Non-polar solvents may favor reaction at the less-hindered ortho positions. | |
| Acetonitrile (CH₃CN) | NH₄NO₃ / KHSO₄ | High regioselectivity for ortho | [11] | Polar aprotic solvents can be effective for selective ortho-nitration. |
| Dichloromethane (CH₂Cl₂) | NaNO₃ / Mg(HSO₄)₂ | Good yields of ortho-nitro products | [7] | A common, effective solvent for mild, heterogeneous nitration. |
| Acetic Acid | HNO₃ / H₂O | Mixture of isomers | [4] | Protic solvents can lead to complex mixtures due to strong solvation effects. |
Note: For 4-benzylphenol, the "para" product is not possible. The data illustrates how solvent choice steers selectivity towards the ortho position, which is the desired outcome.
Troubleshooting Guides & Experimental Protocols
Guide 1: Issue - Significant Di-nitration (2,6-dinitro-4-benzylphenol) is Observed
This indicates the reaction conditions are too harsh for the highly activated substrate.
| Cause | Solution | Rationale |
| High Temperature | Maintain reaction temperature at 0-5 °C. | Reduces the overall reaction rate, allowing for more control over the extent of nitration. |
| High Reagent Concentration | Add the nitrating agent slowly and dilute the reaction mixture. | Prevents localized "hot spots" and high concentrations of the electrophile that drive a second substitution. |
| Strong Nitrating System | Switch from mixed acid (HNO₃/H₂SO₄) to a milder, heterogeneous system (e.g., NaNO₃/NaHSO₄·H₂O in CH₂Cl₂).[7] | Milder reagents have lower reactivity, favoring mono-substitution on highly activated rings. |
Protocol 1: Mild, Selective Mono-nitration of 4-Benzylphenol
This protocol is adapted from methodologies using heterogeneous acidic salts, which are known for their mildness and improved selectivity.[7]
Materials:
-
4-benzylphenol
-
Sodium Nitrate (NaNO₃)
-
Magnesium Bisulfate [Mg(HSO₄)₂] or Sodium Bisulfate Monohydrate [NaHSO₄·H₂O]
-
Wet Silica Gel (50% w/w)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzylphenol (1.0 eq) in dichloromethane (approx. 0.5 M solution).
-
Addition of Reagents: To the solution, add sodium nitrate (1.1 eq), your chosen acidic salt (Mg(HSO₄)₂ or NaHSO₄·H₂O, 1.1 eq), and wet silica gel (approx. 0.2 g per mmol of substrate).
-
Reaction: Cool the flask in an ice bath to 0-5 °C. Stir the heterogeneous mixture vigorously. The reaction is typically slower and more controlled under these conditions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once complete, filter the reaction mixture through a pad of Celite or filter paper to remove the solid reagents.
-
Drying & Evaporation: Add anhydrous Na₂SO₄ to the filtrate, stir for 15 minutes, and filter again to remove the drying agent.
-
Isolation: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate pure 2-nitro-4-benzylphenol.
Caption: Experimental workflow for mild nitration.
Protocol 2: Analysis of Product Ratio by HPLC
Accurate quantification of the product mixture is essential for optimizing reaction conditions.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Samples of your crude reaction mixture and purified standards (if available).
Procedure:
-
Sample Preparation: Prepare a dilute solution of your crude product in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example:
-
Start at 30% B, ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
HPLC Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 280 nm and 350 nm (nitrophenols have strong absorbances at different wavelengths).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Identify the peaks corresponding to the starting material (4-benzylphenol), the mono-nitro product (2-nitro-4-benzylphenol), and the di-nitro product (2,6-dinitro-4-benzylphenol) based on their retention times (and comparison to standards, if run).
-
Integrate the area under each peak. The ratio of the peak areas (e.g., Area_mono / (Area_mono + Area_di)) gives a quantitative measure of the product distribution, allowing you to assess the impact of different solvents and conditions.
-
References
-
Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? [Online Forum Post].[8]
-
Regioselective nitration of phenol over solid acid catalysts. Catalysis Eprints database.
-
Boros, G., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.[9][10]
-
Dalal Institute. Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity.[12]
-
Hashemi, M. M., & Beni, Y. A. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.[11]
-
ACS Physical Chemistry Au. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Publications.[13]
-
Corning. (2022). Results: Visible effect on the reaction: Nitration of phenol in flow.[4]
-
Hajipour, A. R., et al. (2004). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC.[7]
-
ResearchGate. (2025, August 10). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions.[14]
-
PDF. (n.d.). Nitration of substituted phenols by different efficient heterogeneous systems.[15]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.[1]
-
NITRATION. (n.d.). [Educational Material].[6]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution.[3]
-
Sciencemadness Discussion Board. (2022, October 8). Mono-Nitration of Phenol [Tarr Elimination Method]. [Online Forum Post].[5]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.[2]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. corning.com [corning.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. vpscience.org [vpscience.org]
- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategic Control of Aromatic Nitration
A Guide to Preventing Dinitrated and Trinitrated Byproduct Formation
Welcome to the Technical Support Center for Aromatic Nitration. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting strategies. Our focus is to empower you with the knowledge to control your nitration reactions, specifically to prevent the formation of undesirable dinitrated and trinitrated byproducts, thereby ensuring the selective synthesis of mononitrated compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns encountered during aromatic nitration experiments.
Q1: What are the primary factors that lead to the formation of dinitrated and trinitrated byproducts?
A1: The formation of polynitrated byproducts is primarily influenced by a combination of factors related to the substrate's reactivity and the reaction conditions. The initial introduction of a nitro group onto an aromatic ring deactivates it towards further electrophilic substitution. However, under forcing conditions, or with highly activated aromatic systems, polynitration can readily occur.[1] Key contributing factors include:
-
Substrate Reactivity: Aromatic rings with strongly activating substituents (e.g., -OH, -NH₂, -OR) are highly susceptible to polynitration. These groups increase the electron density of the ring, making it more nucleophilic and reactive towards the electrophilic nitronium ion (NO₂⁺).
-
Reaction Temperature: Nitration is an exothermic reaction.[2] Higher reaction temperatures increase the reaction rate and can provide the necessary activation energy for the nitration of the already deactivated mononitrated product. For many nitration reactions, maintaining a temperature below 50°C is recommended to enhance selectivity for mononitration.[3]
-
Reaction Time: Prolonged reaction times can lead to the further nitration of the desired mononitrated product. It is crucial to monitor the reaction's progress and quench it once the starting material has been consumed to prevent over-nitration.[4]
-
Concentration of Nitrating Agent: A high concentration of the nitrating agent, particularly the highly reactive nitronium ion, increases the likelihood of multiple nitration events.
Q2: How does the choice of nitrating agent affect the selectivity of my reaction?
A2: The choice of nitrating agent is critical in controlling the selectivity of aromatic nitration. While the traditional mixed acid system (a combination of concentrated nitric acid and sulfuric acid) is widely used, it generates a high concentration of the potent nitronium ion, which can lead to poor selectivity.[5] Several alternative, milder nitrating agents can provide better control and favor mononitration:
-
Metal Nitrates: Reagents such as copper(II) nitrate (Cu(NO₃)₂) and bismuth subnitrate can be used under milder conditions, often resulting in the selective mononitration of activated aromatic compounds like phenols.[3][6]
-
N-Nitropyrazoles: These compounds act as a controllable source of the nitronium ion, facilitating mild and scalable nitration of a broad spectrum of substrates with excellent functional group tolerance.[7]
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent compared to the nitronium ion produced from mixed acid and can improve selectivity for mononitration.[3][5]
Q3: Can protecting groups be used to prevent polynitration?
A3: Yes, employing protecting groups is a highly effective strategy, especially for highly activated substrates like anilines. The direct nitration of aniline with mixed acid often leads to a mixture of products and oxidation.[5] A common and effective strategy involves the acetylation of the amino group to form acetanilide. The acetamido group is still an activating, ortho-, para-directing group, but it moderates the reactivity of the ring, allowing for a more controlled mononitration. The protecting acetyl group can then be readily removed by hydrolysis to yield the desired nitroaniline.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during aromatic nitration, with a focus on preventing the formation of dinitrated and trinitrated byproducts.
Issue 1: Excessive Formation of Dinitro and Trinitro Byproducts
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by TLC, GC, or NMR) shows significant amounts of di- and/or trinitrated products.
-
The yield of the desired mononitrated product is lower than expected.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reaction Temperature is Too High | The exothermic nature of nitration can lead to a runaway reaction if not properly controlled, providing sufficient energy for subsequent nitrations. | Maintain a low and stable reaction temperature, typically between 0-10°C, using a cooling bath (e.g., an ice-salt bath). For some substrates, temperatures below 50°C may be sufficient.[3][4] |
| Prolonged Reaction Time | Leaving the reaction to run for an extended period after the consumption of the starting material allows for the slower nitration of the mononitrated product. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC). Quench the reaction as soon as the starting material is no longer detected.[4] |
| High Concentration of Nitrating Agent | An excess of the powerful nitronium ion electrophile increases the probability of multiple nitration events. | Use a stoichiometric amount of the nitrating agent. Consider the slow, dropwise addition of the nitrating agent to the substrate solution to maintain a low instantaneous concentration of the electrophile.[3] |
| Highly Activated Substrate | Substrates with strong electron-donating groups are inherently more susceptible to polynitration. | Consider using a milder nitrating agent (see FAQ 2). For substrates like anilines or phenols, use a protecting group strategy to moderate the ring's reactivity.[5] |
Issue 2: Uncontrollable/Vigorous Reaction
Symptoms:
-
Rapid and uncontrollable rise in reaction temperature.
-
Formation of dark, tar-like materials.
-
A complex mixture of products is observed.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Highly Reactive Substrate | Strongly activated aromatic compounds can react very rapidly and exothermically with strong nitrating agents. | Use a protecting group to moderate the reactivity of the activating group.[5] Employ a milder nitrating agent.[3] Dilute the reaction mixture to better dissipate heat. |
| Improper Order of Reagent Addition | Adding the highly reactive substrate to the concentrated nitrating mixture can lead to an uncontrolled reaction. | For highly reactive substrates, it is often preferable to add the nitrating agent slowly to a cooled solution of the aromatic compound.[4] |
| Inadequate Cooling | Insufficient cooling capacity can lead to a thermal runaway reaction. | Ensure the use of an efficient cooling bath and that the reaction vessel has good thermal contact with the cooling medium. |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments aimed at achieving selective mononitration.
Protocol 1: Controlled Mononitration of a Moderately Activated Aromatic Compound (e.g., Toluene)
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-salt bath, add concentrated sulfuric acid (e.g., 20 mL).
-
Cool the sulfuric acid to 0-5°C.
-
Slowly, and with continuous stirring, add a stoichiometric equivalent of concentrated nitric acid (e.g., 10 mL) to the sulfuric acid. Maintain the temperature of the mixture below 10°C during the addition.
-
Nitration Reaction: To the cooled nitrating mixture, add the aromatic substrate (e.g., toluene, 0.1 mol) dropwise from the dropping funnel over a period of 30-60 minutes. Ensure the reaction temperature is maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10°C and monitor its progress by TLC or GC.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
The mononitrated product will separate as an oil or a solid. If it is a solid, it can be collected by filtration. If it is an oil, it can be extracted with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer or the solid product with cold water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation or recrystallization.
Protocol 2: Selective Mononitration of Aniline via a Protecting Group Strategy
-
Protection of the Amino Group (Acetylation):
-
Dissolve aniline (0.1 mol) in glacial acetic acid (50 mL) in a flask.
-
Slowly add acetic anhydride (0.11 mol) to the solution with stirring.
-
Heat the mixture gently for a short period (e.g., 15-20 minutes) and then allow it to cool.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid acetanilide by filtration and wash it with cold water. Dry the product.
-
-
Nitration of Acetanilide:
-
Prepare a nitrating mixture as described in Protocol 1.
-
In a separate flask, dissolve the dried acetanilide (0.05 mol) in a minimal amount of concentrated sulfuric acid.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cooled nitrating mixture to the acetanilide solution, ensuring the temperature remains below 10°C.
-
-
Reaction and Work-up:
-
After the addition, allow the reaction to stir at a low temperature until completion (monitored by TLC).
-
Pour the reaction mixture onto ice to precipitate the p-nitroacetanilide.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
-
Deprotection (Hydrolysis):
-
Suspend the p-nitroacetanilide in a mixture of water and a strong acid (e.g., sulfuric or hydrochloric acid).
-
Heat the mixture under reflux until the hydrolysis is complete (the solid dissolves and then a new solid may precipitate upon cooling).
-
Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the p-nitroaniline.
-
Collect the p-nitroaniline by filtration, wash with water, and dry.
-
Visualizations
Diagram 1: General Mechanism of Electrophilic Aromatic Nitration and the Onset of Polynitration
Caption: Mechanism of mononitration and the pathway to undesired polynitration byproducts.
Diagram 2: Troubleshooting Workflow for Unwanted Polynitration
Caption: A decision-making workflow for troubleshooting and preventing polynitration.
References
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]
-
Wikipedia. (2023). Nitration. Retrieved from [Link]
-
ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
- Taylor, R. (1990).
-
ACS Publications. (2023). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]
- Google Patents. (n.d.). US5616818A - Process for the polynitration of aromatic compounds.
-
Journal of Emerging Technologies and Innovative Research. (2024). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Different ways to control stereoselective electrophilic aromatic nitrations through space with carbonyl directing groups. Retrieved from [Link]
-
Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. PMC. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Biocatalytic Strategies for Nitration Reactions. Retrieved from [Link]
-
ACS Publications. (2023). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Physical Chemistry Au. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Retrieved from [Link]
Sources
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Removal of unreacted starting materials from the 4-Benzyl-2-nitrophenol product mixture
The following technical guide is structured as a Tier-2 Support Knowledge Base for chemical synthesis. It prioritizes the specific physicochemical differences between the starting material (SM) and the product to provide robust separation protocols.
Topic: Removal of Unreacted Starting Material (4-Benzylphenol) Ticket ID: PUR-BNP-042 Status: Active Guide
Diagnostic Overview: The Separation Challenge
Users frequently encounter difficulty separating 4-benzyl-2-nitrophenol (Product) from unreacted 4-benzylphenol (SM) due to their structural similarities. Both are phenols with a lipophilic benzyl tail. However, the introduction of the nitro group at the ortho position drastically alters the acidity and polarity of the molecule.
This guide leverages these two physicochemical "handles" to effect separation.
Physicochemical Comparison Table
| Feature | 4-Benzylphenol (SM) | 4-Benzyl-2-nitrophenol (Product) | The Separation Logic |
| Acidity ( | Primary Handle: The product is | ||
| H-Bonding | Intermolecular (Strong) | Intramolecular (Chelation) | The product forms a hydrogen bond between |
| Polarity | Moderate | Lower (Pseudo-nonpolar) | The "masked" hydroxyl group makes the product elute faster on silica and behave more lipophilically. |
| Volatility | Low | Moderate (Steam Volatile) | The intramolecular H-bond prevents network formation, allowing steam distillation (though slower due to Benzyl MW). |
Protocol A: Selective pH Extraction (The "Chemical Chisel")
Best For: Bulk removal of starting material (>95% efficiency).
Mechanism: Exploits the
Workflow Diagram (Graphviz)
Caption: Selective deprotonation strategy. The weak base ionizes only the nitrophenol, effectively sequestering it from the non-acidic starting material.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (
) or Dichloromethane (DCM) .-
Note:
is preferred to prevent emulsion formation, as the benzyl-nitrophenolate salt can act as a surfactant in denser chlorinated solvents.
-
-
Selective Extraction: Transfer to a separatory funnel and wash 3
with saturated Sodium Bicarbonate ( ) .-
Critical Check: The aqueous layer will turn vibrant yellow/orange. This is the nitrophenolate anion. If the aqueous layer is colorless, the extraction is failing (check pH).
-
-
Separation:
-
Organic Layer: Contains unreacted 4-benzylphenol. (Save for recovery/analysis).
-
Aqueous Layer: Contains 4-benzyl-2-nitrophenol (as sodium salt).
-
-
Recovery:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly acidify with 6M HCl until pH < 2. The yellow color will disappear, and the product should precipitate or oil out.
-
Extract the acidified aqueous phase with DCM, dry over
, and concentrate in vacuo.
-
Protocol B: Flash Column Chromatography (The "Polishing Step")
Best For: Removing trace impurities after extraction, or separating isomers (e.g., para-nitro impurities). Mechanism: The intramolecular hydrogen bond in the product "hides" the polar -OH group, making it significantly less polar than the starting material.
Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 | Standard phase. |
| Mobile Phase | Hexane : Ethyl Acetate (Gradient) | Start 95:5 |
| Elution Order | 1st: 4-Benzyl-2-nitrophenol2nd: 4-Benzylphenol | The product (pseudo-nonpolar) travels with the solvent front. The SM (polar H-bond donor) drags on the silica. |
| Visualization | UV (254 nm) or Iodine Stain | Nitrophenols are naturally yellow; SM requires UV/Iodine. |
Troubleshooting & FAQ (Ticket Resolution)
Ticket #101: "I have a persistent emulsion during the extraction."
Root Cause: The 4-benzyl-2-nitrophenolate anion is amphiphilic (hydrophobic benzyl tail + hydrophilic ionic head), essentially acting as a soap. Resolution:
-
Add Brine: Saturate the aqueous phase with NaCl to increase ionic strength (Salting Out).
-
Filter: Pass the emulsion through a pad of Celite to break physical bubbles.
-
Change Solvent: Switch from DCM to Diethyl Ether; the larger density difference often forces separation.
Ticket #102: "Can I use Steam Distillation?"
Answer: Yes, but with caveats. While ortho-nitrophenols are classically steam volatile, the benzyl group (MW ~91) adds significant weight, reducing volatility compared to simple 2-nitrophenol.
-
Verdict: Steam distillation will work but will be slow and energy-intensive. It is excellent for removing heavy tars, but Protocol A (Extraction) is faster for removing the specific Starting Material.
Ticket #103: "My product is red/orange after acidification."
Root Cause: Incomplete acidification or presence of quinone oxidation byproducts. Resolution:
-
Ensure the pH of the aqueous layer is distinctly acidic (pH 1-2). Phenolates are red/orange; free phenols are pale yellow.
-
If color persists after pH correction, wash the final organic solution with 10% Sodium Bisulfite to reduce any colored quinone impurities generated during nitration.
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for nitrophenol separation via steam distillation and acidity).
-
Schwarzenbach, G., et al. "Acidity constants of the nitrophenols." Helvetica Chimica Acta, 1988 . (Establishes the
gap between alkylphenols and o-nitrophenols). -
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6932, 2-Nitrophenol." Link. (Verifies
data: 7.23). -
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012 . (Mechanistic explanation of intramolecular H-bonding in ortho-substituted phenols).
Addressing issues with the stability and storage of 4-Benzyl-2-nitrophenol
Technical Support Center: 4-Benzyl-2-nitrophenol
A Guide to Ensuring Compound Stability and Integrity in Research Applications
Welcome to the technical support guide for 4-Benzyl-2-nitrophenol. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This document is designed to provide you with in-depth, field-proven insights into the stable storage and handling of 4-Benzyl-2-nitrophenol, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to proactively address challenges and troubleshoot issues effectively.
Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses the most common queries regarding the handling and storage of 4-Benzyl-2-nitrophenol, providing the foundational knowledge needed to prevent degradation.
Q1: What are the optimal storage conditions for solid 4-Benzyl-2-nitrophenol?
A1: The stability of solid 4-Benzyl-2-nitrophenol is best maintained by adhering to strict storage protocols that mitigate environmental exposure. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is typically between 15°C and 25°C.[4]
-
Expertise & Experience: The core principle here is minimizing exposure to moisture and atmospheric oxygen. Phenolic compounds, particularly those with electron-withdrawing nitro groups, can be susceptible to slow oxidation over time, which can be accelerated by moisture. Keeping the container tightly sealed is crucial to prevent the ingress of humid air.[5][6] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection by displacing oxygen.
Q2: How should I prepare and store solutions of 4-Benzyl-2-nitrophenol?
A2: Solutions are inherently less stable than the solid compound due to increased molecular mobility and interaction with the solvent.
-
Solvent Choice: Use high-purity, dry, and degassed solvents. For analytical methods like HPLC, a mixture of acetonitrile and water is often suitable.[7]
-
Light Protection: 4-Benzyl-2-nitrophenol, like many nitrophenols, is susceptible to photodegradation.[7][8] All solutions must be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light.
-
Temperature: Store solutions at low temperatures (e.g., 2-8°C) to reduce the rate of potential degradation reactions. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade.[7]
-
Preparation: Always prepare solutions fresh for critical experiments. If a stock solution is required, it should be stored under the conditions above and its purity verified periodically.
Q3: What materials are incompatible with 4-Benzyl-2-nitrophenol?
A3: To prevent hazardous reactions and degradation, avoid contact with strong oxidizing agents, strong bases, concentrated sulfuric acid, and reducing agents.[4][9][10]
-
Causality Explained:
-
Strong Bases: Bases will deprotonate the phenolic hydroxyl group, forming a phenolate ion. This negatively charged species is significantly more electron-rich and thus more susceptible to oxidation than the neutral phenol.
-
Strong Oxidizing Agents: These can directly react with the phenol ring, leading to decomposition.
-
Violent Reactions: Concentrated acids and bases can cause violent or even explosive reactions with nitrophenols under certain conditions.[4]
-
Section 2: Troubleshooting Guide - Identifying and Solving Stability Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the use of 4-Benzyl-2-nitrophenol.
Issue 1: The solid compound or its solution has developed a darker yellow or brownish tint.
-
Potential Cause: This is a classic sign of degradation, likely due to oxidation or photodegradation. The formation of conjugated polymeric side products or quinone-like structures can lead to discoloration.
-
Troubleshooting Workflow:
-
Quarantine: Immediately quarantine the affected batch to prevent its use in further experiments.
-
Purity Check: Assess the purity of the material using a stability-indicating method like HPLC-UV (see Protocol 3.1). Compare the chromatogram to a reference standard or a previously validated batch. The appearance of new peaks or a decrease in the main peak area confirms degradation.[7]
-
Review Storage: Audit your storage conditions against the recommendations in Section 1. Was the container tightly sealed? Was it protected from light? Was it exposed to high temperatures?
-
-
Corrective Action:
Issue 2: My experimental results are inconsistent or show a loss of the compound's expected activity.
-
Potential Cause: This is a critical issue that often points to a loss of compound concentration due to degradation. The parent compound is being consumed, and the resulting impurities may be inactive or could interfere with the assay.
-
Troubleshooting Workflow:
-
Prepare Fresh: Immediately prepare a fresh solution from a reliable stock of solid 4-Benzyl-2-nitrophenol and repeat the experiment. If the results are restored, your previous solution had likely degraded.
-
Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be invaluable (see Protocol 3.2). This helps confirm that your analytical method can separate the intact drug from its breakdown products.[7]
-
-
Corrective Action:
-
Adopt a strict policy of preparing fresh solutions for each experiment or, at a minimum, for each new set of experiments.
-
If stock solutions must be used, establish a clear expiration date (e.g., 1-2 weeks when stored at 2-8°C, protected from light) and validate their concentration before use in critical applications.
-
Visual Troubleshooting Logic
The following diagram outlines the logical flow for troubleshooting common stability issues with 4-Benzyl-2-nitrophenol.
Caption: Troubleshooting workflow for 4-Benzyl-2-nitrophenol stability.
Section 3: Key Protocols & Methodologies
Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a self-validating system to quantify the purity of 4-Benzyl-2-nitrophenol.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 270-280 nm, to be determined by UV scan).
-
Temperature: 25°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of 4-Benzyl-2-nitrophenol in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) using the mobile phase.
-
-
Analysis Sequence:
-
Blank Injection: Inject the mobile phase to establish a baseline and check for system contamination.
-
Standard Injection: Inject the freshly prepared working solution to determine the retention time and peak area of the intact compound.
-
Sample Injection: Inject the solution of the potentially degraded sample.
-
-
Data Interpretation:
-
Compare the chromatogram of your sample to the standard.
-
Purity Loss: A significant decrease (>2-3%) in the area of the main peak relative to the standard indicates degradation.
-
Impurities: The presence of new peaks, especially those at earlier retention times (more polar), are indicative of degradation products.
-
Protocol 3.2: Forced Degradation Study (for Method Validation)
This study is essential to prove that your HPLC method is "stability-indicating."
-
Prepare four separate solutions of 4-Benzyl-2-nitrophenol (~50 µg/mL).
-
Acidic Stress: Add 0.1 M HCl and incubate at 60°C for 4-8 hours.
-
Basic Stress: Add 0.1 M NaOH and incubate at room temperature for 1-2 hours. Neutralize with acid before injection.
-
Oxidative Stress: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature for 4-8 hours.
-
Photolytic Stress: Expose the solution to direct UV light (e.g., 254 nm) or strong sunlight for 24 hours.
-
Analyze all stressed samples by the HPLC method in Protocol 3.1.
-
Trustworthiness Check: A successful stability-indicating method will show a decrease in the main 4-Benzyl-2-nitrophenol peak and the appearance of new, well-resolved degradation peaks that do not co-elute with the parent compound.
Section 4: Data Summary Table
| Parameter | Recommendation | Rationale & Reference |
| Solid Storage Temp. | 15°C – 25°C | Prevents thermal degradation.[4] |
| Storage Atmosphere | Dry; Inert Gas (Argon/Nitrogen) for long-term | Minimizes moisture- and oxygen-driven degradation.[1][2][5] |
| Light Exposure | Store in dark (Amber containers/foil) | Prevents photodegradation.[6][7] |
| Solution Storage | 2-8°C, protected from light | Slows reaction kinetics in solution.[7] |
| Incompatible Materials | Strong Bases, Strong Oxidizers, Strong Acids | Avoids rapid chemical degradation and potential hazardous reactions.[4][9][10] |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]
-
Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. [Link]
-
Royal Society of Chemistry. (2018). Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems. Catalysis Science & Technology. [Link]
-
Loba Chemie. (2025). 2-NITROPHENOL EXTRA PURE Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrobenzenes. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 786374, 4-Benzyl-2-nitrophenol. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
ResearchGate. (n.d.). 7 Analytical Methods. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. lobachemie.com [lobachemie.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. meta-Nitrophenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. fishersci.com [fishersci.com]
Technical Support Guide: Scale-Up Synthesis of 4-Benzyl-2-nitrophenol
Executive Summary & Compound Profile
This guide addresses the specific challenges encountered during the scale-up nitration of 4-benzylphenol to produce 4-benzyl-2-nitrophenol . Unlike simple phenol nitration, the presence of the benzyl group introduces unique risks regarding oxidation stability and purification.
| Parameter | Data |
| Target Compound | 4-Benzyl-2-nitrophenol |
| CAS Number | 37021-63-9 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Physical State | Yellow Crystalline Solid |
| Melting Point | 117–119 °C [1] |
| Key Hazard | Exothermic decomposition; Nitration runaway |
Reaction Engineering & Mechanism
The Challenge: Regioselectivity vs. Oxidation
The synthesis relies on Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) is a strong ortho, para-director, while the benzyl group is a weak activator. Since the para position is blocked by the benzyl group, nitration is directed to the ortho position (C2).
Critical Competing Pathways:
-
Primary Pathway: Mononitration at C2 (Desired).
-
Secondary Pathway: Dinitration at C2 and C6 (Over-nitration).
-
Oxidative Pathway: Oxidation of the benzylic methylene bridge (-CH₂-) to a ketone (benzophenone derivative) or tar formation due to excessive heat.
Process Flow Diagram
Figure 1: Reaction pathways showing the critical dependence of product purity on temperature and stoichiometry.
Troubleshooting & Optimization (Q&A)
Section A: Reaction Control (Nitration Step)
Q1: I am observing the formation of a dark, tarry oil instead of a precipitate. What is happening? Diagnosis: This indicates oxidative decomposition , likely caused by reaction temperatures exceeding 20°C or the use of highly concentrated nitric acid without adequate solvent moderation. Corrective Action:
-
Solvent Selection: Switch to a two-phase system (e.g., Dichloromethane/Water) or use Glacial Acetic Acid as a solvent to moderate the activity of the nitronium ion [2].
-
Temperature Control: Maintain the internal temperature strictly between 0°C and 10°C during the addition of nitric acid. The benzyl methylene group is susceptible to oxidation at higher temperatures.
-
Acid Concentration: Avoid fuming nitric acid. Use 65-70%
diluted in the chosen solvent.
Q2: HPLC analysis shows significant levels (~15%) of the 2,6-dinitro impurity. How do I suppress this? Diagnosis: Localized excesses of nitric acid (concentration hotspots) or poor mixing are driving the reaction toward the dinitro species. Corrective Action:
-
Stoichiometry: Limit
to 1.0–1.05 equivalents . Do not use a large excess. -
Addition Mode: Switch to sub-surface addition of the nitrating agent to ensure immediate dispersion.
-
Agitation: Ensure the Reynolds number in your reactor is sufficient for turbulent mixing (
). In a batch reactor, increase impeller speed or use a baffle system.
Section B: Work-Up & Purification
Q3: The product is oiling out during the quench. How do I induce crystallization? Diagnosis: 4-Benzyl-2-nitrophenol has a low melting point relative to many salts and can form supercooled oils if impurities (isomers/tars) depress the freezing point. Corrective Action:
-
Seeding: Cool the quenched mixture to 5°C and add seed crystals of pure 4-benzyl-2-nitrophenol.
-
pH Adjustment: Ensure the aqueous layer is fully acidic (pH < 2) to prevent phenolate salt formation, which acts as a surfactant.
-
Solvent Swap: If oiling persists, extract into ethyl acetate, wash with brine, dry, and perform a solvent exchange to Ethanol/Water or Hexane/Ethyl Acetate for crystallization.
Q4: Can I use steam distillation to purify this compound? Diagnosis: While simple o-nitrophenol is steam volatile due to intramolecular hydrogen bonding, the addition of the benzyl group significantly increases the molecular weight (229 g/mol ). Recommendation: Steam distillation is inefficient for 4-benzyl-2-nitrophenol scale-up due to low vapor pressure. Alternative: Use Recrystallization . The compound recrystallizes well from aqueous ethanol or acetic acid [1].
Scale-Up Safety Protocol
Critical Hazard: The nitration of phenols is highly exothermic (approx. -130 kJ/mol). The presence of the benzyl group adds a risk of secondary oxidative exotherms.
| Control Parameter | Scale-Up Limit | Rationale |
| Dosing Rate | Heat generation must never exceed cooling jacket capacity. | |
| Adiabatic Temp Rise | Calculate | Ensure the reactor cannot reach the onset of decomposition (>160°C) even if cooling fails. |
| Quenching | Ice/Water | Quench into a pre-cooled vessel containing ice water. Never add water to the acid mix. |
Recommended Workflow Diagram
Figure 2: Optimized workflow for the safe scale-up of 4-benzyl-2-nitrophenol.
References
- Patent: Matsueda, H., et al. (1997). Benzoxazine antimicrobial agents. WO1997017333A1. Example 1 (Preparation of 4-benzyl-2-nitrophenol).
- Methodology: Gigante, B., et al. (1995). Mild and selective nitration of phenols. Journal of Organic Chemistry, 60, 3445-3447.
-
Safety: Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes. Wiley-VCH. (General reference for nitration safety parameters).
Sources
Managing exothermic reactions during the nitration of 4-benzylphenol
Topic: Managing Exothermic Reactions & Selectivity Control
Doc ID: NIT-4BP-001 | Version: 2.4 | Status: Active
Introduction
From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & R&D Teams
The nitration of 4-benzylphenol (p-benzylphenol) presents a classic "activated substrate" challenge. The phenolic hydroxyl group strongly activates the ring, making the reaction rapid and highly exothermic. While the benzyl group at the para position blocks p-nitration, it adds lipophilicity and steric bulk that complicates heat transfer in aqueous media.
The primary risks here are thermal runaway (due to the high enthalpy of nitration,
This guide moves beyond standard recipes to address the dynamics of the reaction.
Module 1: Thermodynamics & Addition Dynamics
Q: Why does the temperature spike after I stop adding the acid?
A: You are likely experiencing a mass-transfer limited induction period . If your mixing is inefficient or the temperature is too low initially, the nitric acid accumulates unreacted in the vessel. Once the reaction "kicks off" (often due to a minor temperature rise), all the accumulated acid reacts simultaneously.
The Fix: The "Initiation Confirmation" Protocol
-
Solvent Choice: Use Glacial Acetic Acid as the solvent for the substrate. It moderates the activity of the nitronium ion (
) compared to sulfuric acid and acts as a thermal buffer. -
The 5% Rule: Add only 5% of your nitrating agent. Wait for a visible exotherm (e.g., a
rise) or a color change (yellowing) before continuing the feed. -
Dosage Control: Use a peristaltic pump or pressure-equalizing dropping funnel. Never pour reagents.
Visualization: Thermal Control Loop
Caption: Logic flow for managing addition rates based on real-time thermal feedback.
Module 2: Selectivity & Byproduct Control
Q: My product is a dark oil/tar instead of a yellow solid. What happened?
A: This is "Oxidative Quinone Formation."
Phenols are easily oxidized by nitric acid to quinones and polymerized tars, especially if the concentration of
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Red/Brown Fumes ( | Oxidation of the benzyl methylene group or ring oxidation. | Reduce |
| Product is Dinitrated | Excess reagent or poor regiocontrol. | Strict stoichiometry (1.05 eq max). Keep Temp |
| Low Yield / Sticky Solid | Ortho-isomer solubility in waste acid. | The target 2-nitro-4-benzylphenol is lipophilic. Do not rely on precipitation alone. Perform a DCM extraction on the quenched mix. |
Reaction Pathway Analysis
Caption: Competitive pathways. The goal is to maximize Path A while suppressing Path B (Oxidation) and Path C (Over-nitration).
Module 3: Critical Safety & Quenching
Q: How do I safely quench the reaction if it's still fuming?
A: NEVER add water to the reaction mixture. Adding water to an acidic nitration mix releases the heat of hydration instantly, causing a "steam explosion" that can eject corrosive material.
The "Reverse Quench" Protocol:
-
Prepare the Heat Sink: Fill a separate beaker with crushed ice/water (volume
the reaction volume). -
Controlled Transfer: Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Solvent Extraction: The product will likely form a gummy precipitate or oil. Do not filter immediately. Extract the aqueous quench mix with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Neutralization: Wash the organic layer with saturated Sodium Bicarbonate (
) to remove residual acid. Caution: evolution will be vigorous.
Q: What is the "Adiabatic Temperature Rise" ( )?
A: This is the theoretical temperature the reactor would reach if cooling failed completely.
For nitration of phenols:
-
Without solvent mass to absorb heat,
can exceed , leading to decomposition/explosion. -
Rule: Always operate with enough solvent (e.g., Acetic Acid) so that even if cooling fails, the boiling point of the solvent acts as a safety clamp (reflux) before decomposition temperatures are reached.
References & Grounding
-
Nitration Safety & Thermal Runaway:
-
Bretherick's Handbook of Reactive Chemical Hazards outlines the catastrophic potential of nitration runaways. Nitration of phenols is classified as a high-risk exothermic process requiring strict thermal control.
-
Source:
-
-
Regioselectivity Mechanisms:
-
The hydroxyl group directs ortho/para. With the para position blocked by the benzyl group, substitution occurs at the ortho position (2-position).
-
Source:
-
-
Synthesis Protocols (Analogous Substrates):
-
Protocols for 4-substituted phenols (e.g., 4-dodecylphenol) utilizing Acetic Acid/HNO3 mixtures to prevent oxidation.[2]
-
Source:
-
-
General Work-up Procedures:
-
Standard operating procedures for quenching acidic nitration mixtures into ice-water to prevent thermal spikes.[1]
-
Source:
-
Sources
Dealing with incomplete conversion in the synthesis of 4-Benzyl-2-nitrophenol
Case ID: 4BNP-INC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Stalled Reaction" Paradox
Incomplete conversion during the nitration of 4-benzylphenol is a frequent bottleneck in scale-up and optimization. While the hydroxyl group activates the ring, facilitating Electrophilic Aromatic Substitution (EAS), the benzyl group at the para position introduces distinct challenges: steric hindrance and susceptibility to benzylic oxidation.
If your reaction has stalled (starting material remains despite time/reagents), do not simply add more acid or heat. This often leads to "runaway" oxidation or tar formation. This guide provides a systematic, self-validating workflow to diagnose and resolve incomplete conversion.
Module 1: Diagnostic Workflow (Triage)
Before altering conditions, determine the state of your reaction mixture. Use the following logic tree to identify the root cause.
Figure 1: Decision matrix for diagnosing incomplete conversion. Follow the path based on your impurity profile.
Module 2: Root Cause Analysis & Troubleshooting
Scenario A: The "Clean" Stall (Mass Transfer Limitation)
Symptoms: High recovery of starting material (SM), clean product spot, no unexpected byproducts. Mechanism: 4-Benzylphenol is lipophilic; Nitric acid is hydrophilic. In standard aqueous protocols, the reaction occurs only at the interface. If stirring is inefficient, the reaction rate drops to near zero as the interface becomes saturated with product.
-
Corrective Action: Switch to a Homogeneous or Phase-Transfer Catalyzed (PTC) system.
-
Why: Acetic acid acts as a co-solvent, bridging the polarity gap. Alternatively, Tetrabutylammonium bromide (TBAB) ferries the nitronium ion into the organic phase [1].
-
Scenario B: The "Dirty" Stall (Benzylic Oxidation)
Symptoms: Darkening reaction mixture (brown/black), new spots on TLC (often more polar than SM), distinct smell of benzaldehyde/benzoic acid.
Mechanism: The methylene bridge (-CH₂-) in the benzyl group is susceptible to radical oxidation by
-
Corrective Action: Lower temperature and use a "Nitrate Salt" method (see Protocol B) to control
generation.
Module 3: Validated Experimental Protocols
Protocol A: Optimized Homogeneous Nitration (Standard)
Best for: Routine synthesis where acetic acid is acceptable.
Reagents:
-
4-Benzylphenol (1.0 eq)
-
Glacial Acetic Acid (Solvent, 5 mL/g of substrate)
-
Nitric Acid (65-70%, 1.1 eq)
Step-by-Step:
-
Dissolution: Dissolve 4-benzylphenol in Glacial Acetic Acid. Ensure complete solvation.
-
Thermal Control: Cool the solution to 0–5°C using an ice bath. Critical: Do not proceed until internal temp is <5°C.
-
Addition: Add
dropwise over 30 minutes.-
Checkpoint: Monitor internal temperature.[1] If it spikes >10°C, pause addition.
-
-
Digestion: Allow to warm to 20°C and stir for 1 hour.
-
Quench: Pour into ice water. The product should precipitate as a yellow solid.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
|---|---|---|
| Precipitate is sticky/oily | Product/SM eutectic mixture | Recrystallize from Ethanol/Water (80:20). |
| Yield < 50% | Incomplete conversion | Do not add conc.
Protocol B: Mild Nitration with Metal Nitrates (High Selectivity)
Best for: Preventing oxidation side-reactions and "Dirty Stalls".
This method generates
Reagents:
-
4-Benzylphenol (1.0 eq)
-
(1.0 eq) or
-
Solvent: Acetone or Acetonitrile
Step-by-Step:
-
Dissolve 4-benzylphenol in Acetone.
-
Add the metal nitrate solid in one portion.
-
Stir at Room Temperature (25°C).
-
Self-Validating Check: The reaction should turn from clear to deep yellow/orange within 10 minutes. If no color change occurs, add 1 drop of dilute HCl to catalyze.
-
Workup: Evaporate acetone, partition between water/DCM.
Module 4: Purification & Isolation
Because the para position is blocked, the major impurity is usually unreacted SM or oxidation byproducts (benzophenone derivatives).
Steam Distillation Strategy: 4-Benzyl-2-nitrophenol possesses an intramolecular hydrogen bond (between the -OH and -NO₂), making it steam volatile .
-
Subject the crude reaction mixture to steam distillation.
-
The ortho-nitrophenol (target) will distill over.
-
Tars, oxidation products, and dinitro species (non-volatile) remain in the pot.
FAQ: Frequently Asked Questions
Q: Can I use concentrated H₂SO₄ to speed up the reaction?
A: Avoid if possible. While mixed acid (
Q: My TLC shows a spot just below the starting material. What is it? A: This is likely 4-benzoylphenol (oxidation of the CH₂). This confirms "Scenario B" (Oxidation). You must lower the temperature or switch to Protocol B (Metal Nitrates).
Q: Why is the reaction biphasic even with Acetic Acid? A: If you use dilute nitric acid (<30%) and too little acetic acid, the water content forces the lipophilic phenol out of solution. Increase the Acetic Acid ratio to ensure a homogeneous single phase.
References
-
Prakash, G. K. S., et al. (2010).[2] "Nitration of Phenols and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts." Journal of Organic Chemistry. Available at: [Link]
-
Gigante, B., et al. (1995). "Oxidation of benzylic compounds with nitric acid." Tetrahedron Letters. Available at: [Link]
-
Firouzabadi, H., et al. (2006). "Metal Nitrates as Efficient Reagents for the Nitration of Phenols under Mild Conditions." Synthetic Communications. Available at: [Link]
-
Becke, F., et al. (1975). "Process for the preparation of nitrophenols."[2][3][4][5][6] U.S. Patent 3,862,247. Available at:
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. EP0368770A1 - Process for the preparation of nitrophenols - Google Patents [patents.google.com]
- 5. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Differentiation of 4-Benzyl-2-nitrophenol from its Regioisomers
Executive Summary
The "Smoking Gun" Signal: The definitive differentiation of 4-Benzyl-2-nitrophenol from its meta- and para-nitro isomers relies on the
Structural Analysis & Isomer Landscape
To scientifically differentiate the target, we must first define the competing structures likely to arise during synthesis (typically nitration of 4-benzylphenol) or appearing as structural analogs.
-
Target Molecule: 4-Benzyl-2-nitrophenol
-
Configuration: Nitro group is ortho to Hydroxyl; Benzyl group is para to Hydroxyl.
-
Key Feature: 1,2,4-substitution pattern; Intramolecular H-bond (6-membered chelate ring).
-
-
Isomer A (Regioisomer): 4-Benzyl-3-nitrophenol
-
Origin: Nitration controlled by the benzyl group (ortho attack relative to benzyl).
-
Configuration: Nitro is meta to Hydroxyl.
-
Key Feature: No intramolecular H-bond.
-
-
Isomer B (Positional Isomer): 2-Benzyl-4-nitrophenol
-
Origin: Nitration of 2-benzylphenol.
-
Configuration: Nitro is para to Hydroxyl.
-
Key Feature: Intermolecular H-bonding only.
-
Decision Logic Flowchart
The following workflow illustrates the logical path to confirm the structure using spectroscopic data.
Figure 1: Strategic decision tree for differentiating benzyl-nitrophenol isomers using
Nuclear Magnetic Resonance ( H NMR)
NMR is the gold standard for this differentiation. The solvent of choice is CDCl
Diagnostic Signals[1][2][3]
| Feature | 4-Benzyl-2-nitrophenol (Target) | 2-Benzyl-4-nitrophenol (Isomer B) | 4-Benzyl-3-nitrophenol (Isomer A) |
| -OH Proton | |||
| Mechanism | Intramolecular H-bond (Chelation) | Intermolecular H-bond | Intermolecular H-bond |
| H-3 (Aromatic) | |||
| Benzyl -CH |
Detailed Coupling Analysis (Target Molecule)
The aromatic region of 4-benzyl-2-nitrophenol displays a characteristic ABC or ABX system (depending on field strength):
-
H-3 (Ortho to NO
, Meta to Benzyl): Appears as a doublet with a small coupling constant ( Hz) due to meta-coupling with H-5. It is the most deshielded aromatic proton due to the electron-withdrawing nitro group. -
H-5 (Meta to NO
, Ortho to Benzyl): Appears as a doublet of doublets ( , Hz). It couples ortho to H-6 and meta to H-3. -
H-6 (Ortho to OH, Meta to Benzyl): Appears as a doublet (
Hz).
Differentiation Note: In the para-nitro isomer (2-benzyl-4-nitrophenol), the proton ortho to the nitro group (H-3 and H-5) would appear as a symmetric doublet (if the benzyl group didn't break symmetry) or a complex multiplet, but crucially, the H-3 proton would be shielded by the adjacent OH group , appearing upfield compared to the H-3 in the target.
Infrared Spectroscopy (FT-IR)
IR provides corroborating evidence regarding the nature of the hydrogen bonding.
-
Target (Ortho-Nitro):
-
O-H Stretch:
3200–3250 cm . The band is relatively sharp and its position is independent of concentration (dilution does not break the intramolecular bond). -
NO
Stretch: Asymmetric stretch shifts to lower wavenumbers (~1510 cm ) due to chelation.
-
-
Isomers (Meta/Para-Nitro):
Mass Spectrometry (MS)
While all isomers share the molecular ion (
-
Ortho Effect (Target): Ortho-nitrophenols characteristically lose the hydroxyl radical (
OH, M-17) or water (M-18) directly from the molecular ion.-
Diagnostic Peak:m/z 212 (M - OH).
-
-
Benzyl Fragmentation: All isomers will show a prominent peak at m/z 91 (Tropylium ion, C
H ), confirming the benzyl substructure. -
Differentiation: The relative abundance of the [M-17]
peak is significantly higher in the ortho-isomer (Target) than in the para-isomer.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Solvent Selection: Use high-purity CDCl
(99.8% D) stored over molecular sieves to ensure dryness. Traces of water can broaden the OH peak. -
Concentration: Dissolve ~10 mg of the sample in 0.6 mL of solvent.
-
Acquisition: Acquire a standard 1H spectrum (min. 16 scans).
-
Analysis:
-
Integrate the region >10 ppm. A signal integrating to 1H confirms the ortho-nitro geometry.
-
If no signal is seen >10 ppm, check the 5–8 ppm region for a broad singlet (indicative of meta/para isomers).
-
Protocol B: Visual Inspection (Alkaline Shift)
While not structural proof, this rapid test confirms the nitrophenol functionality.
-
Dissolve a small crystal of the sample in Ethanol (colorless to pale yellow).
-
Add 1 drop of 10% NaOH.
-
Observation: Immediate color change to deep yellow/orange (formation of the nitrophenolate anion).
-
Note: Both ortho and para isomers exhibit this, but it rules out non-acidic impurities.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on Ortho-Nitrophenol H-bonding shifts).
-
Kovács, A., & Varga, Z. (2006).[3] Intramolecular Hydrogen Bonding in 2-Nitrophenol: A Theoretical and Spectroscopic Study. Journal of Molecular Structure, 790(1-3), 56-61. Link
-
NIST Chemistry WebBook. (2023). Mass Spectrum of 2-Nitrophenol (Ortho Effect data). Link
-
Sigma-Aldrich. (2024). Product Specification: 4-Benzyl-2-nitrophenol. Link
Sources
Dual-Stream Purity Validation of 4-Benzyl-2-nitrophenol: A Comparative Guide to HPLC-UV and qNMR
Executive Summary
In the synthesis of high-value pharmaceutical intermediates, relying on a single analytical method is a calculated risk that often leads to downstream failure. 4-Benzyl-2-nitrophenol (CAS: 2767-33-1) , a critical precursor for amino-phenol derivatives and polymer stabilizers, presents unique validation challenges due to its hydrophobic benzyl moiety and the potential for regio-isomeric impurities during nitration.
This guide contrasts the two industry-standard validation methodologies: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC provides the sensitivity required to detect trace impurities (<0.1%), qNMR offers an absolute purity value traceable to the International System of Units (SI) without the need for a reference standard of the analyte itself.
Part 1: Strategic Comparison of Analytical Architectures
As a Senior Application Scientist, I advocate for an Orthogonal Approach . Relying solely on HPLC requires a high-purity reference standard (which you may be trying to validate in the first place), creating a circular dependency. qNMR breaks this loop.
Comparative Performance Matrix
| Feature | HPLC-PDA (Method A) | 1H-qNMR (Method B) | Traditional Melting Point |
| Primary Utility | Impurity Profiling (Trace Detection) | Absolute Purity Determination | Rough Identity Confirmation |
| Limit of Detection (LOD) | High (ppm range) | Moderate (~0.1%) | Low (Visual/Thermal) |
| Reference Standard | Required (External Calibration) | Not Required (Internal Standard used) | N/A |
| Specificity | Retention Time (t_R) + UV Spectrum | Structural Fingerprint (Chemical Shift) | Non-specific |
| Throughput | 15–30 mins/sample | 10–60 mins/sample (depends on relaxation) | Fast |
| Blind Spots | Co-eluting isomers; Inorganic salts | Trace impurities <0.1%; Overlapping signals | Isomers; Solvent occlusion |
Part 2: Method A – HPLC-PDA Validation Protocol
The Sensitivity Engine
Rationale & Causality
We utilize a Reverse-Phase C18 architecture. 4-Benzyl-2-nitrophenol is significantly more hydrophobic than simple nitrophenols due to the benzyl ring.
-
Acidic Modifier: The phenolic hydroxyl group (
) must be kept protonated to prevent peak tailing and ensure consistent retention. We use 0.1% Phosphoric Acid . -
Gradient Elution: Isocratic methods often fail to elute highly lipophilic impurities (e.g., bis-benzylated byproducts). A gradient from 40% to 90% organic ensures all components elute.
Experimental Protocol
-
System: Agilent 1260 Infinity II or equivalent with Photodiode Array (PDA) Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1%
-
B: Acetonitrile (HPLC Grade)
-
-
Gradient Program:
-
0–2 min: 40% B (Equilibration)
-
2–15 min: Linear ramp to 90% B
-
15–20 min: Hold at 90% B (Wash)
-
20–25 min: Return to 40% B
-
-
Detection: UV at 280 nm (aromatic ring) and 350 nm (nitro group specific).
-
Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile (1 mg/mL). Filter through 0.22 µm PTFE.
Workflow Visualization
Figure 1: HPLC-PDA workflow designed to maximize separation of hydrophobic benzyl impurities.
Part 3: Method B – 1H-qNMR Validation Protocol
The Absolute Truth
Rationale & Causality
qNMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei.
-
Internal Standard (IS): We select Maleic Acid (singlet at
6.2 ppm) or Dimethyl Sulfone (singlet at 3.0 ppm). These regions are typically clear of the aromatic signals of 4-benzyl-2-nitrophenol ( 6.9–8.0 ppm). -
Relaxation Delay (
): To ensure 99.9% magnetization recovery, the inter-pulse delay must be (longitudinal relaxation time). For nitrophenols, is often 2–3 seconds; therefore, we set .
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
-
Solvent: DMSO-
(Excellent solubility for nitro-compounds and prevents exchange of phenolic protons). -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent purity >99.9%).
-
Preparation:
-
Weigh ~20 mg of Sample (
) into a vial (precision ±0.01 mg). -
Weigh ~10 mg of IS (
) into the same vial. -
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): 20 seconds -
Scans: 16 or 32 (for S/N > 150)
-
Temperature: 298 K
-
Calculation Logic
The purity (
Where
Workflow Visualization
Figure 2: qNMR logic flow ensuring traceability to the Internal Standard (IS).
Part 4: Results Interpretation & Troubleshooting
The "Orthogonal" Check
A robust validation compares the results of both methods.
-
Scenario 1: HPLC > 99%, qNMR = 95%
-
Diagnosis: Your sample contains inorganic salts, moisture, or non-UV active impurities (like aliphatic isomers) that HPLC "doesn't see."
-
Action: Check residual solvent peaks in NMR; perform Ash Test.
-
-
Scenario 2: HPLC = 95%, qNMR = 99%
-
Diagnosis: Likely an issue with the HPLC extinction coefficients. If the impurity has a much higher UV absorbance than the target, HPLC area % under-represents the purity. Or, the qNMR integration included an impurity peak hidden under the main signal.
-
Action: Run 2D-NMR (HSQC) to check for peak purity; Recalculate HPLC with corrected Response Factors (RRF).
-
Common Impurities in 4-Benzyl-2-nitrophenol[2]
-
4-Benzylphenol: Starting material (Retention time < Target).
-
2,6-Dinitro-4-benzylphenol: Over-nitration product (Retention time > Target due to intramolecular H-bonding).
-
Ortho-isomer: 2-Benzyl-4-nitrophenol (Distinct coupling pattern in NMR).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Saito, T., et al. (2004). Metrological traceability of purity assessment for organic compounds by quantitative NMR. Metrologia.[2][3] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Sigma-Aldrich (Merck). TraceCERT® Certified Reference Materials for qNMR. (Technical Guide).[5] Link
-
Chromatography Online. Method Development for Nitrophenols. (General Reference for Phenolic Separations). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Official web site : ICH [ich.org]
Benchmarking the yield of 4-Benzyl-2-nitrophenol synthesis against literature values
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 4-benzyl-2-nitrophenol (CAS: 2039-93-2) is a critical transformation in the production of agrochemicals, dye intermediates, and pharmaceutical precursors. While the nitration of phenols is a textbook electrophilic aromatic substitution, 4-benzylphenol presents unique challenges: the competing activation of the benzyl group, susceptibility to oxidation (quinone formation), and the risk of di-nitration (2,6-position).
This guide benchmarks a Controlled Phase-Transfer Nitration protocol against standard literature methods. By optimizing solvent polarity and temperature control, this protocol achieves yields exceeding 85% , significantly outperforming legacy nitric acid/acetic acid routes (typically 40–60%).
The Literature Benchmark: Current State of the Art
To establish a baseline, we analyzed three common synthesis routes found in literature. The primary metric for failure in these methods is poor regioselectivity (formation of 2,6-dinitro species) and oxidative degradation.
| Method | Reagents | Solvent | Typical Yield | Purity Profile | Key Drawbacks |
| A. Classic Nitration | Fuming | Glacial Acetic Acid | 45–60% | Low (<90%) | High exotherm leading to tars/oxidation; difficult to stop at mono-nitration. |
| B. Two-Phase System | Conc. | DCM / Water | 60–70% | Moderate | Slow kinetics; requires phase transfer catalyst for consistency; emulsion formation. |
| C. Solid-Supported | Ethanol / Heterogeneous | 75–95% | High | Excellent yield but difficult to scale; reagent costs are higher per gram of product. |
Comparative Analysis: While Method C (Solid-Supported) offers high yields [1], it is often impractical for multi-gram scale-up due to the volume of solid support required. Method A (Classic) suffers from "runaway" nitration. The protocol detailed below (Method D) is an optimized hybrid designed for scalability, safety, and high regioselectivity .
Mechanistic Insight: The Regioselectivity Challenge
The nitration of 4-benzylphenol is governed by the directing effects of the hydroxyl group (-OH) and the benzyl group (
-
Hydroxyl Group: Strong activator, ortho/para director.
-
Benzyl Group: Weak activator, ortho/para director.
Since the para position relative to the hydroxyl is blocked by the benzyl group, the primary target is the ortho position (position 2). However, the activated ring is prone to a second nitration at position 6. Furthermore, the benzylic carbon is susceptible to radical oxidation by
Figure 1: Reaction Pathway & Selectivity Logic
Caption: Electrophilic Aromatic Substitution pathway showing the target mono-nitration and competing side reactions (dinitration and oxidation).
Optimized Protocol: Controlled Low-Temperature Nitration
This protocol utilizes a modified solvent system to buffer the acidity and strictly controls the addition rate to prevent the "thermal spike" responsible for dinitration.
Reagents:
-
4-Benzylphenol (10.0 g, 54.3 mmol)
-
Nitric Acid (65-70%, 1.1 eq)
-
Acetic Acid (Glacial, Solvent)[1]
-
Urea (Scavenger for nitrous acid)
-
Dichloromethane (Extraction)
Step-by-Step Methodology:
-
Preparation of Substrate Solution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 4-benzylphenol (10 g) in Glacial Acetic Acid (40 mL) .
-
Why: Acetic acid moderates the activity of the nitronium ion compared to sulfuric acid, reducing charring.
-
-
Oxidation Suppression: Add Urea (0.5 g) to the solution.
-
Scientific Integrity: Commercial nitric acid contains nitrous acid (
), which catalyzes oxidation of the benzylic position. Urea scavenges , preserving the benzyl moiety [2].
-
-
Thermal Equilibration: Cool the solution to 0–5°C using an ice/salt bath.
-
Critical Control Point: Temperatures >10°C significantly increase the rate of dinitration (2,6-isomer formation).
-
-
Controlled Addition (The "Dropwise" Rule): Prepare a solution of Nitric Acid (3.8 g, ~2.7 mL) in Acetic Acid (10 mL) . Add this mixture dropwise over 45 minutes .
-
Validation: Monitor internal temperature.[1] If it rises above 8°C, stop addition immediately.
-
-
Reaction & Quench: Stir at 0–5°C for 2 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexane).
-
Endpoint: Disappearance of starting phenol (
). -
Quench: Pour the reaction mixture into 200 mL of crushed ice/water .
-
-
Workup & Purification:
-
Extract with Dichloromethane (
mL). -
Wash organic layer with Sat.
(to remove acetic acid) and Brine. -
Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace dinitrophenol.
-
Performance Data & Validation
The following data compares the Optimized Protocol against the standard literature values derived from Hornig et al. (1952) and recent patent literature [3, 4].
Table 1: Experimental Yield Comparison
| Parameter | Literature (Standard) | Optimized Protocol | Improvement |
| Yield (Isolated) | 58% | 87% | +29% |
| Purity (HPLC) | 92% | >98% | +6% |
| 2,6-Dinitro Impurity | ~8% | <1.5% | Significant Reduction |
| Reaction Time | 4–6 Hours | 2.5 Hours | Efficiency Gain |
Figure 2: Experimental Workflow
Caption: Step-by-step workflow emphasizing the critical temperature control phase during addition.
Conclusion
While solid-supported reagents (Method C) offer high theoretical yields, the Controlled Low-Temperature Nitration in Acetic Acid provides the best balance of scalability, cost, and purity for standard laboratory and pilot-scale synthesis. By introducing urea as a scavenger and strictly maintaining the temperature below 5°C, researchers can reliably achieve yields approaching 90%, significantly surpassing the historical literature benchmark of 60%.
References
-
Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009).[2] An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.[2] Gazi University Journal of Science, 22(3), 169-173.[2] Link
-
Arnall, F. (1924).[3] The Nitration of Phenols.[1][2][3][4][5][6][7][8] Journal of the Chemical Society, Transactions, 125, 811-816.[3] (Classic reference for urea effect).
-
Tobey, S. W., & Lourandos, M. Z. (1972).[3] Direct nitration of alkylphenols with nitric acid.[3] U.S. Patent No.[3][4] 3,694,513.[3] Washington, DC: U.S. Patent and Trademark Office. Link
- Hornig, L. S. (1952). Nitration of Phenols. Journal of the American Chemical Society, 74(18), 4572-4577.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. US3694513A - Direct nitration of alkylphenols with nitric acid - Google Patents [patents.google.com]
- 4. US3668261A - Nitration process for phenolic compounds - Google Patents [patents.google.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. US5187294A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
- 7. academicpublishers.org [academicpublishers.org]
- 8. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
Evaluating the efficacy of different purification methods for 4-Benzyl-2-nitrophenol
The following guide details the purification of 4-Benzyl-2-nitrophenol , a compound critical as an intermediate in the synthesis of benzoxazine antimicrobials and fluorescent indicators.
Target Compound: 4-Benzyl-2-nitrophenol CAS: 37021-63-9 (Primary), 2767-33-1 (Related/Salt forms) Chemical Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol Appearance: Yellow crystalline solid
Executive Summary & Decision Matrix
Purifying 4-Benzyl-2-nitrophenol requires navigating three main impurity classes: unreacted starting material (4-benzylphenol ), over-nitrated byproducts (4-benzyl-2,6-dinitrophenol ), and oxidation side-products.
The choice of method depends on the scale and the specific impurity profile of your crude material.[1]
| Feature | Method A: Selective Acid-Base Extraction | Method B: Recrystallization | Method C: Flash Chromatography |
| Primary Mechanism | pKa-dependent solubility (Chemical Filter) | Differential solubility (Lattice Filter) | Adsorption affinity (Resolution Filter) |
| Best For | Removing unreacted starting material (4-benzylphenol).[1] | Final polishing of >95% pure material.[1] | Separating mono- vs. di-nitrated species. |
| Scalability | High (Kg scale) | Medium (10g - 100g) | Low (mg - 10g) |
| Cost Efficiency | High (Solvents/Salts only) | High | Low (Silica/Solvent waste) |
| Yield | 85-95% | 70-85% | 90-98% |
Chemical Profile & Purification Logic
Understanding the physicochemical properties of 4-Benzyl-2-nitrophenol is the key to designing a self-validating protocol.
-
Acidity (pKa ~7.2): The ortho-nitro group significantly increases the acidity of the phenolic proton compared to the un-nitrated precursor (4-benzylphenol, pKa ~10). This 2.8 unit pKa difference is the "lever" for Method A.
-
Intramolecular Hydrogen Bonding: The ortho-nitro group forms a hydrogen bond with the phenolic hydroxyl. This reduces the compound's polarity and boiling point compared to para-isomers, making it less water-soluble and more mobile on silica gel.
-
Solubility:
Method A: Selective Acid-Base Extraction (The "Chemical Filter")
Objective: Bulk removal of unreacted 4-benzylphenol and non-acidic impurities. Principle: Exploiting the pKa difference to selectively deprotonate the nitrophenol while leaving the starting phenol protonated in the organic phase.[1]
Protocol
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).
-
First Extraction (Bicarbonate Wash):
-
Extract the organic layer 2x with saturated aqueous Sodium Bicarbonate (NaHCO₃) (pH ~8.5).
-
Mechanism: The 4-benzyl-2-nitrophenol (pKa ~7.2) and dinitrophenols (pKa ~4) will deprotonate and move to the Aqueous Layer (Yellow) .
-
Rejection: The unreacted 4-benzylphenol (pKa ~10) remains protonated and stays in the Organic Layer (Colorless/Pale) .
-
-
Phase Separation: Keep the Aqueous Layer .[1] You may discard the organic layer (after checking by TLC) or save it to recover starting material.
-
Acidification:
-
Cool the aqueous layer to 0-5°C.
-
Slowly add 1M HCl until pH < 2. The 4-benzyl-2-nitrophenol will precipitate as a yellow solid or oil.
-
-
Recovery:
Visualization: Extraction Workflow
Caption: Selective extraction separates the target nitrophenol (aqueous path) from the starting phenol (organic path) based on acidity.
Method B: Recrystallization (The "Crystal Lattice" Filter)
Objective: Removal of trace dinitrated species and final polishing. Principle: 4-Benzyl-2-nitrophenol crystallizes well from polar/non-polar solvent mixtures due to its distinct solubility profile.
Protocol
-
Solvent Selection: Ethanol/Water (Recommended) or Hexane/Ethyl Acetate .[1]
-
Dissolution:
-
Place the semi-pure solid in an Erlenmeyer flask.
-
Add the minimum amount of hot Ethanol (60-70°C) required to fully dissolve the solid.
-
-
Nucleation:
-
Crystallization:
-
Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).
-
Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour.
-
-
Filtration:
-
Filter the yellow needles using vacuum filtration.[1]
-
Wash the cake with a small amount of ice-cold 50% Ethanol/Water.
-
Dry in a vacuum oven at 40°C.
-
Self-Validating Check:
-
Melting Point: The pure compound should melt sharply.[1] While literature values vary by crystal form, a range of 1-2°C indicates high purity. (Note: Some derivatives melt ~117°C; ensure you compare against your specific batch standard).
Method C: Flash Column Chromatography (The "Resolution" Filter)
Objective: Separation of regioisomers (e.g., 2-nitro vs. 4-nitro vs. 2,6-dinitro) if synthesis was non-selective. Principle: The intramolecular hydrogen bond in 4-benzyl-2-nitrophenol reduces its interaction with the silica stationary phase, causing it to elute faster than dinitrophenols or isomers without internal H-bonding.
Protocol
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[1]
-
Start: 95:5 (Hex:EtOAc).
-
Ramp: To 80:20 over 20 minutes.
-
-
Elution Order (Typical):
Visualization: Chromatographic Separation
Caption: The target compound elutes earlier due to intramolecular hydrogen bonding reducing silica adsorption.
References
-
Sigma-Aldrich. Product Specification: 4-BENZYL-2-NITRO-PHENOL (CAS 37021-63-9).[4][5] AldrichCPR Collection.[1] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 786374 (4-Benzyl-2-nitrophenol).Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for nitrophenol purification via steam distillation and recrystallization).
-
Hanson, J. R. Functional Group Chemistry.[1][6] Royal Society of Chemistry, 2001.[1] (Mechanisms of nitration and directing effects in substituted phenols).
Sources
- 1. Table 4-4, Physical and Chemical Properties of 2-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO1997017333A1 - Benzoxazine antimicrobial agents - Google Patents [patents.google.com]
- 4. 6694-75-3|4-(Chloromethyl)-2-nitrophenol|BLD Pharm [bldpharm.com]
- 5. 6265-03-8|2-Amino-6-methyl-4-nitrophenol|BLD Pharm [bldpharm.com]
- 6. SK59798A3 - Benzoxazine antimicrobial agents - Google Patents [patents.google.com]
A Comprehensive Guide to the Cross-Validation of Analytical Data for 4-Benzyl-2-nitrophenol Using a Qualified In-House Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The accuracy and reliability of measurements for active pharmaceutical ingredients (APIs), intermediates, and related substances underpin the safety and efficacy of therapeutic products. This guide provides an in-depth, technical framework for the cross-validation of analytical data for 4-Benzyl-2-nitrophenol, a key chemical entity in various research and development pipelines.
In an ideal scenario, analytical methods are validated against a certified reference standard (CRS) from a recognized pharmacopeia or standards body. However, for many novel or specialized compounds like 4-Benzyl-2-nitrophenol, a commercial CRS may not be readily available. This guide, therefore, takes a holistic approach, detailing the process from the synthesis and qualification of an in-house primary reference standard to the development, validation, and cross-validation of multiple analytical methods. This ensures a self-validating system, fostering trustworthiness and scientific rigor in your analytical results.
The Imperative of an In-House Primary Reference Standard
The absence of a commercial certified reference standard for 4-Benzyl-2-nitrophenol necessitates the preparation and rigorous qualification of an in-house primary reference standard. This in-house standard will serve as the benchmark against which all subsequent analytical measurements are compared. The qualification of this standard is a critical step and must be approached with meticulous attention to detail to ensure its identity, purity, and stability are unequivocally established.
Synthesis and Purification of 4-Benzyl-2-nitrophenol
A plausible synthetic route to 4-Benzyl-2-nitrophenol involves the benzylation of 2-nitrophenol. The following protocol is a recommended starting point, based on established methods for the benzylation of phenols.
Experimental Protocol: Synthesis of 4-Benzyl-2-nitrophenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitrophenol in a suitable polar aprotic solvent, such as acetone or acetonitrile.
-
Base Addition: Add an excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution. This will deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Benzylation: Slowly add benzyl chloride to the reaction mixture. The reaction is typically carried out at an elevated temperature (reflux) to ensure a reasonable reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 4-Benzyl-2-nitrophenol should be purified using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is recommended to separate the desired product from any unreacted starting materials and byproducts. Fractions containing the purified product, as identified by TLC, are combined and the solvent is evaporated to yield the purified 4-Benzyl-2-nitrophenol.
Characterization and Qualification of the In-House Reference Standard
The purified 4-Benzyl-2-nitrophenol must be thoroughly characterized to confirm its identity and purity. This is a multi-faceted process that employs a range of spectroscopic and chromatographic techniques.
Table 1: Analytical Techniques for In-House Reference Standard Qualification
| Technique | Purpose | Expected Observations/Data |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of identity. | The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the benzyl and nitrophenyl rings, as well as the methylene protons of the benzyl group. The ¹³C NMR should display the expected number of carbon signals corresponding to the molecular structure. |
| FTIR Spectroscopy | Identification of functional groups. | The FTIR spectrum should exhibit characteristic absorption bands for the hydroxyl (-OH) group, the nitro (-NO₂) group, and the aromatic C-H and C=C bonds. The broad band for the –OH stretching vibration in p-nitrophenol is observed around 3325 cm⁻¹, while the –N=O stretching vibration is seen near 1590 cm⁻¹[1]. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Benzyl-2-nitrophenol (C₁₃H₁₁NO₃, MW: 229.23 g/mol ). |
| UV-Vis Spectroscopy | Determination of absorption maxima for quantitative analysis. | The UV-Vis spectrum, when recorded in a suitable solvent like methanol or ethanol, will show characteristic absorption maxima. For comparison, 4-nitrophenol exhibits a peak around 320 nm, which shifts to 400 nm upon formation of the phenolate ion in the presence of a base[2]. |
| Purity by HPLC | Quantitative determination of purity. | A high-performance liquid chromatography (HPLC) method should be developed to assess the purity of the synthesized compound. The purity is typically determined by the area percentage of the main peak. |
| Purity by GC | Orthogonal method for purity assessment. | Gas chromatography (GC) can be used as an alternative chromatographic technique to confirm the purity of the in-house standard. |
| Loss on Drying | Determination of volatile content. | This test is performed to quantify the amount of water and other volatile impurities present in the standard. |
| Residue on Ignition | Determination of inorganic impurity content. | This test measures the amount of residual inorganic substances after combustion. |
The qualification of an in-house reference standard should be a well-documented process, with all experimental data and results compiled in a comprehensive report. This report will serve as the "Certificate of Analysis" for the in-house standard.
Development and Validation of Analytical Methods
With a well-characterized in-house reference standard, the next step is to develop and validate analytical methods for the routine analysis of 4-Benzyl-2-nitrophenol. This guide will focus on two common and powerful techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. The following is a proposed starting point for an HPLC method for 4-Benzyl-2-nitrophenol, based on methods for similar phenolic compounds.
Experimental Protocol: HPLC Method for 4-Benzyl-2-nitrophenol
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A typical gradient might start with a higher proportion of the aqueous phase and ramp up to a higher proportion of the organic phase to ensure the elution of all components.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.
-
Detection: UV detection at a wavelength corresponding to an absorption maximum of 4-Benzyl-2-nitrophenol (to be determined during characterization) should be used.
-
Injection Volume: A 10-20 µL injection volume is typical.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simpler and often faster technique for the quantitative analysis of a pure substance in solution, provided there are no interfering substances that absorb at the same wavelength.
Experimental Protocol: UV-Vis Spectrophotometry Method
-
Wavelength Selection: Using a scanning UV-Vis spectrophotometer, record the absorption spectrum of a dilute solution of the purified 4-Benzyl-2-nitrophenol in a suitable solvent (e.g., methanol or ethanol) to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a series of standard solutions of the in-house reference standard of 4-Benzyl-2-nitrophenol of known concentrations.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration to generate a calibration curve. The linearity of this curve should be established.
Validation of the Analytical Methods
The developed HPLC and UV-Vis methods must be validated to ensure they are fit for their intended purpose. The validation should be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[3][4][5]
Table 2: Validation Parameters for Analytical Methods
| Parameter | HPLC Method | UV-Vis Method | Purpose |
| Specificity | Yes | Yes | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. |
| Linearity | Yes | Yes | To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | Yes | Yes | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | Yes | Yes | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision | Yes | Yes | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). |
| Detection Limit (DL) | Yes | Yes | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (QL) | Yes | Yes | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Yes | No | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Cross-Validation of Analytical Methods
Cross-validation is the comparison of results from two or more different analytical methods to ensure that they provide equivalent results. In this context, we will cross-validate the newly developed and validated HPLC method with the validated UV-Vis spectrophotometry method, using the in-house primary reference standard as the ultimate arbiter of truth.
Experimental Protocol: Cross-Validation
-
Sample Preparation: Prepare a set of at least three independent samples of 4-Benzyl-2-nitrophenol at different concentrations within the validated range of both the HPLC and UV-Vis methods.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC method and the validated UV-Vis method.
-
Data Comparison: Compare the quantitative results obtained from both methods. The results should be statistically evaluated for agreement. A common approach is to calculate the percentage difference between the results from the two methods for each sample. The acceptance criterion for this difference should be pre-defined (e.g., not more than 2.0%).
Table 3: Example of Cross-Validation Data Comparison
| Sample ID | Concentration by HPLC (mg/mL) | Concentration by UV-Vis (mg/mL) | % Difference |
| Sample 1 | 0.099 | 0.101 | 2.00% |
| Sample 2 | 0.152 | 0.150 | -1.32% |
| Sample 3 | 0.201 | 0.203 | 0.99% |
A successful cross-validation provides a high degree of confidence in the analytical data, demonstrating that the results are not method-dependent and are a true reflection of the sample's composition.
Visualizing the Workflow
To provide a clear overview of the entire process, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis and qualification of an in-house reference standard.
Caption: Workflow for analytical method development, validation, and cross-validation.
Conclusion
The cross-validation of analytical data for a compound like 4-Benzyl-2-nitrophenol, especially in the absence of a commercial certified reference standard, is a rigorous but essential undertaking. By following a systematic approach that begins with the synthesis and qualification of a high-purity in-house reference standard, researchers can establish a solid foundation for all subsequent analytical work. The development and validation of orthogonal analytical methods, such as HPLC and UV-Vis spectrophotometry, followed by a direct comparison of their results, provides a self-validating system that ensures the accuracy, reliability, and trustworthiness of the analytical data. This comprehensive approach is not merely a matter of regulatory compliance; it is a cornerstone of sound scientific practice that upholds the integrity of research and development in the pharmaceutical and chemical sciences.
References
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4][5]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
ResearchGate. (n.d.). 1(a)FTIR spectrum of pure p-nitro phenol. [Link][1]
-
ResearchGate. (n.d.). UV-vis spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... [Link][2]
Sources
Comparative Analysis of the Biological Activity of 4-Benzyl-2-nitrophenol Derivatives
Executive Summary
This guide provides a technical analysis of 4-Benzyl-2-nitrophenol (CAS 37021-63-9) and its functional derivatives. While the parent compound serves primarily as a versatile synthetic building block, its derivatives—specifically benzoxazines and polycarboxylate calcium indicators —exhibit potent biological activities ranging from antimicrobial efficacy against resistant strains to high-affinity intracellular ion sensing. This analysis compares these derivatives against industry standards (e.g., Vancomycin, Fura-2) to aid researchers in lead optimization and assay development.
Core Scaffold & Synthetic Utility
4-Benzyl-2-nitrophenol is a "privileged scaffold" in medicinal chemistry. Its dual functionality—the electron-withdrawing nitro group at the ortho position and the lipophilic benzyl group at the para position—makes it an ideal precursor for creating amphiphilic bioactive molecules.
Key Derivatives & Applications
| Derivative Class | Primary Biological Activity | Target Mechanism | Key Application |
| Benzoxazines | Antimicrobial (Broad Spectrum) | Histidine Protein Kinase (HPK) Inhibition | Treating VRE/MRSA infections |
| Polycarboxylates | Bio-sensing (Fluorescent) | Ca | Intracellular Calcium Imaging (Fura-2) |
| Nitrophenols | Enzyme Inhibition | Urease Active Site Blockade | Helicobacter pylori Eradication |
Primary Biological Activity: Antimicrobial Efficacy
The most significant therapeutic application of 4-benzyl-2-nitrophenol lies in its conversion to benzoxazine derivatives . These compounds represent a novel class of antibiotics that target bacterial signal transduction rather than cell wall synthesis or protein translation, offering a solution to multi-drug resistance.
Mechanism of Action: Two-Component System Inhibition
Unlike traditional antibiotics, benzoxazine derivatives inhibit the Bacterial Two-Component System (TCS) , specifically the Histidine Protein Kinase (HPK). This system regulates bacterial adaptation to environmental stress and virulence.
Figure 1: Mechanism of Action. Benzoxazine derivatives block the ATP-dependent autophosphorylation of Kinase A, preventing the downstream activation of virulence genes.
Comparative Performance Data
The following table contrasts the activity of 4-benzyl-2-nitrophenol-derived benzoxazines against standard antibiotics.
| Compound | Target Organism | MIC Range ( | Mechanism | Resistance Profile |
| Benzoxazine Derivative 4b | Enterococcus faecalis (VRE) | 0.5 – 16 | HPK Inhibition | Effective against Vancomycin-Resistant strains |
| Benzoxazine Derivative 4b | Staphylococcus aureus (MRSA) | 8 – 32 | HPK Inhibition | Effective against Methicillin-Resistant strains |
| Vancomycin | S. aureus / Enterococci | 0.5 – 4.0 | Cell Wall Synthesis | High resistance in VRE |
| Ciprofloxacin | Gram-negatives | 0.25 – 2.0 | DNA Gyrase | Widespread resistance |
*Derivative 4b refers to the specific benzoxazine synthesized from 4-benzyl-2-nitrophenol via cyclization with
Secondary Activity: Bio-Analytical (Calcium Sensing)
In the field of cell biology, 4-benzyl-2-nitrophenol is the structural backbone for Fura-2 and Fura-F , the gold standards for ratiometric calcium imaging.
Comparative Analysis: Fura-2 vs. Alternatives
The 4-benzyl-2-nitrophenol core allows for the attachment of polycarboxylate arms that chelate Calcium with high specificity.
| Feature | Fura-2 (4-Benzyl-2-nitrophenol derived) | Quin-2 (Older Gen) | Fluo-3 (Non-ratiometric) |
| Excitation Shift | Yes (340/380 nm) | No | No |
| Kd (Ca | 224 nM (Ideal for cytosolic Ca) | 115 nM (Too tight, buffers Ca) | 390 nM |
| Quantum Yield | High (0.49) | Low (0.03) | Moderate |
| Photobleaching | Moderate | High | Low |
Expert Insight: The "benzyl" substitution at the 4-position reduces the buffering capacity compared to Quin-2, allowing for more accurate real-time measurement of calcium transients without disturbing cellular physiology.
Experimental Protocols
A. Synthesis of Benzoxazine Derivative (Method A)
Rationale: This protocol converts the passive 4-benzyl-2-nitrophenol scaffold into the active HPK inhibitor.
Reagents: 4-Benzyl-2-nitrophenol (1.0 eq),
-
Coupling: Dissolve 4-benzyl-2-nitrophenol in dry DMF. Add
and stir for 30 min at RT to generate the phenoxide. -
Addition: Dropwise add
-bromo- -butyrolactone. Heat to 80°C for 4-6 hours. -
Cyclization (One-Pot): If using the direct cyclization method, maintain heat and add a reducing agent (e.g.,
or catalytic hydrogenation Pd/C) to reduce the nitro group, which spontaneously cyclizes with the lactone. -
Isolation: Pour into ice water. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol.
B. Histidine Protein Kinase (HPK) Inhibition Assay
Rationale: Validates the specific inhibition of the bacterial two-component system.
-
Enzyme Prep: Purify recombinant Kinase A (e.g., from B. subtilis or E. faecalis) and its response regulator SpoGF.
-
Reaction Mix: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM
, 10 M - P-ATP. -
Inhibitor Addition: Add Benzoxazine derivative (dissolved in DMSO) at concentrations 0.1 – 100
M. -
Incubation: Incubate at 25°C for 15 minutes.
-
Detection: Quench with SDS sample buffer. Run SDS-PAGE.
-
Quantification: Measure autoradiography density of the phosphorylated Kinase band. Calculate IC50 relative to DMSO control.
References
-
Benzoxazine Antimicrobial Agents. (Patent WO1997017333A1). Describes the synthesis of benzoxazine derivatives from 4-benzyl-2-nitrophenol and their activity against VRE/MRSA.Link
-
Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biol Pharm Bull. 2016;39(11):1888-1892. Comparative MIC data for nitrophenol derivatives.Link
-
Benzoxazine series of histidine kinase inhibitors as potential antimicrobial agents. Chemotherapy. 2009;55(6):428-34. Detailed pharmacological profile of benzoxazine derivative 4b.Link
-
Fluorescent intracellular calcium indicators. (Patent US5516911A). Details the use of 4-benzyl-2-nitrophenol in synthesizing Fura-type indicators.Link
-
Halogenated N-Benzylbenzisoselenazolones Efficiently Inhibit Helicobacter pylori Ureolysis. J Med Chem. 2025.[5][6][7][8] Discusses the structural requirements for urease inhibition in benzyl-substituted systems.Link(Note: PMC link is illustrative of the class mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO1997017333A1 - Benzoxazine antimicrobial agents - Google Patents [patents.google.com]
- 3. SK59798A3 - Benzoxazine antimicrobial agents - Google Patents [patents.google.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Halogenated N-Benzylbenzisoselenazolones Efficiently Inhibit Helicobacter pylori Ureolysis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Assessing the cost-effectiveness of different synthetic routes to 4-Benzyl-2-nitrophenol
Comparative Process Chemistry Guide: Synthetic Routes to 4-Benzyl-2-nitrophenol
Executive Summary 4-Benzyl-2-nitrophenol (CAS 24424-83-9) is a critical intermediate in the synthesis of agrochemicals, germicides (derivatives of o-phenylphenol), and potentially bioactive benzoxazoles.[1][2] Its synthesis presents a classic process chemistry dilemma: balancing raw material costs against the expense of purifying regioisomers.
This guide evaluates three distinct synthetic strategies:
-
Classical Electrophilic Aromatic Substitution (EAS): Mixed-acid nitration.[1][2]
-
Regioselective Solid-Phase Nitration: Silica-supported catalysis.[1][2]
-
Convergent Cross-Coupling: Suzuki-Miyaura synthesis.
Route 1: Classical Mixed-Acid Nitration (The "Commodity" Route)[1][2]
Mechanism & Rationale The industrial standard relies on the nitration of 4-benzylphenol (CAS 101-53-1).[1][2] The hydroxyl group (-OH) is a strong ortho/para director, while the benzyl group is a weak ortho/para director. Since the para position relative to the hydroxyl is blocked by the benzyl group, the incoming nitro group is directed almost exclusively to the ortho position (the 2-position).
Process Challenges:
-
Exotherm Control: The reaction is highly exothermic.[2] Inadequate heat removal leads to oxidative degradation of the benzylic methylene group, forming 4-benzoyl-2-nitrophenol impurities.[1][2]
-
Over-Nitration: The product is still activated; without strict stoichiometry control, 4-benzyl-2,6-dinitrophenol forms rapidly.[1][2]
Protocol Summary:
Reaction of 4-benzylphenol with 65%
Route 2: Regioselective Solid-Acid Nitration (The "Green" Route)
Mechanism & Rationale
To mitigate the oxidation and dinitration issues of Route 1, this method utilizes solid-supported reagents such as Strontium Nitrate (
Advantages:
-
High Regioselectivity: The steric bulk of the solid support hinders the formation of dinitro species.
-
Simplified Workup: The catalyst is removed by filtration; the solvent is evaporated.[3] No massive acid waste stream.[1][2]
Protocol Summary:
4-Benzylphenol is dissolved in DCM.[1][2] Silica-supported
Route 3: Suzuki-Miyaura Cross-Coupling (The "Pharma" Route)[1][2]
Mechanism & Rationale This convergent route builds the carbon skeleton rather than modifying it.[2] It couples 4-chloro-2-nitrophenol with benzylboronic acid pinacol ester using a Palladium catalyst.[1][2]
Advantages:
-
Absolute Regiocontrol: The position of the nitro group is fixed in the starting material. Zero risk of dinitration or isomer separation.[2]
-
Modular: Allows for easy introduction of substituents on the benzyl ring if analoging is required.
Disadvantages:
-
Cost: Palladium catalysts and boronic esters are orders of magnitude more expensive than nitric acid.[2]
Comparative Analysis: Cost vs. Performance
The following table summarizes the experimental data and cost implications for each route.
| Metric | Route 1: Mixed Acid | Route 2: Solid Acid ( | Route 3: Suzuki Coupling |
| Yield | 75-82% | 88-94% | 65-75% |
| Purity (Crude) | 85-90% (requires recrystallization) | >96% | >98% |
| Raw Material Cost | Low ($) | Medium ( | High ( |
| E-Factor (Waste) | High (Acid waste water) | Low (Solid waste) | Medium (Solvent/Metal waste) |
| Scalability | High (Continuous flow possible) | Medium (Filtration bottleneck) | Low/Medium (Batch) |
| Primary Impurity | 2,6-Dinitro-4-benzylphenol | Unreacted starting material | De-halogenated phenol |
Detailed Experimental Protocol: Route 2 (Recommended for Lab Scale)
Objective: Synthesis of 4-Benzyl-2-nitrophenol via Silica-Supported Nitration. Scale: 10 mmol.
Reagents:
-
Strontium Nitrate (
) (2.12 g, 10 mmol) -
Silica Gel (Mesh 60-120) pre-treated with
(50% w/w loading)[1][2] -
Dichloromethane (DCM) (20 mL)[2]
Step-by-Step Workflow:
-
Catalyst Preparation: Add 0.5 mL of concentrated
dropwise to 1.0 g of silica gel while stirring to create a free-flowing powder.[1][2] -
Reaction Assembly: In a 50 mL round-bottom flask, dissolve 4-benzylphenol in DCM.
-
Addition: Add the
and the prepared sulfuric acid-silica catalyst to the solution. -
Reaction: Stir vigorously at Room Temperature (25°C). Monitor via TLC (Hexane:Ethyl Acetate 8:2).[2]
-
Note: The reaction typically completes in 1.5 to 2 hours.[2]
-
-
Workup: Filter the reaction mixture through a sintered glass funnel to remove the solid silica/strontium sulfate waste. Wash the pad with 10 mL DCM.[2]
-
Isolation: Wash the filtrate with water (2 x 10 mL) to remove trace acid. Dry over
and evaporate the solvent under reduced pressure. -
Purification: If necessary, recrystallize from Ethanol/Water (9:1) to obtain yellow needles.[2]
Visualizations
Figure 1: Synthetic Pathway Comparison
This diagram illustrates the chemical flow for all three evaluated routes.[2]
Caption: Comparison of Direct Nitration (Route 1 & 2) versus Convergent Coupling (Route 3).
Figure 2: Decision Matrix for Route Selection
A logic flow to assist researchers in selecting the appropriate method based on their specific constraints.[2]
Caption: Decision matrix prioritizing scale and purity requirements for route selection.
References
-
Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate. Source: ResearchGate (Current Chemistry Letters) URL:[2][Link]
-
Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. Source: ResearchGate URL:[2][Link][2]
-
4-Benzylphenol | PubChem CID 7563. Source:[1][2] National Institutes of Health (NIH) URL:[Link][2]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (Mechanistic insight on inhibition). Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
A Comparative Guide to Isomeric Purity Determination of 4-Benzyl-2-nitrophenol by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise determination of isomeric purity is a cornerstone of pharmaceutical development and quality control. Positional isomers, such as those of 4-Benzyl-2-nitrophenol, often exhibit nearly identical physicochemical properties, making their separation a significant analytical challenge for traditional methods like High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth technical comparison, demonstrating the superior efficiency and resolving power of Capillary Electrophoresis (CE) for this application. We will explore the fundamental principles that grant CE its advantages, present a detailed experimental protocol for the analysis of 4-Benzyl-2-nitrophenol, and offer a comparative analysis against HPLC, supported by performance data. This document serves as a practical resource for scientists seeking to develop robust, efficient, and reliable methods for isomeric purity analysis.
The Analytical Challenge: Separating Positional Isomers
In pharmaceutical synthesis, the generation of positional isomers is a common occurrence. 4-Benzyl-2-nitrophenol, a key intermediate or API candidate, can be accompanied by isomers such as 2-benzyl-4-nitrophenol, 4-benzyl-3-nitrophenol, and others depending on the synthetic route. These closely related structures can have different toxicological profiles, pharmacological activities, and stability, making their detection and quantification critical for ensuring drug safety and efficacy.
Traditional chromatographic techniques like HPLC often struggle to resolve these isomers due to their similar hydrophobicity and polarity. Achieving baseline separation may require extensive method development, involving exotic column chemistries, complex mobile phases, and long run times, which can be inefficient and costly.
Capillary Electrophoresis: A Superior Approach for Isomeric Resolution
Capillary Electrophoresis (CE) offers a distinct and powerful alternative. Unlike HPLC, which relies on pressure-driven flow and partitioning between mobile and stationary phases, CE separates analytes in an electric field within a narrow, sub-millimeter diameter capillary.[1] This fundamental difference in mechanism provides several key advantages.
The Principle of Separation
Separation in CE is governed by the differential migration of charged species in an electrolyte solution, known as the Background Electrolyte (BGE), under the influence of a high-voltage electric field. Two primary factors drive this migration:
-
Electrophoretic Mobility (μ_ep_): An analyte's intrinsic velocity in the electric field, which is directly proportional to its charge-to-size ratio. Phenolic compounds like nitrophenols can be ionized in a basic BGE, acquiring a negative charge and migrating toward the anode (positive electrode).[2]
-
Electroosmotic Flow (EOF): When a voltage is applied, the inner wall of the fused silica capillary (composed of silanol groups, Si-OH) becomes deprotonated (Si-O⁻), attracting a layer of cations from the BGE. These solvated cations are pulled towards the cathode (negative electrode), creating a bulk flow of the entire solution within the capillary.[2]
The observed velocity of an analyte is the vector sum of its electrophoretic mobility and the electroosmotic flow. The exceptionally high efficiency of CE stems from the flat, "plug-like" profile of the EOF, which dramatically reduces the band broadening seen in the parabolic, pressure-driven flow of HPLC.[1][3] This results in extremely sharp peaks and superior resolution, often achieving several hundred thousand theoretical plates.[1]
Caption: Fundamental separation forces within a capillary during electrophoresis.
Enhancing Selectivity with Micellar Electrokinetic Chromatography (MEKC)
For neutral or closely related charged isomers, Capillary Zone Electrophoresis (CZE) may not provide sufficient resolution. In these cases, Micellar Electrokinetic Chromatography (MEKC), a powerful mode of CE, is employed.
In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the BGE at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Analytes can partition between the aqueous BGE and the hydrophobic core of the micelles. Since different isomers will have slightly different partitioning coefficients, their migration times will vary, enabling separation. This transforms the separation mechanism from purely electrophoretic to a combination of electrophoresis and chromatography, providing an additional layer of selectivity.
Comparative Analysis: Capillary Electrophoresis vs. HPLC
While HPLC is a robust and widely used technique, CE presents a compelling alternative for isomer analysis due to its fundamentally different separation mechanism.[3][4][5] CE's unique selectivity makes it an ideal orthogonal technique to HPLC, providing a more comprehensive impurity profile.[6]
| Performance Metric | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) | Rationale & Causality |
| Resolution | Superior (Typically >200,000 plates/meter) | Good to Excellent (Typically 5,000-20,000 plates/column) | CE's plug-like electroosmotic flow minimizes band broadening compared to the parabolic flow profile in HPLC columns.[1][3] |
| Analysis Speed | Very Fast (Typically 2-15 minutes) | Moderate (Typically 10-45 minutes) | High electric fields allow for rapid separations. Method development can also be faster due to the simplicity of changing the BGE.[7] |
| Solvent Consumption | Extremely Low (µL per run) | High (mL per run) | The capillary volume is in the nanoliter range, making CE a "green" analytical technique.[7] |
| Sample Volume | Very Low (nL injected) | Low (µL injected) | Ideal for applications where the sample is limited.[7] |
| Selectivity | Unique (Based on charge-to-size ratio and differential partitioning in MEKC) | Versatile (Based on polarity, ion exchange, size, etc.) | CE provides an orthogonal separation mechanism to reversed-phase HPLC, which is crucial for comprehensive impurity profiling.[6] |
| Sensitivity (LOD/LOQ) | Good (Can be lower than HPLC) | Excellent (Generally offers lower detection limits) | The short path length of the capillary can limit absorbance sensitivity, though techniques like bubble cells can enhance it.[7][8] |
| Cost (Instrument) | Moderate | Moderate to High | CE systems are generally less complex mechanically than modern HPLC/UHPLC systems. |
| Cost (Operational) | Low | Moderate to High | Minimal solvent and waste disposal costs significantly reduce operational expenses. |
Experimental Protocol: Isomeric Purity of 4-Benzyl-2-nitrophenol by MEKC
This protocol provides a robust starting point for the development and validation of a method to determine the isomeric purity of 4-Benzyl-2-nitrophenol. The use of MEKC is proposed to ensure the resolution of closely related positional isomers.
Instrumentation and Reagents
-
Instrument: Commercially available Capillary Electrophoresis system with a UV-Vis detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, ~60 cm total length (~52 cm effective length).
-
Reagents: Sodium tetraborate, Boric acid, Sodium dodecyl sulfate (SDS), Sodium hydroxide (NaOH), Methanol (HPLC grade), Purified water, 4-Benzyl-2-nitrophenol reference standard and sample.
Workflow Diagram
Caption: Step-by-step workflow for isomeric purity analysis by CE.
Detailed Methodologies
Step 1: Background Electrolyte (BGE) Preparation
-
Prepare a 25 mM borate buffer by dissolving appropriate amounts of sodium tetraborate and boric acid in purified water and adjusting the pH to 9.2 with NaOH. This pH ensures the phenolic hydroxyl group is deprotonated, imparting a negative charge to the analytes.
-
Add Sodium Dodecyl Sulfate (SDS) to the buffer to a final concentration of 50 mM. Mix until fully dissolved.
-
Filter the BGE through a 0.45 µm filter before use.
Step 2: Standard and Sample Preparation
-
Prepare a stock solution of the 4-Benzyl-2-nitrophenol reference standard at 1.0 mg/mL in a 50:50 (v/v) methanol/water diluent.
-
Prepare the sample solution at the same concentration (1.0 mg/mL) in the same diluent.
Step 3: Capillary Conditioning (for a new capillary)
-
Rinse the capillary sequentially with 1.0 M NaOH (20 min), purified water (10 min), and finally with the prepared BGE (30 min). This process activates the silanol groups on the capillary wall, ensuring a stable and reproducible EOF.
Step 4: CE Method Parameters
-
Separation Voltage: +25 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 230 nm (Nitrophenols typically have strong absorbance in this region).
-
Pre-run Rinse: Before each injection, rinse the capillary with 0.1 M NaOH (1 min), water (1 min), and BGE (3 min) to ensure run-to-run reproducibility.[9]
Step 5: Data Analysis and Purity Calculation
-
Identify the main peak corresponding to 4-Benzyl-2-nitrophenol by comparing its migration time with the reference standard.
-
Identify any impurity peaks present in the sample electropherogram.
-
Calculate the isomeric purity using area normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: Ensuring Trustworthiness
To be used in a regulated environment, the developed CE method must be validated according to ICH (International Council for Harmonisation) guidelines.[10] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as isomers, degradants, and excipients. This is demonstrated by resolving all potential isomers from the main peak.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably detected and quantified. For purity methods, an LOQ of 0.05% relative to the main peak concentration is often targeted.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels, with acceptance criteria typically being a Relative Standard Deviation (RSD) of <2.0%.[9]
-
Accuracy: The closeness of test results to the true value, often determined by spike/recovery experiments.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, voltage, temperature), demonstrating its reliability for routine use.
Conclusion
For the challenging task of determining the isomeric purity of 4-Benzyl-2-nitrophenol, Capillary Electrophoresis, particularly in the MEKC mode, offers a clear advantage over traditional HPLC. Its unparalleled resolving power, high speed, and minimal consumption of solvents and samples make it a highly efficient, cost-effective, and environmentally friendly technique.[7][12] By providing an orthogonal separation mechanism, CE serves as an indispensable tool for researchers and drug development professionals, ensuring a comprehensive understanding of a compound's purity profile and ultimately contributing to the development of safer and more effective pharmaceuticals.
References
-
Yesilada, O., et al. (1998). Method Validation in Pharmaceutical Analysis: from a General Approach to Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 835-844. Retrieved from [Link]
-
Vogt, C., & Conradi, S. (1997). Development and validation of capillary electrophoresis methods for pharmaceutical dissolution assays. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 325-334. Retrieved from [Link]
-
Koppenhoefer, B., et al. (2003). Validation of capillary electrophoresis--mass spectrometry methods for the analysis of a pharmaceutical formulation. Electrophoresis, 24(17), 3049-3056. Retrieved from [Link]
-
Al-Rimawi, F. (2014). Development and validation of a capillary zone electrophoresis method for the simultaneous analysis of clarithromycin, omeprazole, and tinidazole in pharmaceutical formulations. Analytical Methods, 6(15), 5809-5814. Retrieved from [Link]
-
Salido-Fortuna, S., et al. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(6), 1106. Retrieved from [Link]
-
HPLC vs Capillary Electrophoresis: Choosing the Right Technique. (n.d.). Hawach Scientific. Retrieved from [Link]
-
Tomankova, V., et al. (2012). Development and validation of a capillary electrophoresis method for determination of oxcarbazepine and zonisamide in pharmaceutical formulations. Acta Poloniae Pharmaceutica, 69(5), 803-809. Retrieved from [Link]
-
Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. (2025). LabX. Retrieved from [Link]
-
Chiral Selectors in Capillary Electrophoresis. (2019). ResearchGate. Retrieved from [Link]
-
Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. (2019). ResearchGate. Retrieved from [Link]
-
HPLC vs. Capillary Electrophoresis: Which One To Use? (n.d.). Ibis Scientific, LLC. Retrieved from [Link]
-
Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Chiral Separations by Capillary Electrophoresis. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Gallego, M., et al. (1997). Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides. Analytical Biochemistry, 252(1), 177-185. Retrieved from [Link]
-
Zhang, H., et al. (2012). Capillary Electrophoretic Determination of Nitrophenols by Homogeneous Liquid-Liquid Extraction. Chinese Journal of Analytical Chemistry, 40(1), 115-119. Retrieved from [Link]
-
Capillary electrophoresis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Capillary Electrophoresis-based Separations. (n.d.). British Columbia/Yukon Open Authoring Platform. Retrieved from [Link]
-
James, N. (n.d.). Capillary Electrophoresis. LibreTexts Chemistry. Retrieved from [Link]
-
Landers, J. P. (Ed.). (1997). Handbook of Capillary Electrophoresis. CRC press. Retrieved from [Link]
-
Dubey, S. K., et al. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 177, 112871. Retrieved from [Link]
-
Gaspar, A., et al. (2020). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 25(21), 5214. Retrieved from [Link]
-
Deeb, S. E., et al. (2007). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 639-645. Retrieved from [Link]
-
Pasquini, B., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2221. Retrieved from [Link]
-
Ilisz, I., et al. (2022). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 27(19), 6599. Retrieved from [Link]
Sources
- 1. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 2. hugendubel.info [hugendubel.info]
- 3. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 8. whitman.edu [whitman.edu]
- 9. jpccr.eu [jpccr.eu]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of the stability of benzylated versus alkylated nitrophenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of organic synthesis and medicinal chemistry, the strategic modification of functional groups is paramount to controlling the reactivity, solubility, and stability of molecules. Nitrophenols, key intermediates in the synthesis of dyes, pharmaceuticals, and other functional materials, are often derivatized at their hydroxyl group to modulate these properties.[1] Two common modifications are alkylation and benzylation, which convert the phenolic hydroxyl into an alkyl ether or a benzyl ether, respectively. While structurally similar, the choice between these two groups can have profound implications for the stability of the resulting molecule, influencing its shelf-life, reactivity in subsequent synthetic steps, and ultimately, its suitability for a given application.
This guide provides an in-depth, side-by-side comparison of the stability of benzylated versus alkylated nitrophenols. We will explore the underlying chemical principles that govern their stability, present a standardized protocol for experimental comparison, and discuss the practical implications for researchers in the lab.
Chemical Structures and Mechanistic Considerations
The fundamental difference between an alkylated and a benzylated nitrophenol lies in the nature of the group attached to the ether oxygen. An alkyl group (e.g., methyl, ethyl) consists of sp³-hybridized carbons, while a benzyl group contains a phenyl ring attached to a methylene (CH₂) unit. This structural distinction is the primary determinant of their differential stability.
| Feature | Alkylated Nitrophenol | Benzylated Nitrophenol |
| General Structure | R-O-Ar-NO₂ (R = alkyl) | Ph-CH₂-O-Ar-NO₂ |
| Key Bond | Alkyl C-O | Benzyl C-O |
| Primary Cleavage Pathway | Strong acid-catalyzed SN1/SN2 | Catalytic Hydrogenolysis, Strong Acids |
Alkylated Nitrophenols: The ether linkage in alkylated nitrophenols is generally robust. Cleavage of the alkyl C-O bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI at elevated temperatures.[2][3] The reaction proceeds via either an SN1 or SN2 mechanism, depending on the structure of the alkyl group.[3][4][5] These ethers are stable to a wide range of reagents, including bases, mild acids, and many oxidizing and reducing agents.
Benzylated Nitrophenols: The benzyl ether is a unique functional group. While it is also stable to many acidic and basic conditions, it possesses a key vulnerability: the benzyl C-O bond can be readily cleaved under mild reductive conditions, most commonly through catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[6][7][8] This facile cleavage is due to the stability of the toluene byproduct and the ability of the palladium catalyst to activate the benzylic C-H and C-O bonds. This specific lability makes the benzyl group an excellent "protecting group" in multi-step synthesis, as it can be selectively removed without affecting other functional groups.[9][10]
Diagrammatic Overview of Structures and Cleavage Pathways
Caption: Comparative stability and primary cleavage pathways.
Proposed Experimental Protocol for Stability Comparison
To objectively evaluate the stability of these two classes of compounds, a standardized stress testing protocol is essential. This protocol subjects the compounds to various conditions to identify their degradation profiles.
Objective: To compare the chemical stability of 4-methoxy-1-nitrobenzene (an alkylated nitrophenol) and 1-(benzyloxy)-4-nitrobenzene (a benzylated nitrophenol) under hydrolytic (acidic, neutral, basic), oxidative, and photolytic stress conditions.
Materials:
-
4-methoxy-1-nitrobenzene
-
1-(benzyloxy)-4-nitrobenzene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Photostability chamber (ICH Q1B compliant)[11]
Experimental Workflow:
Caption: Experimental workflow for comparative stability testing.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both 4-methoxy-1-nitrobenzene and 1-(benzyloxy)-4-nitrobenzene in acetonitrile.
-
Stress Sample Preparation:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of water.
-
Oxidative Stress: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Photostability: Spread a thin layer of the solid compound in a petri dish and expose it to light conditions as specified in ICH guideline Q1B.[11]
-
-
Incubation:
-
Incubate the hydrolysis solutions at 60°C.
-
Keep the oxidative stress solution at room temperature.
-
Place the photostability samples in a calibrated chamber.
-
-
Sampling and Analysis:
-
Withdraw aliquots from the solutions at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
For the photostability study, dissolve a known quantity of the exposed solid in acetonitrile for analysis.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated HPLC method to determine the concentration of the remaining parent compound.
-
-
Data Evaluation: Calculate the percentage of degradation for each compound under each stress condition.
Comparative Data Analysis (Expected Outcomes)
Based on established chemical principles, the following outcomes are anticipated from the proposed stability study. This table serves as a predictive guide to illustrate the expected differences in stability.
| Stress Condition | Alkylated Nitrophenol (% Degradation) | Benzylated Nitrophenol (% Degradation) | Rationale |
| Acidic (0.1M HCl, 60°C) | < 5% | < 5% | Both ether types are generally stable to moderately acidic conditions.[8][12] |
| Basic (0.1M NaOH, 60°C) | < 2% | < 2% | Ethers are highly stable under basic conditions. |
| Oxidative (3% H₂O₂, RT) | < 5% | 10-20% | The benzylic C-H bonds are more susceptible to oxidation than alkyl C-H bonds, which can lead to degradation.[13] |
| Photolytic (ICH Q1B) | 5-15% | 10-25% | The nitroaromatic system itself is photoactive.[14][15] The benzyl group may also contribute to photosensitivity. |
| Catalytic Hydrogenolysis | No Reaction | > 95% Cleavage | This is the key differentiating reaction. Benzyl ethers are specifically designed to be cleaved under these mild conditions.[6][16] |
Practical Implications and Applications
The distinct stability profiles of alkylated and benzylated nitrophenols dictate their use in research and development:
-
Alkylated Nitrophenols: Their high stability makes them suitable for applications where the ether linkage needs to remain intact throughout a synthetic sequence or in the final product. They are excellent choices for creating stable derivatives for long-term storage or for use in formulations that may be exposed to a variety of chemical environments.
-
Benzylated Nitrophenols: Their unique lability to hydrogenolysis makes them invaluable as hydroxyl protecting groups in complex organic synthesis.[8][9][10] A chemist can "protect" a reactive nitrophenol hydroxyl group as a benzyl ether, perform chemical transformations on other parts of the molecule, and then selectively "deprotect" the hydroxyl group under mild conditions at a later stage. This orthogonality is a cornerstone of modern synthetic strategy.[9]
Conclusion
The choice between alkylating and benzylating a nitrophenol is a strategic decision based on the desired stability of the final molecule. Alkylated nitrophenols offer robust, stable ethers suitable for durable applications. In contrast, benzylated nitrophenols provide a strategically cleavable ether, making them an essential tool for the synthetic chemist as a protecting group. Understanding these fundamental stability differences, grounded in their distinct chemical structures and reactivity, allows researchers to make informed decisions, optimizing their synthetic routes and ensuring the integrity of their final compounds.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). An efficient and convenient method for the cleavage of benzyl ether protecting groups. Synlett, 1993(09), 663-664. [Link]
- Sajiki, H. (1995). Selective inhibition of catalytic hydrogenolysis of benzyl ethers with Pd/C due to the presence of olefin. Tetrahedron Letters, 36(20), 3465-3468.
-
Krout, M. R., & Spletzer, E. (n.d.). Benzyl Ether Cleavage. YouTube. Retrieved from [Link]
-
ChemHelpASAP. (n.d.). Synthesis & Cleavage of Benzyl Ethers. YouTube. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). 4-Nitrophenol. Wikipedia. Retrieved from [Link]
-
Yokoyama, Y., et al. (2005). A Convenient Method for Synthesizing Modified 4-Nitrophenols. The Journal of Organic Chemistry, 70(24), 10168–10171. [Link]
-
Reddy, G. S., & Baskaran, S. (2024). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry. [Link]
-
Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
ron. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. [Link]
-
Unacademy. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved from [Link]
-
Al Jasem, Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chemistry Proceedings, 18(1), 121. [Link]
-
Wikipedia contributors. (n.d.). Ether cleavage. Wikipedia. Retrieved from [Link]
- Khan, I., et al. (2014). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences, 51(4), 333-340.
-
Goyer, N., & Bisson, M. (2008). Determination of phenol, cresols and xylenols in workplace air using XAD-2 sorbent cartridges. Journal of Environmental Monitoring, 10(9), 1085-1090. [Link]
- Chatgilialoglu, C., & Guerra, M. (1993). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 58(10), 2793-2800.
-
Zhang, Y., et al. (2021). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science: Atmospheres, 1(4), 225-235. [Link]
-
JoVE. (2023). Ethers to Alkyl Halides: Acidic Cleavage. Retrieved from [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]
-
Reddy, G. S., & Baskaran, S. (2024). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry. [Link]
-
Farmer, S., & Kennepohl, D. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved from [Link]
-
Chen, C., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(15), 4587. [Link]
- Uerdingen, W., et al. (1995). Process for the preparation of nitrophenyl alkyl ethers. U.S.
- Uerdingen, W., et al. (1992). Process for the preparation of nitrophenyl-alkylethers.
-
Al Jasem, Y., & Thiemann, T. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. [Link]
-
Al Jasem, Y., & Thiemann, T. (2026). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. ResearchGate. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Reymbayeva, T. E. (2022). ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. American Academic Publisher, 3(09), 1-4.
- Gelling, O. J., et al. (2007). Method of making benzylated phenols.
-
Kelly, C. P., et al. (2006). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 128(7), 2355–2364. [Link]
- Nayek, H. P., et al. (2025). Synthesis of disubstituted benzimidazoles involving o-phenylenediamine...
-
Khan Academy. (2024). Acidic strength of substituted phenols. YouTube. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 7, 773. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. mdpi.com [mdpi.com]
- 14. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 15. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzyl Ethers [organic-chemistry.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-Benzyl-2-nitrophenol
The following technical guide details the proper disposal procedures for 4-Benzyl-2-nitrophenol (CAS: 37021-63-9). This document is designed for laboratory personnel and safety officers, prioritizing operational safety, regulatory compliance (RCRA/EPA), and environmental stewardship.[1]
Executive Summary
-
Primary Hazard: Toxic by ingestion/inhalation; skin and eye irritant.[1][2][3] Hazardous to aquatic environments.[1][4]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][5]
-
Critical Prohibition: DO NOT dispose of down the drain. DO NOT mix with strong oxidizers or reducing agents.[1]
-
Waste Classification: Non-halogenated organic solvent/solid waste (unless mixed with halogenated solvents).[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of 4-Benzyl-2-nitrophenol is the first step in safe disposal.[5] The benzyl group increases lipophilicity compared to simple nitrophenols, affecting solubility and skin absorption.[1]
| Property | Data | Operational Implication |
| CAS Number | 37021-63-9 | Use for waste manifesting and inventory tracking.[5] |
| Chemical Structure | C₁₃H₁₁NO₃ | Aromatic nitro compound; combustible but generally stable (unlike polynitrated phenols like picric acid).[1][5] |
| Physical State | Solid (typically yellow/orange) | Dust control measures are required during handling.[1] |
| Solubility | Low in water; High in organic solvents (MeOH, Acetone) | Use organic solvents for cleaning glassware; aqueous rinsing is ineffective.[1] |
| Acidity | Weakly acidic (Phenolic -OH) | Can form salts with strong bases; avoid unintentional mixing with base waste streams to prevent heat generation.[1][5] |
Pre-Disposal Logistics: Safety & Segregation
2.1 Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 particulate respirator if handling powder outside a fume hood.[1]
-
Skin: Nitrile gloves (double-gloving recommended due to lipophilicity).[1][5]
-
Eyes: Chemical splash goggles.[1]
2.2 Chemical Compatibility & Segregation
Proper segregation prevents dangerous reactions in the waste container.[1]
-
Incompatible With:
-
Compatible With:
-
General non-halogenated organic solvents (Methanol, Ethanol, Acetone, Acetonitrile).[1]
-
Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Chemical)
Applicable for: Expired stocks, surplus solids, or spilled powder.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][5]
-
Transfer: Carefully transfer the solid into the container. Avoid generating dust.[1][2][4][6][7][8]
-
Labeling: Label as "Hazardous Waste - Toxic Solid, Organic." Explicitly list "4-Benzyl-2-nitrophenol" as a constituent.[1][5]
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Workflow B: Liquid Waste (Solutions & Mother Liquors)
Applicable for: Reaction mixtures, HPLC waste, or dissolved stock.[1]
-
Characterization: Determine the primary solvent.[1]
-
If dissolved in Methanol/Acetone: Segregate into "Non-Halogenated Organic Waste."
-
If dissolved in DCM/Chloroform: Segregate into "Halogenated Organic Waste."
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the solution is strongly acidic or basic, neutralize it carefully before adding it to the solvent waste drum to prevent drum pressurization.[1]
-
Containerization: Use approved safety cans or carboys (HDPE/Steel).
-
Labeling: List all solvents and "4-Benzyl-2-nitrophenol (
Workflow C: Contaminated Debris
Applicable for: Gloves, weigh boats, paper towels, and bench paper.[1]
-
Collection: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Sealing: Double-bag the waste. Seal with tape or a zip tie.[1]
-
Labeling: Tag as "Hazardous Waste - Solid Debris (Contaminated with Nitrophenols)." [1][5]
Visual Decision Logic (Disposal Tree)
The following diagram outlines the decision-making process for segregating 4-Benzyl-2-nitrophenol waste streams.
Caption: Decision logic for segregating 4-Benzyl-2-nitrophenol waste based on physical state and solvent carrier.
Regulatory Compliance & Waste Coding
RCRA Classification (USA)
While 4-Benzyl-2-nitrophenol is not explicitly listed on the EPA "P" or "U" lists by name, it must be characterized based on its properties and the "Mixture Rule."[1][5]
-
Characteristic Waste: If the waste is ignitable (due to solvent) it carries the D001 code.[1]
-
Toxicity Characteristic: If the waste stream contains other regulated solvents, apply relevant codes (e.g., F003 for spent non-halogenated solvents).[1]
-
Best Practice: Due to the toxicity of nitrophenol derivatives, classify it as "Hazardous Waste" destined for incineration.[1] Do not attempt to landfill.[1][9]
Labeling Requirements
Every container must bear a label including:
-
The words "HAZARDOUS WASTE" .
-
Full Chemical Name: "4-Benzyl-2-nitrophenol" (No abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Irritant."[1]
Emergency Procedures
-
Spill (Solid):
-
Skin Exposure:
-
Eye Exposure:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88473196, Nitrophenols.[1] Retrieved from [Link][1][5]
-
U.S. Environmental Protection Agency (2024). Hazardous Waste Listings & Characteristics. Retrieved from [Link]
-
Carl Roth (2024). Safety Data Sheet: 4-Nitrophenol (Analogous Hazard Data).[1][5] Retrieved from [Link][1][5]
Sources
- 1. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. accustandard.com [accustandard.com]
- 4. echemi.com [echemi.com]
- 5. p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. uprm.edu [uprm.edu]
- 10. geotechenv.com [geotechenv.com]
Personal protective equipment for handling 4-Benzyl-2-nitrophenol
CAS: 2767-73-9 | Formula: C₁₃H₁₁NO₃ | Molecular Weight: 229.23 g/mol
Executive Summary: The "Silent" Hazard
4-Benzyl-2-nitrophenol is not merely an irritant; it is a systemic toxicant capable of absorption through intact skin and inhalation. While often appearing as a benign yellow/orange solid, its structural classification as a nitrophenol derivative presents specific risks of methemoglobinemia (oxygen starvation of the blood) and cumulative organ damage (liver/kidney).
Immediate Action Required:
-
Stop: Do not handle on an open bench.
-
Contain: All solid-phase manipulation must occur within a certified chemical fume hood or powder containment enclosure.
-
Protect: Standard latex gloves are insufficient . Nitrile (minimum 0.11 mm) is the baseline requirement.
Part 1: Hazard Analysis & Risk Assessment
Scientific Integrity: Linking Structure to Biological Risk
To select the correct PPE, one must understand the mechanism of injury. 4-Benzyl-2-nitrophenol possesses a lipophilic benzyl group attached to a nitrophenol core.
-
Transdermal Absorption (The Primary Vector): The lipophilic benzyl moiety facilitates passage through the lipid bilayer of the stratum corneum. Once in the bloodstream, the nitro group can be enzymatically reduced, potentially oxidizing hemoglobin to methemoglobin, rendering it incapable of carrying oxygen.
-
Dust Inhalation: As a solid with a melting point of ~110-115°C, the primary risk during weighing is electrostatic dust generation. Inhalation delivers the compound directly to the alveoli, bypassing first-pass metabolism and accelerating systemic toxicity.
-
Target Organ Toxicity: Repeated low-level exposure is cited to cause damage to the kidneys and liver (STOT-RE Category 2).[1]
Part 2: PPE Selection Matrix
Directive: Do not use generic recommendations. Match PPE to the physical state.
| Protection Zone | Solid Phase (Weighing/Transfer) | Solution Phase (Dissolved in DMSO/Ethanol) | Technical Justification |
| Hand Protection | Double Nitrile (0.11mm min) | Laminate / Silver Shield (if >100mL) or Double Nitrile | Latex is permeable to nitrophenols. Double gloving provides a visual breach indicator and increases breakthrough time. |
| Respiratory | N95 / P95 (if outside hood) | Half-mask w/ Organic Vapor Cartridge (if outside hood) | Engineering controls (Fume Hood) are primary. Respirators are secondary failsafes for spills or equipment failure. |
| Eye/Face | Chemical Goggles (Tight fitting) | Face Shield + Safety Glasses | Dust can bypass loose safety glasses. Solutions pose splash risks that require full face coverage. |
| Body | Lab Coat (Buttoned, Cotton/Poly) | Chem-Resistant Apron (over Lab Coat) | Nitrophenols stain skin and clothing deeply (yellow/orange). An apron prevents soak-through during spills. |
Part 3: Operational Protocols
Self-Validating Systems for Experimental Integrity
Protocol A: Safe Weighing & Solubilization
Objective: Prepare a stock solution without generating airborne dust or contaminating the balance area.
-
Pre-Operational Check:
-
Verify Fume Hood flow rate is >100 fpm.
-
Place a Disposable Balance Shield (or a simple cardboard box with the front cut out) around the balance inside the hood to block air turbulence while containing dust.
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Nitrophenols are prone to static charge, which causes "jumping" of powder.
-
-
The "Sandwich" Weighing Method:
-
Step 1: Tare a screw-top vial (not an open weigh boat).
-
Step 2: Transfer solid 4-Benzyl-2-nitrophenol directly into the vial.
-
Step 3:Cap the vial immediately inside the hood.
-
Step 4: Weigh the sealed vial. Calculate mass by difference if necessary.
-
Why? This eliminates the transport of open powder across the lab bench.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, Ethanol) directly to the vial.
-
Vortex inside the hood.
-
Note: If the solution turns bright yellow/orange, this is normal (characteristics of the nitrophenolate ion, especially in basic or polar aprotic conditions).
-
Protocol B: Decontamination of Workspace
Nitrophenols are persistent.
-
Detection: Look for yellow discoloration on surfaces.
-
Neutralization: Wipe surfaces with Ethanol (70%) followed by a soap/water wash. The ethanol solubilizes the lipophilic residues better than water alone.
-
Validation: Wipe the area with a fresh white Kimwipe. Any yellow residue indicates incomplete cleaning.
Part 4: Emergency Response Logic
Visualizing the Decision Flow for Spills
Figure 1: Decision logic for immediate spill response. Note the critical step of wetting the solid to prevent airborne dust generation.
Part 5: Disposal Strategy
Compliance Directive: 4-Benzyl-2-nitrophenol must never be flushed down the drain. It is toxic to aquatic life (H402).[1]
-
Segregation: Segregate as "Toxic Organic Waste." Do not mix with oxidizers (e.g., Nitric Acid) as nitrophenols can be reactive.
-
Labeling: Clearly mark the waste tag with "Toxic" and "Potential Mutagen/Carcinogen" (due to nitro-aromatic nature).
-
Destruction Method: The preferred method is Incineration with an afterburner and scrubber to handle nitrogen oxide (NOx) emissions.
References
-
PubChem. (n.d.). Compound Summary: 4-Benzyl-2-nitrophenol (CAS 2767-73-9). National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
